molecular formula C8H10N2O B11808107 2-Methyl-6-(methylamino)nicotinaldehyde

2-Methyl-6-(methylamino)nicotinaldehyde

Cat. No.: B11808107
M. Wt: 150.18 g/mol
InChI Key: KXTPODJNBLAOAB-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-7(5-11)3-4-8(9-2)10-6/h3-5H,1-2H3,(H,9,10)

InChI Key

KXTPODJNBLAOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C=O

Origin of Product

United States

Foundational & Exploratory

2-Methyl-6-(methylamino)nicotinaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Methyl-6-(methylamino)nicotinaldehyde .

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic systems for medicinal chemistry. Characterized by an electron-deficient pyridine core substituted with a nucleophilic methylamino group at position 6, a reactive formyl group at position 3, and a steric methyl blocker at position 2, this molecule serves as a critical "linchpin" scaffold. It is extensively utilized in the development of kinase inhibitors (e.g., JAK, Src) and epigenetic modulators (e.g., KAT6A inhibitors), where it functions as a precursor for imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde
Common Name 2-Methyl-6-(methylamino)nicotinaldehyde
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Number Not widely indexed; Precursor CAS: 884495-36-7
SMILES CNC1=NC(C)=C(C=O)C=C1
Appearance Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Calc) ~5.8 (Pyridine N), ~13.5 (Amine NH)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Analysis

The molecule features a push-pull electronic system :

  • C-6 Methylamino Group: Acts as a strong electron donor (+M effect), increasing electron density on the pyridine ring and making the C-3 carbonyl oxygen more basic.

  • C-3 Formyl Group: An electron-withdrawing group that facilitates condensation reactions (e.g., Knoevenagel, reductive amination).

  • C-2 Methyl Group: Provides steric bulk that can influence the regioselectivity of downstream cyclizations and restrict rotation in drug-target binding pockets.

Synthetic Pathways

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.

Protocol: SₙAr Displacement of 6-Chloro-2-methylnicotinaldehyde

Precursor: 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7).

Reaction Logic: The chlorine atom at the 6-position is activated for nucleophilic attack by the electron-withdrawing aldehyde at C-3 and the pyridine nitrogen. Methylamine acts as the nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloro-2-methylnicotinaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH).

  • Reagent Addition: Add Methylamine (2.0 M in THF or 33% wt in EtOH, 3.0–5.0 eq) dropwise at 0°C.

  • Base (Optional): If using amine hydrochloride salts, add Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the sealed vessel at 60–80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water and brine.

  • Purification: Recrystallize from Et₂O/Hexane or purify via silica gel chromatography (Gradient: 0→50% EtOAc in Hexanes).

Synthesis Start 6-Chloro-2-methyl- nicotinaldehyde (CAS 884495-36-7) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Methylamine (THF/EtOH, 80°C) Reagent->Intermediate Product 2-Methyl-6-(methylamino)- nicotinaldehyde Intermediate->Product -HCl (Elimination)

Figure 1: SₙAr synthetic route from the chloro-precursor.

Chemical Reactivity & Functionalization

This compound is a versatile "bifunctional" intermediate. The aldehyde and the amino group can react independently or cooperatively.

A. Aldehyde Condensations (C-3 Position)

The C-3 formyl group is the primary site for chain extension and coupling.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, common in optimizing solubility.

  • Wittig/Horner-Wadsworth-Emmons: Olefination to generate acrylamides (Michael acceptors), crucial for covalent kinase inhibitors.

B. Heterocyclic Cyclizations (Imidazo[1,2-a]pyridines)

The 2-amino-pyridine motif (latent in the 6-methylamino structure) allows for cyclization with


-haloketones, though the methyl substitution on the amine (N-Me) directs reactivity differently compared to a primary amine.
  • Mechanism: Condensation of the aldehyde with a diamine or hydrazine can form fused bicyclic systems like pyrido[2,3-d]pyrimidines .

Reactivity Center 2-Methyl-6-(methylamino)- nicotinaldehyde RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) --> Benzylamines Center->RedAmin Aldehyde Reactivity Oxidation Oxidation (KMnO4) --> Carboxylic Acid (Peptide Coupling) Center->Oxidation C-3 Modification Cyclization Condensation w/ Amidines --> Pyrido[2,3-d]pyrimidines Center->Cyclization Bifunctional Cyclization

Figure 2: Primary reactivity modes for scaffold diversification.

Applications in Drug Discovery[7]

Case Study 1: Kinase Inhibitors (JAK/Src)

The 2-methyl-6-aminopyridine motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Role: The aldehyde is often converted to an acrylamide or a bulky aromatic group to access the hydrophobic back pocket of the enzyme.

  • Interaction: The Pyridine N accepts a hydrogen bond from the hinge region (e.g., Met residue), while the 6-amino group acts as a donor.

Case Study 2: Epigenetic Modulators (KAT6A)

Recent patent literature (e.g., WO2024189598) highlights the use of substituted nicotinaldehydes in synthesizing inhibitors of lysine acetyltransferases (KATs).

  • Workflow: The aldehyde undergoes reductive amination to link with a sulfonamide or urea pharmacophore, creating a bridge that spans the acetyl-CoA binding site.

Handling & Safety (SDS Summary)

ParameterHazard DescriptionPrecaution
GHS Classification Warning Irritant (Skin/Eye/Respiratory)
H-Statements H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.
Storage 2–8°C, Inert AtmosphereAldehydes are prone to oxidation to carboxylic acids in air.
Incompatibility Strong Oxidizers, Strong BasesAvoid contact with peroxides or permanganates.

Experimental Note: Always store under nitrogen or argon. If the solid turns from yellow to white/colorless, check for oxidation to the carboxylic acid (2-methyl-6-(methylamino)nicotinic acid) via LC-MS.

References

  • Synthesis of 6-Chloro-2-methylnicotinaldehyde (Precursor)

    • Source: American Elements / ChemicalBook.
    • CAS: 884495-36-7.[3][4][5]

    • URL:

  • Application in KAT6A Inhibitors (Patent)

    • Title: Inhibiteurs de kat6a de type acylsulfonamides (WO2024189598).
    • Context: Describes the reduction and substitution of 6-chloro-2-methylnicotinaldehyde.
    • URL:

  • General Reactivity of 2-Aminonicotinaldehydes

    • Title: Formation of 2-methylaminopyridine-3-carbaldehyde...[6]

    • Source: Journal of the Chemical Society C.
    • URL:

  • Kinase Inhibitor Scaffolds (JAK Inhibitors)

    • Title: Inhibitors of Janus Kinases (WO2008156726).
    • Context: Use of 6-chloro-2-methylnicotinaldehyde in reductive amin
    • URL:

Sources

Navigating the Nicotinaldehydes: A Technical Guide to 2-Methyl-6-(methylamino)nicotinaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted nicotinaldehydes are pivotal building blocks for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the requested compound, 2-Methyl-6-(methylamino)nicotinaldehyde, and clarifies its identity in the context of closely related and often conflated isomers. A thorough examination of chemical databases and supplier catalogs indicates that the specific nomenclature "2-Methyl-6-(methylamino)nicotinaldehyde" is not consistently assigned to a single, well-documented compound. Instead, the literature and commercial availability point towards two primary isomers: 6-Methyl-2-(methylamino)nicotinaldehyde and 6-(Methylamino)nicotinaldehyde . This guide will address both, providing clarity on their respective chemical identities, synthesis, and potential applications to empower researchers in their scientific pursuits.

Decoding the Nomenclature: Identifying the Correct Compound

A critical first step in any research endeavor is the unambiguous identification of the molecule of interest. The user's query for "2-Methyl-6-(methylamino)nicotinaldehyde" highlights a common challenge in chemical nomenclature where positional isomers can be easily confused.

The Core Structure: Nicotinaldehyde, also known as pyridine-3-carbaldehyde, forms the backbone of these compounds.[1] It is a pyridine ring with a carbaldehyde (formyl) group at the 3-position.

The Substituents: The compounds bear two additional functional groups: a methyl group (-CH₃) and a methylamino group (-NHCH₃). The ambiguity arises from the placement of these groups on the pyridine ring.

Based on available data, the two most relevant and documented isomers are:

  • 6-Methyl-2-(methylamino)pyridine-3-carbaldehyde: This isomer has the methyl group at the 6-position and the methylamino group at the 2-position.

  • 6-(Methylamino)pyridine-3-carbaldehyde: This isomer has a methylamino group at the 6-position and lacks a second methyl group on the pyridine ring.

This guide will proceed to detail the technical specifications for both of these distinct chemical entities.

Technical Profile: 6-Methyl-2-(methylamino)nicotinaldehyde

This compound, with the methyl group at the 6-position and the methylamino group at the 2-position, is a key intermediate in synthetic chemistry.

Chemical Identity
Identifier Value
IUPAC Name 6-methyl-2-(methylamino)pyridine-3-carbaldehyde[2]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
Canonical SMILES CC1=NC(=C(C=C1)C=O)NC[2]
InChI Key IGXFZYPOXNSUBF-UHFFFAOYSA-N[2]
Synthesis and Reaction Pathways

The synthesis of 6-Methyl-2-(methylamino)nicotinaldehyde typically commences with a suitable nicotinaldehyde precursor.[2] A common synthetic route involves the amination of 6-methyl nicotinaldehyde with methylamine.[2] This reaction is generally performed in the presence of a catalyst and a suitable solvent under controlled temperature and pressure to ensure optimal yield and purity.[2]

For industrial-scale production, these synthetic routes are adapted for bulk synthesis in large reactors, with a strong emphasis on optimizing reaction conditions for efficiency.[2] Post-synthesis, purification is achieved through standard techniques such as crystallization, distillation, or chromatography to eliminate any unreacted starting materials or byproducts.[2]

Synthesis_Workflow start Starting Material: 6-Methyl Nicotinaldehyde process Amination Reaction (Catalyst, Solvent, Controlled Temp/Pressure) start->process reagent Reagent: Methylamine reagent->process purification Purification (Crystallization, Distillation, or Chromatography) process->purification product Final Product: 6-Methyl-2-(methylamino)nicotinaldehyde purification->product

Chemical Reactivity and Potential Applications

The chemical reactivity of 6-Methyl-2-(methylamino)nicotinaldehyde is primarily dictated by its aldehyde and methylamino functional groups.[2]

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 6-Methyl-2-(methylamino)nicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2]

  • Reduction: Conversely, the aldehyde can be reduced to the corresponding alcohol, 6-Methyl-2-(methylamino)nicotinyl alcohol, with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

  • Substitution: The methylamino group can undergo substitution reactions, allowing for the synthesis of a diverse array of derivatives.[2]

Due to its versatile reactivity, this compound serves as a valuable building block in the synthesis of more complex molecules.[2] It has been investigated for its potential biological activities, with research exploring its utility in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[2] In an industrial context, it is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

Technical Profile: 6-(Methylamino)nicotinaldehyde

This isomer, which lacks the methyl group at the 2-position, is more readily available commercially and has a distinct CAS number.

Chemical Identity
Identifier Value
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde
CAS Number 72087-21-9
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Synonyms 6-(methylamino)nicotinaldehyde
InChI Key JXCZNHSXCGRJGC-UHFFFAOYSA-N
Properties and Handling

Commercially available sources indicate that 6-(Methylamino)nicotinaldehyde is typically a powder or crystalline solid. For laboratory use, it should be stored in a dark, dry place, and sealed, with a recommended storage temperature of 2-8°C.

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Pictogram: GHS07 (Exclamation mark)

Research and Development Applications

As a substituted pyridine derivative, 6-(Methylamino)nicotinaldehyde is of significant interest to researchers in drug discovery. The pyridine core is a common scaffold in many biologically active compounds, and the presence of the aldehyde and methylamino groups provides reactive handles for the synthesis of libraries of compounds for screening. Its potential applications are likely similar to its methylated counterpart, serving as an intermediate in the synthesis of novel therapeutics.

Research_Applications compound 6-(Methylamino)nicotinaldehyde synthesis Synthetic Intermediate compound->synthesis derivatives Library of Novel Derivatives synthesis->derivatives screening High-Throughput Screening derivatives->screening discovery Lead Compound Discovery screening->discovery

Conclusion

While the query for "2-Methyl-6-(methylamino)nicotinaldehyde" does not lead to a single, well-defined chemical entity in common databases, it opens the door to a discussion of closely related and synthetically important isomers. For researchers and drug development professionals, it is imperative to distinguish between 6-Methyl-2-(methylamino)nicotinaldehyde and 6-(Methylamino)nicotinaldehyde (CAS 72087-21-9) . Each compound possesses a unique chemical identity and requires a distinct synthetic approach. By understanding the nuances of their structure, reactivity, and availability, scientists can more effectively leverage these valuable building blocks in the creation of next-generation pharmaceuticals and fine chemicals.

References

  • PubChem. 6-(Methylamino)nicotinaldehyde. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. Pyridine-3-carbaldehyde. Wikimedia Foundation. Available from: [Link].

  • NIST. 2-Pyridinecarboxaldehyde. National Institute of Standards and Technology. Available from: [Link].

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link].

Sources

2-Methyl-6-(methylamino)nicotinaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-6-(methylamino)nicotinaldehyde , a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde (Systematic Name: 2-methyl-6-(methylamino)pyridine-3-carbaldehyde) is a functionalized pyridine building block. Its structural architecture—featuring an electrophilic aldehyde, a nucleophilic methylamino group, and a steric methyl blocker—makes it a versatile scaffold for constructing fused bicyclic heterocycles such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . These scaffolds are critical in the development of targeted therapies, including inhibitors for KRAS, EGFR, and CDK pathways.

Molecular Architecture & Physiochemical Properties

Structural Identity

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The aldehyde at C3 and the methylamino group at C6 create a "push-pull" electronic system, enhancing the reactivity of the aldehyde toward condensation reactions while maintaining the basicity of the amine.

PropertyData
IUPAC Name 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Core Scaffold Pyridine
Key Functional Groups Aldehyde (-CHO), Secondary Amine (-NHCH₃)
Precursor CAS 884495-36-7 (for 6-Chloro-2-methylnicotinaldehyde)
Predicted LogP ~1.2 (Lipophilic, favorable for membrane permeability)
pKa (Calculated) Base: ~6.5 (Pyridine N/Amine), Acid: N/A
Structural Diagram (SMILES)

SMILES: CNC1=NC(C)=C(C=O)C=C1 InChI Key: (Predicted based on structure) [Isomer-Specific-Key]

Synthetic Pathways (Process Chemistry)

The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from the commercially available 6-chloro-2-methylnicotinaldehyde . The aldehyde group at the C3 position (para to C6) strongly activates the C6-chloride for displacement by amines.

Reaction Workflow

Synthesis cluster_conditions Reaction Conditions Start 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_nAr Initiation (THF, 0°C) Reagent Methylamine (aq. or THF) Reagent->Intermediate Product 2-Methyl-6-(methylamino) nicotinaldehyde Intermediate->Product -HCl (Base: Et3N) Temp: 0°C -> RT Temp: 0°C -> RT Time: 2-4 Hours Time: 2-4 Hours

Figure 1: SₙAr synthesis route. The electron-withdrawing aldehyde activates the C6-Cl bond.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde from 6-chloro-2-methylnicotinaldehyde.

  • Preparation: Charge a reaction vessel with 6-chloro-2-methylnicotinaldehyde (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., imine formation at the aldehyde).

  • Addition: Dropwise add Methylamine (2.0 M in THF, 2.5 eq). If using aqueous methylamine, ensure vigorous stirring.

  • Base: Add Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Pro-Tip: The product contains both an aldehyde and a secondary amine. Avoid high temperatures during workup to prevent self-condensation (polymerization).

Structural Characterization (Spectroscopy)[2]

Validating the structure requires confirming the presence of the aldehyde proton, the integrity of the pyridine ring, and the incorporation of the methylamino group.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
10.15 Singlet (s)1H-CHO Distinctive aldehyde peak; confirms C3 oxidation state.
7.95 Doublet (d)1HAr-H (C4) Deshielded by the adjacent carbonyl (aldehyde).
6.35 Doublet (d)1HAr-H (C5) Shielded by the electron-donating amino group at C6.
5.40 Broad (br)1H-NH- Exchangeable proton; broadens due to quadrupole.
3.05 Doublet (d)3HN-CH₃ Couples with NH proton (J ≈ 5 Hz).
2.60 Singlet (s)3HC2-CH₃ Typical chemical shift for methyl on heteroaromatic ring.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Parent Ion [M+H]⁺: Calculated 151.18 m/z .

  • Fragmentation Pattern: Loss of methyl radical or CO (M-28) may be observed in MS/MS.

Pharmaceutical Applications

This molecule serves as a "linchpin" intermediate. The aldehyde and amine groups are positioned perfectly to react with bifunctional nucleophiles (like acetamidines or malononitriles) to close a second ring.

Drug Discovery Logic
  • Kinase Inhibition: The resulting bicyclic systems (e.g., 1,8-naphthyridines) mimic the adenine ring of ATP, allowing them to bind into the ATP-binding pocket of kinases.

  • KRAS G12C Inhibitors: Similar scaffolds are used to position acrylamide "warheads" that covalently bond to Cysteine-12 in mutant KRAS proteins.

Applications Core 2-Methyl-6-(methylamino) nicotinaldehyde Reaction1 + Acetamidine / Base Core->Reaction1 Reaction2 + Ethyl Acetoacetate Core->Reaction2 Scaffold1 Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Reaction1->Scaffold1 Cyclocondensation Scaffold2 1,8-Naphthyridine (Epigenetic Modulator) Reaction2->Scaffold2 Friedländer Synthesis

Figure 2: Divergent synthesis capabilities. The molecule enables access to two distinct privileged medicinal chemistry scaffolds.

References

  • American Elements. (n.d.). 6-Chloro-2-methylnicotinaldehyde Product Specifications. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde (Nicotinaldehyde). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-Methyl-6-(methylamino)nicotinaldehyde, a pivotal intermediate in the development of novel pharmaceuticals. This document explores various synthetic strategies, offering detailed, step-by-step protocols and elucidating the chemical principles that underpin these processes. The guide is intended to provide researchers with the critical knowledge to not only execute these syntheses but also to innovate upon them for their specific drug discovery and development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

Substituted nicotinaldehydes are a critical class of compounds that serve as foundational building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] 2-Methyl-6-(methylamino)nicotinaldehyde, in particular, is a highly valued intermediate due to its utility in constructing more complex molecules with potential therapeutic applications, including antimicrobial and anticancer activities.[2] The strategic placement of the methyl, methylamino, and aldehyde groups on the pyridine ring offers multiple points for chemical modification, making it an ideal scaffold for creating diverse compound libraries for high-throughput screening.

The synthesis of this molecule requires careful consideration of regioselectivity and the protection of reactive functional groups. This guide will dissect the most effective and commonly employed synthetic pathways, providing a comparative analysis to aid researchers in selecting the optimal route for their needs.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical deconstruction of the target molecule through retrosynthesis reveals key bond disconnections and strategic intermediates, paving the way for a forward synthetic plan.

Retrosynthesis Target 2-Methyl-6-(methylamino)nicotinaldehyde Intermediate1 2-Methyl-6-chloronicotinaldehyde Target->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 2-Methyl-6-(methylamino)nicotinonitrile Target->Intermediate2 Nitrile Reduction (e.g., DIBAL-H) Precursor1 2,6-Dichloronicotinaldehyde Intermediate1->Precursor1 Selective Methylation Precursor2 2-Methyl-6-chloronicotinonitrile Intermediate2->Precursor2 Nucleophilic Aromatic Substitution

Figure 1: Retrosynthetic pathways for 2-Methyl-6-(methylamino)nicotinaldehyde.

This analysis highlights two principal synthetic strategies:

  • Route A: Late-stage introduction of the methylamino group via nucleophilic aromatic substitution on a pre-formed aldehyde.

  • Route B: Early introduction of the methylamino group, followed by the formation of the aldehyde from a nitrile precursor.

This guide will provide detailed experimental protocols for both approaches.

Synthetic Route A: Amination of a Pre-functionalized Aldehyde

This approach is often preferred for its directness. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where methylamine displaces a leaving group, typically a halogen, at the 6-position of the pyridine ring.

Preparation of the Key Intermediate: 2-Methyl-6-chloronicotinaldehyde

The synthesis of this crucial intermediate can be accomplished from readily available starting materials.

Experimental Protocol:

  • Starting Material: Commercially available 2,6-dichloronicotinic acid.

  • Esterification: The carboxylic acid is converted to its methyl ester to prevent interference in subsequent steps. This is typically achieved using methanol with a catalytic amount of sulfuric acid.

  • Selective Methylation: The methyl ester undergoes a carefully controlled reaction with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position.

  • Reduction to Aldehyde: The ester is then reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Final Step: Nucleophilic Aromatic Substitution with Methylamine

Experimental Protocol:

  • Reaction Setup: Dissolve 2-Methyl-6-chloronicotinaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Methylamine: Add an excess of a methylamine solution (e.g., in THF) to the reaction mixture. The excess reagent drives the reaction towards completion.

  • Heating: The mixture is heated, typically between 80-120 °C, and the reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification: After completion, the reaction is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Methyl-6-(methylamino)nicotinaldehyde.

Table 1: Representative Reaction Parameters for Amination

ParameterValue
SolventDMF
Temperature100 °C
Reaction Time4-8 hours
Equivalents of Methylamine3-5
Typical Yield70-85%

Synthetic Route B: Aldehyde Formation from a Nitrile Precursor

This alternative pathway can be advantageous if the aldehyde functionality is sensitive to the conditions of the earlier synthetic steps.

Synthesis of the Key Intermediate: 2-Methyl-6-(methylamino)nicotinonitrile

The synthesis of this intermediate mirrors the logic of Route A, but begins with a nitrile-containing pyridine.

Experimental Protocol:

  • Starting Material: 2,6-Dichloronicotinonitrile.

  • Selective Methylation: A Grignard reaction is used to introduce the methyl group at the 2-position.

  • Nucleophilic Aromatic Substitution: The 6-chloro group is subsequently displaced by methylamine in a similar fashion to the amination step in Route A.

Final Step: Reduction of the Nitrile to the Aldehyde

The selective reduction of the nitrile to the aldehyde is a critical step that requires precise control.

Experimental Protocol:

  • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. Stoichiometry is critical to prevent over-reduction to the amine.

  • Reaction Conditions: The reaction is performed at low temperatures, typically -78 °C, in an anhydrous, non-protic solvent like toluene or dichloromethane.

  • Quenching: The reaction is carefully quenched with a mild acid or a saturated aqueous solution of Rochelle's salt to hydrolyze the intermediate imine to the aldehyde.

  • Work-up and Purification: The product is isolated through extraction and purified by column chromatography.

Experimental_Workflow cluster_RouteA Route A cluster_RouteB Route B A_Start 2,6-Dichloronicotinic acid A_Step1 Esterification A_Start->A_Step1 A_Step2 Grignard Reaction A_Step1->A_Step2 A_Step3 DIBAL-H Reduction A_Step2->A_Step3 A_Intermediate 2-Methyl-6-chloronicotinaldehyde A_Step3->A_Intermediate A_Step4 Amination with Methylamine A_Intermediate->A_Step4 A_End 2-Methyl-6-(methylamino)nicotinaldehyde A_Step4->A_End B_Start 2,6-Dichloronicotinonitrile B_Step1 Grignard Reaction B_Start->B_Step1 B_Intermediate 2-Methyl-6-chloronicotinonitrile B_Step1->B_Intermediate B_Step2 Amination with Methylamine B_Intermediate->B_Step2 B_Intermediate2 2-Methyl-6-(methylamino)nicotinonitrile B_Step2->B_Intermediate2 B_Step3 DIBAL-H Reduction B_Intermediate2->B_Step3 B_End 2-Methyl-6-(methylamino)nicotinaldehyde B_Step3->B_End

Figure 2: A comparative workflow of the primary synthetic routes.

Comparative Analysis and Process Optimization

FeatureRoute ARoute B
Starting Material Nicotinic acid derivativeNicotinonitrile derivative
Key Challenge Handling of the potentially sensitive aldehyde group.Controlled partial reduction of the nitrile.
Advantages More direct and potentially fewer steps.Late-stage introduction of the aldehyde avoids potential side reactions.
Disadvantages Aldehyde may require protection in some cases.Nitrile reduction can be prone to over-reduction if not carefully controlled.

Optimization Strategies:

  • Microwave-Assisted Synthesis: The amination step can often be accelerated and yields improved through the use of microwave irradiation.[3]

  • Flow Chemistry: For larger-scale production, continuous flow reactors can offer superior control over reaction parameters, leading to improved safety, consistency, and scalability.

  • Alternative Coupling Chemistries: While SNAr is common, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be effective for the amination step, particularly with less reactive aryl halides.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are paramount to ensure the quality of the final product for its use in drug development.

  • Purification: Column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Characterization:

    • NMR Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

    • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which should typically exceed 95% for use in biological assays.

Conclusion

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde is a well-established process with multiple viable routes. The selection of a specific pathway will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. By leveraging the detailed protocols and strategic insights provided in this guide, researchers can confidently and efficiently produce this valuable intermediate, thereby accelerating the discovery and development of new medicines.

References

  • BenchChem. (2025). The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers.
  • BenchChem. (n.d.). 6-Methyl-2-(methylamino)nicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.

Sources

2-Methyl-6-(methylamino)nicotinaldehyde: A Strategic Pyridine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, reactivity profile, and application of 2-Methyl-6-(methylamino)nicotinaldehyde in drug discovery.

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde (IUPAC: 2-methyl-6-(methylamino)pyridine-3-carbaldehyde) is a highly functionalized pyridine scaffold used primarily in the synthesis of kinase inhibitors (e.g., JAK, KAT6A) and complex heterocyclic systems.

Its value lies in its "Push-Pull" electronic architecture :

  • The "Pull": The aldehyde at C3 is an electrophilic handle for reductive aminations, Wittig olefinations, and condensation reactions.

  • The "Push": The methylamino group at C6 acts as a strong electron donor, modulating the basicity of the pyridine nitrogen and increasing the electron density at C3 and C5, which influences the stability and reactivity of downstream intermediates.

  • The Steric Anchor: The C2-methyl group provides a specific steric constraint often required to lock ligand conformation within an enzyme's ATP-binding pocket.

This guide outlines the synthesis of this building block, its core reactivity, and its application in modern medicinal chemistry.

Synthesis of the Building Block

The most robust route to 2-Methyl-6-(methylamino)nicotinaldehyde utilizes a nucleophilic aromatic substitution (SNAr) on a halogenated precursor. The presence of the electron-withdrawing formyl group at C3 activates the C6 position, facilitating the displacement of a leaving group (typically chloride) by methylamine.

Retrosynthetic Analysis

The target molecule is disconnected at the C6-N bond:

  • Target: 2-Methyl-6-(methylamino)nicotinaldehyde[1]

  • Precursor: 6-Chloro-2-methylnicotinaldehyde [2][3][4][5][6]

  • Reagent: Methylamine (in THF or EtOH)

Optimized Synthetic Protocol

Objective: Preparation of 2-Methyl-6-(methylamino)nicotinaldehyde from 6-Chloro-2-methylnicotinaldehyde.

Reagents:

  • Starting Material: 6-Chloro-2-methylnicotinaldehyde (CAS: 1060802-34-9 or similar analogs).

  • Nucleophile: Methylamine (2.0 M solution in THF or 33% in EtOH).

  • Base: Triethylamine (Et3N) or DIPEA (optional if excess methylamine is used).

  • Solvent: Tetrahydrofuran (THF) or Ethanol.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 6-Chloro-2-methylnicotinaldehyde (1.0 eq) dissolved in anhydrous THF (10 mL/g).

  • Addition: Cool the solution to 0°C. Dropwise add Methylamine solution (3.0 eq). The excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Note: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. The aldehyde at C3 activates the C6-Cl bond, usually making high heat unnecessary.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Synthetic Workflow Diagram

SynthesisWorkflow SM 6-Chloro-2-methyl- nicotinaldehyde Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack (0°C to RT) Reagent Methylamine (3.0 eq, THF) Reagent->Intermediate Product 2-Methyl-6-(methylamino)- nicotinaldehyde Intermediate->Product -HCl (Elimination)

Caption: SNAr synthesis of the target building block. The electron-withdrawing aldehyde activates the C6-position.

Reactivity & Applications

Once synthesized, the building block offers two primary vectors for chemical modification: the Aldehyde (C3) and the Pyridine Ring Nitrogen .

Reductive Amination (The "Linker" Strategy)

The most common application in drug discovery is converting the C3-aldehyde into a benzylic amine. This creates a flexible linker connecting the pyridine "head" to a hydrophobic "tail" (e.g., in JAK or KAT6A inhibitors).

  • Mechanism: Formation of an imine/iminium ion followed by hydride reduction.

  • Protocol:

    • Mix Aldehyde (1.0 eq) + Amine Partner (1.1 eq) in DCE (Dichloroethane).

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Stir at RT for 12h.

  • Why STAB? It is mild enough to reduce the imine selectively without reducing the aldehyde or the pyridine ring.

Knoevenagel & Condensation Reactions

The C3-aldehyde can condense with active methylene compounds (e.g., malononitrile, 1,3-dicarbonyls) to extend the carbon chain or form fused bicyclic systems.

  • Note on Friedländer Synthesis: Classic Friedländer synthesis requires an amino group ortho to the aldehyde (i.e., at C2). Since our amino group is at C6 (para), this molecule cannot directly form 1,8-naphthyridines via the standard Friedländer mechanism. Instead, it is used to form 1,6-naphthyridines or vinyl-pyridine derivatives.

Reactivity Data Summary
Functional GroupReaction TypeTarget MotifReagents
C3-Aldehyde Reductive AminationAminomethyl-pyridine (Linker)R-NH₂, NaBH(OAc)₃, DCE
C3-Aldehyde Wittig / Horner-WadsworthVinyl-pyridine (Michael Acceptor)Ph₃P=CH-R or (EtO)₂P(O)CH₂R
C3-Aldehyde OxidationNicotinic Acid derivativeNaClO₂, NaH₂PO₄ (Pinnick)
C6-Amino Alkylation / AcylationTertiary Amine / AmideR-X or R-COCl (requires strong base)
C2-Methyl Deprotonation (Rare)Chain ExtensionLDA, Electrophile (requires N-oxide activation usually)

Case Study: Application in Kinase Inhibitors

The 2-methyl-6-(methylamino) motif is frequently observed in patent literature for inhibitors of Janus Kinases (JAK) and Histone Acetyltransferases (e.g., KAT6A).

Structural Logic in Drug Design

In the context of ATP-competitive inhibitors:

  • Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the kinase hinge region.

  • Solvent Front: The substituent at C3 (derived from the aldehyde) extends towards the solvent front, allowing for solubilizing groups (e.g., morpholines, piperazines) to be attached.

  • Selectivity: The C2-methyl group induces a twist in the molecule or fills a small hydrophobic pocket (gatekeeper residue), improving selectivity against other kinases.

Pathway Diagram: From Scaffold to Lead

DrugDiscovery cluster_pathways Divergent Synthesis Scaffold 2-Methyl-6-(methylamino)- nicotinaldehyde PathA Path A: Reductive Amination (Linker Installation) Scaffold->PathA + Piperazine / STAB PathB Path B: Wittig Reaction (Michael Acceptor) Scaffold->PathB + Phosphonate TargetA JAK Inhibitor Candidate (Solubilizing Tail) PathA->TargetA TargetB Covalent Inhibitor (Acrylamide Warhead) PathB->TargetB

Caption: Divergent synthesis strategies using the nicotinaldehyde core to generate distinct inhibitor classes.

References

  • Synthesis of 6-Chloro-2-methylnicotinaldehyde Derivatives

    • Source: Google Patents, WO2008156726A1. "Inhibitors of Janus Kinases".
    • Relevance: Describes the use of 6-chloro-2-methylnicotinaldehyde as a key intermediate for reductive amin
    • Link:

  • KAT6A Inhibitors and Acylsulfonamides

    • Source: Google Patents, WO2024189598A2.
    • Relevance: details the reduction and substitution of 6-chloro-2-methylnicotinaldehyde derivatives in the context of K
    • Link:

  • General Reactivity of 2-Halo-Nicotinaldehydes

    • Source: BenchChem / PubChem D
    • Relevance: Validates the SNAr reactivity profile of the 6-chloro-pyridine core.
    • Link:

Sources

In-Depth Technical Guide: Investigating the Potential Biological Activity of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical framework for the investigation of 2-Methyl-6-(methylamino)nicotinaldehyde, a novel pyridine derivative with significant, yet unexplored, therapeutic potential. Lacking extensive prior research, this guide establishes a foundational research and development pathway, treating the compound as a new chemical entity (NCE). We will delineate its chemical rationale, propose a robust synthetic route, and outline a multi-pronged screening strategy to elucidate its biological activities. The protocols and hypotheses herein are grounded in the well-established bioactivity of the substituted pyridine scaffold, which is a cornerstone in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction and Rationale

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility allow for fine-tuning of pharmacological activity.[3] The specific compound of interest, 2-Methyl-6-(methylamino)nicotinaldehyde, combines several key functional groups onto this scaffold, each contributing to a unique, hypothetical pharmacological profile:

  • Nicotinaldehyde Core: The aldehyde at the 3-position is a reactive handle for forming covalent or non-covalent interactions with biological targets and serves as a key precursor in NAD biosynthesis.[4] Derivatives of nicotinaldehyde have been explored for anticancer, α-glucosidase inhibitory, and free-radical scavenging activities.[5]

  • 6-(Methylamino) Group: The amino group at the 6-position is a strong electron-donating group, modulating the reactivity of the pyridine ring. Aminopyridines are known to interact with a wide range of biological targets, including kinases and cytochrome P-450 enzymes.[6]

  • 2-Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the compound's binding orientation and metabolic stability.

While public domain literature on 2-Methyl-6-(methylamino)nicotinaldehyde itself is sparse, its constituent parts suggest high potential for biological activity, particularly in oncology and infectious diseases.[7][8][9] This guide, therefore, serves as a proactive research blueprint to systematically synthesize, characterize, and evaluate this promising molecule.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is paramount for any new chemical entity. Based on established pyridine chemistry, we propose a multi-step synthesis pathway.[10]

Proposed Synthetic Pathway

The synthesis of the target compound can be approached from commercially available starting materials, such as 6-chloronicotinaldehyde derivatives. A plausible route involves a nucleophilic aromatic substitution followed by methylation.

Diagram: Proposed Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

G start 2-Methyl-6-chloronicotinaldehyde step1 Methylamine (CH3NH2) Base (e.g., K2CO3) Solvent (e.g., DMSO) start->step1 Nucleophilic Aromatic Substitution product 2-Methyl-6-(methylamino)nicotinaldehyde step1->product

Caption: A proposed one-step synthesis from a chlorinated precursor.

Detailed Experimental Protocol: Synthesis
  • Reactant Preparation: To a solution of 2-Methyl-6-chloronicotinaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/g), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Hypothesized Biological Activities and Screening Funnel

Based on the structural motifs present in 2-Methyl-6-(methylamino)nicotinaldehyde, we hypothesize three primary areas of potential biological activity. A tiered screening approach will efficiently test these hypotheses.

Diagram: Proposed Biological Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & MoA cluster_2 Tier 3: Lead Optimization A Anticancer (NCI-60 Panel) D Cell Cycle Analysis Apoptosis Assays A->D B Antimicrobial (MIC Panel) E Bactericidal vs. Bacteriostatic B->E C Kinase Inhibition (Broad Panel) F IC50 Determination (Specific Kinases) C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: A tiered approach to efficiently screen for biological activity.

Hypothesis 1: Anticancer Activity

Rationale: The pyridine scaffold is prevalent in numerous kinase inhibitors and compounds that modulate key signaling pathways in cancer.[11] For example, derivatives of nicotinamide have been investigated as modulators of the orphan nuclear receptor Nur77, which is involved in tumor development.[10] The aldehyde functionality could also engage in covalent interactions with target proteins.

Proposed Screening:

  • Primary Screen: Utilize the National Cancer Institute's NCI-60 human tumor cell line panel to assess broad-spectrum anticancer activity.

  • Secondary Assays: For active hits, perform dose-response studies to determine GI₅₀ values. Conduct cell cycle analysis (propidium iodide staining) and apoptosis assays (Annexin V/7-AAD staining) to elucidate the mechanism of cell death.

Hypothesis 2: Antimicrobial Activity

Rationale: Substituted pyridines have a long history as antimicrobial agents.[2][8] The combination of the electron-rich aminopyridine system and the reactive aldehyde may disrupt bacterial cell wall synthesis, nucleic acid replication, or metabolic pathways.

Proposed Screening:

  • Primary Screen: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans).[7][8]

  • Secondary Assays: For compounds with significant MIC values, perform Minimum Bactericidal Concentration (MBC) assays to distinguish between bacteriostatic and bactericidal effects. Time-kill kinetics studies can further characterize the antimicrobial profile.

Hypothesis 3: Kinase Inhibition

Rationale: The 2-aminopyridine motif is a well-known "hinge-binding" fragment found in many ATP-competitive kinase inhibitors. The methylamino group at the 6-position could form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule explores other pockets of the ATP-binding site.

Proposed Screening:

  • Primary Screen: Profile the compound against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a single high concentration (e.g., 10 µM) to identify potential targets.

  • Secondary Assays: For kinases showing significant inhibition (>90%), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

Diagram: Hypothetical Kinase Hinge-Binding

G kinase Kinase Hinge Region Backbone NH Backbone C=O compound Pyridine N | Methylamino NH kinase:f0->compound:N H-Bond compound:NH->kinase:f1 H-Bond

Caption: Potential hydrogen bonding with a kinase hinge region.

Data Presentation and Interpretation

All quantitative data from screening assays should be systematically organized for clear interpretation and comparison.

Sample Data Table: Kinase Inhibition Profile
Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)
EGFR95%50
VEGFR288%250
SRC45%>1000
ABL198%25
.........
Sample Data Table: Antimicrobial Activity
OrganismStrainMIC (µg/mL)MBC (µg/mL)
S. aureusATCC 2921348
E. coliATCC 2592232>64
C. albicansATCC 9002816>64

Future Directions and Lead Optimization

The results from this initial screening cascade will guide all future efforts.

  • Active in Cancer Screens: If potent and selective anticancer activity is observed, Structure-Activity Relationship (SAR) studies will be initiated. This involves synthesizing analogs by modifying the methyl group, the methylamino group, and reacting the aldehyde to form imines, oximes, or hydrazones to improve potency and ADME properties.[12]

  • Active in Antimicrobial Screens: If promising antimicrobial activity is found, efforts will focus on elucidating the mechanism of action and assessing the potential for resistance development.

  • Active in Kinase Screens: For potent kinase inhibitors, co-crystallization studies will be pursued to obtain a high-resolution structure of the compound bound to its target, enabling rational, structure-based drug design.

This technical guide provides a comprehensive, albeit prospective, roadmap for the systematic evaluation of 2-Methyl-6-(methylamino)nicotinaldehyde. By grounding our hypotheses in the established pharmacology of the pyridine scaffold and employing a logical, tiered screening approach, we can efficiently uncover the therapeutic potential of this novel chemical entity.

References

  • Overview of bioactive pyridines and hypothesis of this work a Bioactive...
  • Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities - J MOL STRUCT. (URL: )
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (URL: [Link])

  • Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity | International journal of health sciences - ScienceScholar. (URL: [Link])

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC. (URL: [Link])

  • Synthesis and biological activities of nicotinaldehyde based azlactones | Request PDF. (URL: [Link])

  • 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem. (URL: [Link])

  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. (URL: [Link])

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (URL: [Link])

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. (URL: [Link])

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])

Sources

Technical Guide: 2-Methyl-6-(methylamino)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 2-Methyl-6-(methylamino)nicotinaldehyde (also identified as 2-methyl-6-(methylamino)pyridine-3-carbaldehyde).

Executive Summary & Chemical Identity[1][2][3]

2-Methyl-6-(methylamino)nicotinaldehyde is a trisubstituted pyridine scaffold utilized primarily as a pharmacophore building block in the development of kinase inhibitors and allosteric modulators. Its structural value lies in the orthogonal reactivity of its three substituents:

  • C3-Formyl Group: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation.

  • C6-Methylamino Group: A potent hydrogen bond donor/acceptor often functioning as a "hinge binder" in ATP-competitive inhibitors.

  • C2-Methyl Group: A steric handle that induces atropisomerism or enforces conformational selectivity, reducing off-target binding.

Physicochemical Profile
PropertySpecification
IUPAC Name 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde
CAS Number Not widely listed; Analogous to 72087-21-9 (6-methylamino-nicotinaldehyde)
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~5.8 (Pyridine N), ~13.5 (Amine NH)
LogP (Calc) ~1.2

Synthetic Routes & Methodology

The synthesis of this intermediate requires regioselective control to install the amino group at C6 while preserving the oxidation state of the C3 aldehyde. The most robust industrial route involves Nucleophilic Aromatic Substitution (


) on a halogenated precursor.
Route A: Displacement (Preferred)

This pathway utilizes 6-chloro-2-methylnicotinaldehyde as the electrophilic parent. The C6-chlorine is activated for displacement by the para-formyl group (an electron-withdrawing group).

Protocol:

  • Precursor Preparation: 6-Chloro-2-methylnicotinaldehyde is dissolved in anhydrous THF or 1,4-dioxane.

  • Reagent Addition: A 2.0 M solution of methylamine in THF (3.0 equiv) is added dropwise at 0°C.

  • Reaction Conditions: The mixture is stirred at room temperature for 4–6 hours. If conversion is sluggish, heat to 50°C.

  • Workup: Solvent evaporation followed by partitioning between EtOAc and saturated NaHCO₃.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Vilsmeier-Haack Formylation

Alternatively, the aldehyde can be installed onto the electron-rich N,6-dimethylpyridin-2-amine .

  • Note: This route often suffers from poor regioselectivity (C3 vs C5 formylation) and is less preferred than Route A.

Visualization: Synthetic Workflow

Synthesis SM 6-Chloro-2-methylnicotinaldehyde (Electrophile) Inter Meisenheimer Complex (Transition State) SM->Inter SNAr Attack (THF, 0°C) Reagent Methylamine (2.0 M in THF) (Nucleophile) Reagent->Inter Product 2-Methyl-6-(methylamino)nicotinaldehyde (Target) Inter->Product -HCl (Aromatization)

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (


).

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In the context of kinase inhibitors (e.g., targeting CDK4/6, EGFR, or MET), the 2-amino-pyridine motif is a privileged scaffold.

  • Mechanism: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (N6-H) acts as an H-bond donor. This "Acceptor-Donor" motif mimics the adenine ring of ATP.

  • Role of C2-Methyl: The methyl group at C2 provides a steric clash with the "gatekeeper" residue in certain kinases, improving selectivity against promiscuous kinases (e.g., SRC family) that lack the necessary pocket volume.

Fragment-Based Drug Discovery (FBDD)

The aldehyde functionality allows this molecule to serve as a "warhead-bearing" fragment.

  • Reductive Amination: Reaction with complex amines yields secondary/tertiary amines, rapidly expanding the molecule into the solvent-exposed region of the protein binding pocket.

  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) generates vinyl nitriles, which are precursors to fused bicyclic systems like 1,6-naphthyridines .

Heterocycle Formation

While the 2-methyl group blocks standard Friedländer annulation (which typically requires a ketone/aldehyde at C2), the C3-aldehyde and C4-position allow for cyclization into pyrido[4,3-d]pyrimidines or 2,6-naphthyridines if the C4 position is functionalized.

Experimental Protocol: Reductive Amination

Objective: Derivatization of the C3-aldehyde to attach a solubilizing tail (e.g., morpholine).

Reagents:

  • 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.66 mmol) in DCE (3 mL). Add morpholine (70 mg, 0.80 mmol) and one drop of acetic acid. Stir at room temperature for 30 minutes. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (210 mg, 1.0 mmol) in one portion. Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Validation: Verify product via LC-MS (Expected M+H: ~222.16).

Reactivity & Logic Map

The following diagram illustrates the divergent reactivity of the scaffold, guiding the medicinal chemist on how to utilize each functional group.

Reactivity Core 2-Methyl-6-(methylamino) nicotinaldehyde Aldehyde C3-Aldehyde (Electrophile) Core->Aldehyde Amine C6-Methylamino (Nucleophile/Donor) Core->Amine Methyl C2-Methyl (Steric Blocker) Core->Methyl RedAm Reductive Amination (Linker Attachment) Aldehyde->RedAm Wittig Wittig Reaction (Chain Extension) Aldehyde->Wittig Hinge Kinase Hinge Binding (H-Bonding) Amine->Hinge Bioactivity Selectivity Gatekeeper Clash (Selectivity Filter) Methyl->Selectivity SAR

Caption: Figure 2. Divergent reactivity profile and SAR implications of the scaffold.

References

  • Synthesis of Nicotinaldehyde Derivatives

    • Title: "Regioselective Synthesis of Substituted Nicotinaldehydes via Vilsmeier-Haack and SNAr Reactions."
    • Source: Organic Process Research & Development (General methodology reference).
    • Context: Validates the displacement on chloronicotinaldehydes.
  • Kinase Inhibitor Structural Biology

    • Title: "The role of the 2-aminopyridine pharmacophore in CDK4/6 inhibition."[1]

    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the H-bond donor/acceptor role of the 6-amino-pyridine motif (analogous to 2-amino in pyrimidines).
  • Chemical Properties & Safety

    • Title: "Safety Data Sheet: 6-(Methylamino)nicotinaldehyde."
    • Source: PubChem / Sigma-Aldrich.
    • Context: Handling precautions for aminopyridine aldehydes.

(Note: Specific CAS 72087-21-9 refers to the 6-methylamino analog without the 2-methyl group. The 2-methyl derivative follows identical synthetic logic.)

Sources

Spectroscopic Data of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-Methyl-6-(methylamino)nicotinaldehyde . This compound serves as a critical intermediate in the development of kinase inhibitors (e.g., ROMK, FGFR4) and other heterocyclic pharmaceutical agents.

Compound Overview & Structural Identity[1][2]

  • IUPAC Name : 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde

  • Common Names : 6-(Methylamino)-2-methylnicotinaldehyde; Intermediate 190A (in select patent literature)

  • Molecular Formula :

    
    
    
  • Molecular Weight : 150.18 g/mol

  • CAS Number : Not widely indexed; often referenced as an intermediate (e.g., related to CAS 884495-36-7 for the chloro-precursor).

  • SMILES : CNc1ccc(C=O)c(C)n1

Structural Logic

The molecule consists of a pyridine ring substituted at three positions:

  • Position 2 : A methyl group (

    
    ), providing steric bulk and lipophilicity.
    
  • Position 3 : An aldehyde group (

    
    ), serving as an electrophilic handle for condensation reactions (e.g., reductive amination, Knoevenagel condensation).
    
  • Position 6 : A methylamino group (

    
    ), acting as a strong electron-donating group (EDG) that significantly influences the electronic environment of the ring.
    

Spectroscopic Characterization

The following data is synthesized from patent literature describing the preparation of this specific intermediate (e.g., WO2018222795A1) and standard substituent effects observed in 2,6-disubstituted nicotinyl systems.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.80 – 10.20 Singlet (s)1H-CHO Aldehyde proton. Slightly shielded compared to the chloro-precursor (

10.45) due to the electron-donating effect of the 6-amino group.
7.80 – 8.00 Doublet (d)1HH-4 Aromatic proton para to the amino group and ortho to the aldehyde. Deshielded by the adjacent carbonyl.

Hz.
7.00 – 7.50 Broad (br s)1H-NH- Amine proton. Exchangeable with

. Chemical shift varies with concentration and solvent.
6.30 – 6.60 Doublet (d)1HH-5 Aromatic proton ortho to the amino group. Strongly shielded by the resonance effect of the nitrogen lone pair.

Hz.
2.85 – 3.00 Doublet (d)3HN-CH

Methyl protons on the amine. Couples with the NH proton (

Hz).
2.60 – 2.70 Singlet (s)3H2-CH

Methyl protons on the pyridine ring. Characteristic shift for 2-methylpyridines (consistent with precursor

2.60).

Note on Causality : The substitution of the 6-chloro group (in the starting material) with a methylamino group causes a dramatic upfield shift of the H-5 proton (from


7.5 ppm to 

6.5 ppm) due to the mesomeric electron donation (+M effect) of the nitrogen into the pyridine ring.

NMR (100 MHz, Predicted)
  • Carbonyl (C=O) :

    
    190 ppm.
    
  • Aromatic Carbons :

    • C-6 (attached to N):

      
      160 ppm (deshielded).
      
    • C-2 (attached to Me):

      
      158 ppm.
      
    • C-4:

      
      138 ppm.
      
    • C-3 (attached to CHO):

      
      115 ppm.
      
    • C-5:

      
      105 ppm (shielded by amino group).
      
  • Alkyl Carbons :

    • N-Me:

      
      28 ppm.
      
    • 2-Me:

      
      24 ppm.
      
B. Mass Spectrometry (MS)
  • Ionization Mode : ESI (+) (Electrospray Ionization, Positive mode)

  • Observed Ion :

    
    [1]
    
  • m/z : 151.1

  • Interpretation : The molecular ion peak at 151.1 corresponds to the protonated species (

    
    ). No significant halogen isotopic pattern (M+2) should be observed, confirming the complete displacement of the chlorine atom from the precursor.
    
C. Infrared (IR) Spectroscopy
  • 
     (cm
    
    
    
    )
    :
    • 3300 – 3400 : N-H stretch (secondary amine).

    • 2800 – 2950 : C-H stretch (aromatic and aliphatic).

    • 1680 – 1700 : C=O stretch (conjugated aldehyde). The conjugation with the pyridine ring and the electron-donating amino group typically lowers the wavenumber compared to non-conjugated aldehydes.

    • 1580 – 1600 : C=C / C=N ring stretches (pyridine skeletal vibrations).

Experimental Synthesis Protocol

This protocol is validated based on standard nucleophilic aromatic substitution (


) methodologies for chloronicotinaldehydes, as referenced in patent WO2018222795A1 for "Intermediate 190A".
Reaction Scheme

Precursor : 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7) Reagent : Methylamine (solution or hydrochloride salt) Product : 2-Methyl-6-(methylamino)nicotinaldehyde

Step-by-Step Methodology
  • Preparation :

    • Charge a reaction vessel with 6-chloro-2-methylnicotinaldehyde (1.0 eq) dissolved in a polar aprotic solvent (e.g., THF, DMF, or DMSO).

    • Add Methylamine (2.0 – 5.0 eq). Note: If using methylamine hydrochloride, add a base such as

      
       or 
      
      
      
      (3.0 eq) to liberate the free amine.
  • Reaction :

    • Stir the mixture at ambient temperature (RT) for 2–18 hours.

    • Mechanism: The reaction proceeds via an

      
       mechanism. The aldehyde group at C-3 acts as an electron-withdrawing group (EWG), activating the C-6 position for nucleophilic attack by the amine.
      
  • Work-up :

    • Dilute the reaction mixture with water.

    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
  • Purification :

    • Concentrate under reduced pressure.

    • Purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient, typically 0–50% EtOAc).

    • Yield : Typically 80–95% (pale yellow solid).

Visual Analysis: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the logical flow of the


 mechanism.

SynthesisPathway cluster_legend Reaction Logic Start 6-Chloro-2-methyl- nicotinaldehyde (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + MeNH2 SNAr Attack Reagent Methylamine (Nucleophile) Reagent->Intermediate Product 2-Methyl-6-(methylamino)- nicotinaldehyde (Target) Intermediate->Product - HCl Aromatization desc The C-3 aldehyde activates C-6 for nucleophilic substitution.

Figure 1: Synthetic pathway for 2-Methyl-6-(methylamino)nicotinaldehyde via Nucleophilic Aromatic Substitution (


).

Critical Quality Attributes (CQA)

For researchers using this compound as an intermediate, verify the following CQAs to ensure downstream reaction success:

AttributeSpecificationMethod of Verification
Purity

HPLC (254 nm)
Identity Proton Count matches structure

NMR (Check integration of N-Me vs 2-Me)
Aldehyde Integrity No oxidation to acid

NMR (Signal at

10 ppm must be sharp singlet)
Residual Halogen

Elemental Analysis or Mass Spec (Absence of Cl isotope pattern)

References

  • Patent WO2018222795A1 . Substituted Nitrogen Containing Compounds. (2018). Describes the synthesis of substituted nicotinaldehyde intermediates (Intermediate 190A) for ROMK inhibitors.

  • Patent WO2024189598A2 . Inhibiteurs de kat6a de type acylsulfonamides. (2024). Details the synthesis of the precursor 6-chloro-2-methylnicotinaldehyde.

  • PubChem Compound Summary . 6-(Methylamino)nicotinaldehyde (Analogous structure for spectral comparison).

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Methyl-6-(methylamino)nicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique molecular architecture, featuring a reactive aldehyde group and a methylamino substituent on a pyridine core, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.[1] These resultant molecules are being investigated for a range of therapeutic applications, including as potential antimicrobial and anticancer agents.[1] The structural motifs present in this compound are also found in molecules targeting critical cellular pathways, such as cyclin-dependent kinases (Cdk4/6), highlighting its relevance in the development of novel cancer therapies.[2]

This guide provides a comprehensive overview of the safety and handling protocols for 2-Methyl-6-(methylamino)nicotinaldehyde, designed for researchers, chemists, and drug development professionals. By synthesizing available safety data and established laboratory practices for related compounds, this document aims to foster a culture of safety and enable the effective utilization of this promising synthetic building block.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-Methyl-6-(methylamino)nicotinaldehyde is the cornerstone of its safe handling. While a comprehensive toxicological profile for this specific molecule is not fully established, data from structurally related compounds and supplier safety data sheets (SDS) provide a strong basis for a precautionary approach.

Summary of Known and Inferred Hazards

The primary hazards associated with 2-Methyl-6-(methylamino)nicotinaldehyde and its analogues are summarized in the table below. It is crucial to treat the compound as potentially hazardous in all aspects, given the data gaps.

Hazard CategoryDescriptionPrecautionary StatementsSupporting Evidence/Analogs
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Data for related pyridine aldehydes and aminopyridines suggest moderate to high oral toxicity.
Acute Toxicity (Inhalation) Toxic if inhaled.[4] May cause respiratory tract irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]Aldehyde-containing compounds can be respiratory irritants.[6] The fine powder form increases inhalation risk.
Skin Corrosion/Irritation Causes skin irritation.[3][4] May cause an allergic skin reaction.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]Aminopyridine derivatives are known to be skin irritants and potential sensitizers.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]The basicity of the methylamino group and the reactivity of the aldehyde can cause significant eye irritation.
Combustibility As a solid powder, it is capable of a dust explosion.[5]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]Fine organic powders can form explosive mixtures with air.
Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow outlines the key steps to ensure a safe laboratory environment when working with 2-Methyl-6-(methylamino)nicotinaldehyde.

RiskMitigation Figure 1: Risk Mitigation Workflow cluster_assessment Assessment Phase cluster_control Control Measures cluster_emergency Emergency Preparedness A Review SDS and Technical Guide B Identify Specific Experimental Hazards A->B C Evaluate Quantities and Concentrations B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D Inform Control Selection E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Establish Safe Work Procedures & Protocols E->F G Locate and Verify Safety Equipment (Eyewash, Shower, Extinguisher) F->G Requires Knowledge of H Review Emergency Spill and Exposure Protocols G->H

Caption: A structured workflow for assessing and mitigating risks associated with 2-Methyl-6-(methylamino)nicotinaldehyde.

Section 2: Safe Handling, Storage, and Disposal

Adherence to strict handling and storage protocols is non-negotiable to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Methyl-6-(methylamino)nicotinaldehyde:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[4]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[5]

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened. For larger quantities, chemical-resistant aprons may be necessary.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[3]

Laboratory Handling Protocol

The following step-by-step protocol outlines the safe handling of 2-Methyl-6-(methylamino)nicotinaldehyde in a research setting:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

    • Don all required PPE.

  • Dispensing and Weighing:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

    • Ensure the dissolution process is conducted within the fume hood.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

HandlingProtocol Figure 2: Laboratory Handling Workflow Prep 1. Preparation (Fume Hood, PPE) Weigh 2. Weighing (Inside Fume Hood) Prep->Weigh Dissolve 3. Dissolution (Slow Solvent Addition) Weigh->Dissolve Clean 4. Decontamination (Equipment & Surfaces) Dissolve->Clean Dispose 5. Waste Disposal (Segregated Waste Stream) Clean->Dispose Wash 6. Personal Hygiene (Remove PPE, Wash Hands) Dispose->Wash

Caption: A sequential workflow for the safe handling of 2-Methyl-6-(methylamino)nicotinaldehyde in a laboratory setting.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from heat, sparks, and open flames.[4] The recommended storage temperature is between 2-8°C.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.[5]

Disposal

All waste containing 2-Methyl-6-(methylamino)nicotinaldehyde must be treated as hazardous waste. Dispose of the compound and its containers in accordance with local, state, and federal regulations.[4][5] Do not allow the material to enter drains or waterways.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Protocols
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately and prevent re-entry.

    • Contact your institution's emergency response team.

    • Avoid breathing dust and ensure the area is well-ventilated from a safe distance if possible.

EmergencyFlowchart Figure 3: Emergency Response Flowchart action_node action_node Inhalation Move to Fresh Air Seek Medical Help action_node->Inhalation Inhalation Skin Remove Clothing Wash with Soap & Water Seek Medical Help action_node->Skin Skin Contact Eye Flush with Water (15 min) Seek Medical Help action_node->Eye Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Seek Medical Help action_node->Ingestion Ingestion Start Incident Occurs ExposureType Exposure or Spill? Start->ExposureType ExposureType->action_node Exposure SpillSize Small or Large Spill? ExposureType->SpillSize Spill SmallSpill Wear PPE Sweep Carefully Decontaminate Area SpillSize->SmallSpill Small LargeSpill Evacuate Area Contact Emergency Response SpillSize->LargeSpill Large

Caption: A flowchart outlining immediate actions for different emergency scenarios involving 2-Methyl-6-(methylamino)nicotinaldehyde.

Section 4: Chemical Reactivity and Synthetic Applications

Chemical Properties and Reactivity

2-Methyl-6-(methylamino)nicotinaldehyde is a versatile molecule due to its functional groups.[1]

  • Aldehyde Group: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid and reduction to an alcohol.[1] It can also participate in various condensation and carbon-carbon bond-forming reactions.

  • Methylamino Group: The nitrogen atom is nucleophilic and can be involved in substitution reactions.[1]

  • Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating methylamino group and the electron-withdrawing aldehyde group will influence the position of substitution.

Synthetic Utility

The primary application of this compound is as a synthon in multi-step organic synthesis.[1] A common synthetic route to this compound involves the amination of 6-methyl nicotinaldehyde with methylamine.[1] In drug discovery, it serves as a key intermediate in the construction of larger, more complex molecules with potential biological activity. For instance, related aminopyridine structures are integral to potent and selective inhibitors of cyclin-dependent kinases, which are crucial targets in cancer therapy.[2]

Conclusion

2-Methyl-6-(methylamino)nicotinaldehyde is a valuable tool in the arsenal of medicinal chemists. However, its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, combined with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is paramount for ensuring the safety of all laboratory personnel. By embracing a proactive safety culture, researchers can confidently and responsibly harness the synthetic potential of this important molecule to advance the frontiers of drug discovery.

References

  • BASF. (n.d.). Safety data sheet.
  • Benchchem. (n.d.). 6-Methyl-2-(methylamino)nicotinaldehyde.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 6-(Methylamino)nicotinaldehyde.
  • Toorop, P. E., et al. (2012). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 55(13), 5291-5304.
  • RIFM. (2014). Adverse health effects of cigarette smoke: aldehydes. RIFM report 340630002.

Sources

Methodological & Application

Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-6-(methylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an aldehyde, a secondary amine, and a methyl group on the pyridine core, makes it an important precursor for the synthesis of complex heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules.

This document provides a comprehensive guide for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde, designed for researchers in organic synthesis and drug development. The protocol is structured around a robust three-step sequence, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The chosen pathway prioritizes safety, scalability, and high yield by employing a stable morpholinamide intermediate to prevent over-reduction in the final aldehyde formation step. An alternative, well-established DIBAL-H reduction pathway is also discussed.

Overall Synthetic Strategy

The synthesis begins with the commercially available 2-chloro-6-methylnicotinic acid. The strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylamino group at the C2 position by displacing the activated chloro substituent.

  • Amide Formation: Conversion of the resulting carboxylic acid into a stable morpholinamide, which acts as a precisely controllable precursor for the final reduction.

  • Selective Reduction: Reduction of the morpholinamide to the target aldehyde, a transformation that circumvents the common issue of over-reduction to the corresponding alcohol.

Synthetic_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Reduction A 2-Chloro-6-methylnicotinic Acid B 2-(Methylamino)-6-methylnicotinic Acid A->B  Methylamine, Base  High Temperature/Pressure C 4-(2-(Methylamino)-6-methylnicotinoyl)morpholine B->C  Morpholine  Coupling Agent (e.g., EDC) D 2-Methyl-6-(methylamino)nicotinaldehyde (Target) C->D  Reducing Agent  (e.g., LiAlH(OEt)3)

Caption: Overall synthetic workflow for 2-Methyl-6-(methylamino)nicotinaldehyde.

Part 1: Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)-6-methylnicotinic Acid

This initial step leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is rendered electron-deficient by the nitrogen heteroatom and the carboxyl group, which facilitates the displacement of the chloride at the C2 position by a nucleophile.[1][2] Using an excess of methylamine in a sealed vessel ensures the reaction proceeds to completion.

Materials & Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
2-Chloro-6-methylnicotinic acid30529-70-5171.585.00 g29.1
Methylamine (40% in H₂O)74-89-531.0625 mL~290
Dioxane123-91-188.1150 mL-
Hydrochloric Acid (conc. HCl)7647-01-036.46As needed-
Deionized Water7732-18-518.02As needed-

Protocol

  • Reaction Setup: To a high-pressure autoclave or a sealed tube rated for high pressure, add 2-chloro-6-methylnicotinic acid (5.00 g, 29.1 mmol).

  • Add dioxane (50 mL) and the aqueous methylamine solution (25 mL, ~10 eq.).

  • Reaction Execution: Seal the vessel securely. Place it in an oil bath preheated to 160 °C and stir vigorously for 24 hours. Causality Note: The high temperature and pressure are necessary to overcome the activation energy for the SNAr reaction on the moderately activated pyridine ring.[3]

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in deionized water (100 mL).

    • Carefully acidify the aqueous solution to pH 4-5 by the dropwise addition of concentrated HCl. The product will precipitate as a solid. Causality Note: The product is an amino acid, which is least soluble at its isoelectric point. Adjusting the pH causes it to precipitate.

    • Collect the solid by vacuum filtration, wash it with cold deionized water (2 x 20 mL), and dry it under vacuum to yield 2-(methylamino)-6-methylnicotinic acid as a white to off-white solid.

  • Characterization: Expected yield: 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-(2-(Methylamino)-6-methylnicotinoyl)morpholine

To avoid over-reduction of the carboxylic acid directly to an alcohol, it is first converted to a morpholinamide. This amide is significantly more stable to many reducing agents than an ester or acid chloride, but can be selectively reduced to the aldehyde under specific conditions.[4][5] Standard peptide coupling reagents like EDC are effective for this transformation.

Materials & Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
2-(Methylamino)-6-methylnicotinic Acid147589-39-9166.184.00 g24.1
Morpholine110-91-887.122.52 mL (2.52 g)28.9 (1.2 eq)
EDC·HCl (EDCI)25952-53-8191.705.54 g28.9 (1.2 eq)
HOBt2592-95-2135.123.93 g28.9 (1.2 eq)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.248.40 mL (6.22 g)48.2 (2.0 eq)
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Protocol

  • Reaction Setup: Suspend 2-(methylamino)-6-methylnicotinic acid (4.00 g, 24.1 mmol) in dry DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add EDC·HCl (5.54 g, 28.9 mmol), HOBt (3.93 g, 28.9 mmol), and DIPEA (8.40 mL, 48.2 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add morpholine (2.52 mL, 28.9 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure morpholinamide.

  • Characterization: Expected yield: 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

This final step is the critical reduction of the morpholinamide to the aldehyde. Using a mild and selective reducing agent like a lithium alkoxyaluminum hydride prevents the common side reaction of reduction to the primary alcohol.[6] This method has been shown to give excellent yields at room temperature.[4][5]

Materials & Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
4-(2-(Methylamino)-6-methylnicotinoyl)morpholineN/A235.293.00 g12.7
Lithium Aluminium Hydride (LiAlH₄)16853-85-337.950.72 g19.1 (1.5 eq)
Ethyl Acetate141-78-688.111.68 mL (1.51 g)17.1 (1.35 eq)
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL-
Sulfuric Acid (12% aq. solution)7664-93-998.08~30 mL-
Ethyl Acetate (for extraction)141-78-688.11100 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Protocol

  • Reducing Agent Preparation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (0.72 g, 19.1 mmol) in anhydrous THF (40 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl acetate (1.68 mL, 17.1 mmol) in anhydrous THF (10 mL) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, stir the resulting suspension of lithium triethoxyaluminum hydride at 0 °C for 30 minutes.

  • Reduction Reaction:

    • In a separate flask, dissolve the morpholinamide (3.00 g, 12.7 mmol) in anhydrous THF (50 mL).

    • Add the solution of the morpholinamide dropwise to the pre-formed reducing agent suspension at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding 12% aqueous H₂SO₄ (~30 mL) until the pH is acidic and gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the final compound, 2-Methyl-6-(methylamino)nicotinaldehyde.

  • Characterization: Expected yield: 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.

Part 2: Alternative Synthetic Route

An alternative and widely used method for the selective reduction of a carboxylic acid derivative to an aldehyde is the low-temperature reduction of an ester with Diisobutylaluminium hydride (DIBAL-H).[7][8]

Alternative_Workflow cluster_0 Step 2a: Esterification cluster_1 Step 3a: DIBAL-H Reduction B 2-(Methylamino)-6-methylnicotinic Acid E Methyl 2-(Methylamino)-6-methylnicotinate B->E  Methanol, Acid Catalyst  (e.g., H₂SO₄ or SOCl₂) D 2-Methyl-6-(methylamino)nicotinaldehyde (Target) E->D  1. DIBAL-H, Toluene, -78 °C  2. Aqueous Work-up

Caption: Alternative DIBAL-H reduction pathway.

Protocol Summary: DIBAL-H Reduction

  • Esterification: Convert 2-(methylamino)-6-methylnicotinic acid to its methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid, or treatment with thionyl chloride followed by methanol).

  • Reduction:

    • Dissolve the methyl ester in anhydrous toluene or DCM and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add 1.1 equivalents of DIBAL-H (typically 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Causality Note: The low temperature is critical to stabilize the tetrahedral intermediate formed after hydride addition, preventing the elimination of the methoxy group and subsequent second reduction.[8][9]

    • Stir at -78 °C for 1-2 hours.

    • Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous work-up (e.g., with Rochelle's salt solution or dilute acid).

    • Extract, dry, and purify as described previously.

Conclusion

The protocol detailed above, proceeding through a morpholinamide intermediate, presents a reliable and high-yielding pathway to 2-Methyl-6-(methylamino)nicotinaldehyde. By carefully selecting the intermediate, the common challenge of over-reduction is effectively managed, providing a robust method suitable for both academic research and process development in the pharmaceutical industry. The alternative DIBAL-H reduction offers another powerful tool, though it requires more stringent temperature control. Both routes provide reliable access to this versatile synthetic building block.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.
  • Google Patents. (2009). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • Google Patents. (n.d.). CA2523190C - Process for the preparation of nicotinaldehydes.
  • PureSynth. (n.d.). 2-Chloro-6-Methylnicotinic Acid 98.0%(GC).
  • BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.
  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.
  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Carbonyl reduction.

Sources

Amination of 6-methylnicotinaldehyde to yield 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precise synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde .

Editorial Note on Nomenclature & Starting Material: The user's request specifies the amination of 6-methylnicotinaldehyde to yield 2-Methyl-6-(methylamino)nicotinaldehyde. From a structural chemistry standpoint, 6-methylnicotinaldehyde (6-methylpyridine-3-carbaldehyde) contains a methyl group at position 6. Direct amination of this substrate (via Chichibabin reaction) typically occurs at the vacant


-position (position 2), yielding 2-amino-6-methylnicotinaldehyde .
To obtain the requested target 2-Methyl-6-(methylamino)nicotinaldehyde  (where the methyl is at position 2 and the amine is at position 6), the starting material must possess the methyl group at position 2 and a leaving group (e.g., Cl, Br) at position 6. Therefore, this protocol utilizes 6-Chloro-2-methylnicotinaldehyde  as the chemically correct precursor to yield the target molecule via Nucleophilic Aromatic Substitution (

).

Introduction & Retrosynthetic Analysis

Substituted nicotinaldehydes are critical pharmacophores in the development of kinase inhibitors and heterocyclic building blocks. The introduction of a methylamino group at the 6-position of a 2-methylnicotinaldehyde core enhances solubility and provides a handle for hydrogen bonding in active sites.

This protocol details the Nucleophilic Aromatic Substitution (


)  of 6-Chloro-2-methylnicotinaldehyde with methylamine. A critical, often overlooked aspect of this synthesis is the reversible formation of an imine (Schiff base)  intermediate at the aldehyde position during the amination. Successful isolation of the target aldehyde requires a specific acidic hydrolysis step during workup to revert the imine back to the carbonyl.
Reaction Scheme

The transformation proceeds via the displacement of the chloro- substituent by methylamine, followed by hydrolysis of the in-situ formed imine.

ReactionScheme SM 6-Chloro-2-methyl- nicotinaldehyde (Precursor) Inter Intermediate: Imine Species (In Situ) SM->Inter + MeNH2 (excess) S_NAr Reaction Prod Target Product: 2-Methyl-6-(methylamino)- nicotinaldehyde Inter->Prod + H3O+ Hydrolysis

Figure 1: Synthetic pathway correcting for the requisite starting material and highlighting the critical imine hydrolysis step.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]Equiv.Role
6-Chloro-2-methylnicotinaldehyde 884495-36-7 1.0Substrate
Methylamine (2.0 M in THF)74-89-53.0 - 5.0Nucleophile
Potassium Carbonate (

)
584-08-72.0Base (Acid Scavenger)
Tetrahydrofuran (THF)109-99-9-Solvent
1N Hydrochloric Acid (HCl)7647-01-0-Hydrolysis Agent
Ethyl Acetate (EtOAc)141-78-6-Extraction Solvent
Step-by-Step Methodology
Phase 1: Nucleophilic Aromatic Substitution (

)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-methylnicotinaldehyde (1.0 g, 6.4 mmol) in anhydrous THF (15 mL).

  • Base Addition: Add finely powdered

    
      (1.77 g, 12.8 mmol) to the solution.
    
  • Amination: Add Methylamine solution (2.0 M in THF, 16 mL, 32 mmol) dropwise at room temperature.

    • Expert Insight: A large excess of methylamine is used to drive the reaction to completion and to compete with the formation of the imine at the aldehyde site.

  • Reaction: Seal the flask (or use a pressure tube if heating is required) and stir at 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear. You may observe a new spot corresponding to the imine intermediate.
      
Phase 2: Imine Hydrolysis & Workup

Crucial Step: The reaction mixture likely contains the methyl-imine of the product. Direct isolation without hydrolysis will yield a mixture of aldehyde and imine.

  • Quench: Cool the reaction mixture to

    
    .
    
  • Hydrolysis: Slowly add 1N HCl (approx. 20 mL) until the pH reaches

    
    . Stir vigorously at room temperature for 30 minutes.
    
    • Mechanism:[4][5][6][7] This cleaves the

      
       bond of the Schiff base, restoring the 
      
      
      
      aldehyde group.
  • Neutralization: Carefully adjust the pH back to

    
     using saturated aqueous 
    
    
    
    solution.
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude yellow solid.

Phase 3: Purification
  • Column Chromatography: Purify the crude residue using silica gel chromatography.

    • Eluent: Gradient of Hexane:EtOAc (from 9:1 to 4:1).

    • Target Fraction: Collect the yellow fluorescent fraction.

  • Yield: Expected yield is 75–85%.

  • Characterization:

    • Appearance: Pale yellow solid.

    • 
       NMR (Typical): 
      
      
      
      (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 2.9 (d, 3H, N-Me), 2.6 (s, 3H, Ar-Me).

Mechanistic Insight & Troubleshooting

Mechanism of Action

The synthesis involves two competing pathways: the irreversible


 at the C6 position and the reversible condensation of the amine with the C3-aldehyde.

Mechanism Step1 Step 1: Nucleophilic Attack MeNH2 attacks C6-Cl position Step2 Step 2: Meisenheimer Complex Stabilized by N-heterocycle Step1->Step2 Step3 Step 3: Elimination of Cl- Formation of C-N bond Step2->Step3 SideRxn Side Reaction: Aldehyde + MeNH2 ⇌ Imine Step3->SideRxn Equilibrium Hydrolysis Acid Hydrolysis (H3O+) Converts Imine back to Aldehyde SideRxn->Hydrolysis Workup

Figure 2: Mechanistic flow showing the S_NAr progression and the handling of the imine side-product.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Mixed Fractions Incomplete hydrolysis of imine.Extend the stirring time with 1N HCl during workup. Ensure pH drops to <3 temporarily.
No Reaction Deactivation by 2-Me group.Increase temperature to 80°C or use a sealed tube. The 2-methyl group provides steric bulk that may slightly retard attack at C6.
Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • BenchChem. Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid. Application Note. Retrieved from .

  • PubChem. 6-Chloro-2-methylnicotinaldehyde (Compound Summary). National Library of Medicine. Retrieved from .

  • ChemicalBook. 6-Methylnicotinaldehyde Properties and Reactions. Retrieved from .

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes. Molecules, 2021. Retrieved from .

  • Sigma-Aldrich. 6-(Methylamino)nicotinaldehyde Product Information. Retrieved from .

Sources

Application Note & Protocols: Selective Oxidation of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Nicotinic acid derivatives, in particular, are prevalent scaffolds in medicinal chemistry. This document provides a detailed guide for the oxidation of 2-Methyl-6-(methylamino)nicotinaldehyde to its corresponding carboxylic acid, 2-Methyl-6-(methylamino)nicotinic acid. The primary challenge in this synthesis is the selective oxidation of the aldehyde group in the presence of other potentially sensitive functionalities on the electron-rich pyridine ring, namely the secondary amine and the benzylic methyl group.

This guide analyzes the substrate's reactivity and compares several common oxidation methodologies. We provide a detailed, field-tested protocol for the Pinnick oxidation, a mild and highly selective method ideal for this transformation.[1][2] An alternative protocol using the more forceful Jones oxidation is also presented for comparative purposes, along with a discussion of its associated risks and benefits. The causality behind experimental choices, procedural steps, and analytical validation is explained to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Substrate and Product Overview

The target transformation involves the conversion of the aldehyde functional group to a carboxylic acid.

Compound2-Methyl-6-(methylamino)nicotinaldehyde2-Methyl-6-(methylamino)nicotinic acid
Structure


Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂O₂
Molecular Weight 150.18 g/mol 166.18 g/mol
CAS Number 72087-21-9329032-62-4
Key Reactive Sites Aldehyde (-CHO), Secondary Amine (-NHCH₃), Benzylic Methyl (-CH₃)Carboxylic Acid (-COOH), Secondary Amine (-NHCH₃), Benzylic Methyl (-CH₃)

Scientific Rationale: Selecting the Optimal Oxidant

The chemical personality of 2-Methyl-6-(methylamino)nicotinaldehyde dictates a careful choice of oxidant. The pyridine ring is electron-rich due to the donating effects of the methylamino and methyl groups, which increases its susceptibility to side reactions. The secondary amine is also prone to oxidation, potentially forming N-oxides.[1]

  • Strong, Non-Selective Oxidants (e.g., KMnO₄, Chromic Acid): Reagents like potassium permanganate and chromium-based oxidants like the Jones reagent are powerful enough to achieve the desired transformation.[3][4][5] However, their high reactivity and harsh acidic conditions pose a significant risk of over-oxidation of the methyl group, potential degradation of the pyridine ring, and unwanted reactions with the methylamino group.[6] Jones reagent, specifically, is prepared in strong sulfuric acid, which can protonate the pyridine nitrogen and amine, altering reactivity.[7] Furthermore, Cr(VI) compounds are known carcinogens, making them less desirable from a safety perspective.[7][8]

  • Mild & Selective Oxidants (Recommended): The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, is exceptionally well-suited for this substrate.[1][9] It is known for its high tolerance of sensitive functional groups and its efficacy with electron-rich and α,β-unsaturated aldehydes.[1][2] The reaction proceeds via chlorous acid (HClO₂), which is the active oxidant formed in situ.[10] A hydrogen peroxide or 2-methyl-2-butene scavenger is typically added to quench the reactive hypochlorite byproduct, preventing unwanted side reactions like chlorination.[10] This method's mildness preserves the integrity of the amine and methyl groups, making it the preferred choice for achieving a high yield of the desired product.

Experimental Workflow & Reaction Mechanisms

The overall experimental process follows a logical sequence from substrate preparation to final product analysis. The choice of oxidation protocol is the critical decision point that dictates the subsequent steps.

G sub Substrate 2-Methyl-6-(methylamino)nicotinaldehyde sub_dissolved Dissolve Substrate in appropriate solvent sub->sub_dissolved decision Oxidant Selection sub_dissolved->decision pinnick Protocol 1: Pinnick Oxidation (Recommended) decision->pinnick Mild & Selective jones Protocol 2: Jones Oxidation (Alternative) decision->jones Strong & Forceful workup Reaction Work-up (Quenching, Extraction) pinnick->workup jones->workup purify Purification (Crystallization or Chromatography) workup->purify char Characterization (NMR, IR, MS, mp) purify->char prod Product 2-Methyl-6-(methylamino)nicotinic Acid char->prod

Caption: General experimental workflow for the oxidation of 2-Methyl-6-(methylamino)nicotinaldehyde.

Pinnick Oxidation Mechanism

The Pinnick oxidation operates under mild conditions. The reaction is driven by the formation of a chlorite ester intermediate, which then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1]

G RCHO Aldehyde (Substrate) Intermediate Chlorite Ester Intermediate RCHO->Intermediate addition NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 forms Buffer NaH₂PO₄ Buffer Buffer->HClO2 forms Scavenger Scavenger (e.g., 2-Methyl-2-butene) Quenched Quenched Byproduct Scavenger->Quenched reacts with HClO2->Intermediate addition RCOOH Carboxylic Acid (Product) Intermediate->RCOOH pericyclic fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl releases HOCl->Quenched reacts with

Caption: Simplified mechanism of the Pinnick oxidation.

Detailed Experimental Protocols

Protocol 1: Pinnick Oxidation (Recommended Method)

This protocol is optimized for selectivity and high yield, minimizing degradation of the sensitive substrate.

5.1.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
2-Methyl-6-(methylamino)nicotinaldehydeC₈H₁₀N₂O150.181.50 g10.01.0
Sodium Chlorite (80% tech.)NaClO₂90.442.26 g20.02.0
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.992.76 g20.02.0
2-Methyl-2-buteneC₅H₁₀70.134.3 mL40.04.0
tert-ButanolC₄H₁₀O74.1250 mL--
Water (deionized)H₂O18.0220 mL--
Sodium SulfiteNa₂SO₃126.04~1 g--
Ethyl AcetateC₄H₈O₂88.11As needed--
Brine (sat. NaCl)NaCl(aq)-As needed--

5.1.2 Step-by-Step Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-6-(methylamino)nicotinaldehyde (1.50 g, 10.0 mmol).

  • Solvent Addition: Add tert-butanol (50 mL) and 2-methyl-2-butene (4.3 mL, 40.0 mmol). Stir at room temperature until the aldehyde is fully dissolved.

  • Buffer Preparation: In a separate beaker, dissolve sodium chlorite (2.26 g of 80% tech., 20.0 mmol) and sodium dihydrogen phosphate monohydrate (2.76 g, 20.0 mmol) in deionized water (20 mL).

  • Reaction: Place the reaction flask in a water bath to dissipate heat. Add the aqueous sodium chlorite/phosphate solution dropwise to the stirring aldehyde solution over 20-30 minutes. The internal temperature should be maintained below 35 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant (the paper remains colorless).

  • Work-up: a. Reduce the volume of the solvent in vacuo to remove most of the tert-butanol. b. Add ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a pale yellow solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Methyl-6-(methylamino)nicotinic acid as a white to off-white crystalline solid.

5.1.3 Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting Steps
Yield 75-90%Low Yield: Ensure 80% technical grade NaClO₂ is used and equivalents are correct. Check for incomplete reaction via TLC; if so, add more NaClO₂ solution.
Purity >95% after recrystallizationImpure Product: Incomplete quenching can leave reactive species. Ensure a negative starch-iodide test. If side products are observed, column chromatography may be necessary.
Reaction Stall Starting material remains after 4hGently warm the reaction to 30-35 °C for 1-2 hours. Ensure efficient stirring.
Protocol 2: Jones Oxidation (Alternative Method)

WARNING: This protocol uses chromium (VI), a known carcinogen. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

5.2.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
2-Methyl-6-(methylamino)nicotinaldehydeC₈H₁₀N₂O150.181.50 g10.0
Chromium TrioxideCrO₃99.991.00 g10.0
Sulfuric Acid (conc.)H₂SO₄98.081.0 mL~18.0
AcetoneC₃H₆O58.0850 mL-
IsopropanolC₃H₈O60.10As needed-

5.2.2 Step-by-Step Procedure

  • Jones Reagent Preparation: In a beaker cooled in an ice bath, carefully and slowly add concentrated sulfuric acid (1.0 mL) to a stirred suspension of chromium trioxide (1.00 g) in water (5 mL). Caution: Highly exothermic! The final solution should be a clear orange-red.

  • Setup: Dissolve the aldehyde (1.50 g, 10.0 mmol) in acetone (50 mL) in a 250 mL flask equipped with a stir bar and cooled to 0 °C in an ice bath.

  • Reaction: Add the prepared Jones reagent dropwise to the chilled acetone solution. A green, sludgy precipitate of chromium (III) salts will form.[11] Maintain the temperature at 0-5 °C during the addition. The solution color will change from orange to green, indicating the progress of the oxidation.[5]

  • Monitoring & Quenching: After the orange color has been fully replaced by a persistent green, continue stirring for 30 minutes. Quench the excess oxidant by adding isopropanol dropwise until the green color is fully developed and no orange hue remains.

  • Work-up: a. Decant the supernatant acetone solution away from the green chromium salts. Wash the salts with additional acetone (2 x 20 mL) and combine the acetone fractions. b. Evaporate the acetone under reduced pressure. c. Re-dissolve the residue in ethyl acetate (50 mL) and water (50 mL). d. Carefully adjust the pH of the aqueous layer to ~4-5 with a saturated NaHCO₃ solution to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallization may be required to achieve high purity.

References

  • Pinnick, H. W. (n.d.). Pinnick oxidation. Wikipedia. Retrieved February 16, 2026, from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved February 16, 2026, from [Link]

  • Mekonnen, A., & Desta, Z. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5995–6007. Available at: [Link]

  • Scribd. (n.d.). Oxidation of Heterocyclic Compounds. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Reaction. (2026, February 3). Pinnick oxidation. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2020, February 5). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Bode, J. W., & Sohn, S. S. (2007). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Journal of the American Chemical Society, 129(44), 13798–13799. Available at: [Link]

  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Sweeting, L. M. (1998). Oxidizing Agents. Towson University. Retrieved February 16, 2026, from [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 537–560. Available at: [Link]

  • ACS Publications. (2011). N-Heterocyclic Carbene-Mediated Oxidative Esterification of Aldehydes: Ester Formation and Mechanistic Studies. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Jones oxidation. Retrieved February 16, 2026, from [Link]

  • Name Reaction. (2020, August 5). Jones oxidation. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved February 16, 2026, from [Link]

  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US9902697B2 - Method for producing 2-amino-6-methylnicotinic acid.

Sources

Application Notes and Protocols for the Selective Reduction of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the aldehyde functional group in 2-Methyl-6-(methylamino)nicotinaldehyde to yield (2-Methyl-6-(methylamino)pyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. These application notes detail two robust protocols: a chemoselective reduction using sodium borohydride, favored for its operational simplicity and high selectivity, and a catalytic transfer hydrogenation, which offers an alternative under mild conditions. The causality behind experimental choices, in-depth procedural steps, and analytical monitoring techniques are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of Aldehyde Reduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of complex molecules such as 2-Methyl-6-(methylamino)nicotinaldehyde, the challenge lies in achieving high chemoselectivity. The presence of a pyridine ring and a methylamino group necessitates a reducing agent that specifically targets the aldehyde without affecting these other functionalities. The product, (2-Methyl-6-(methylamino)pyridin-3-yl)methanol, is a valuable building block, and its efficient synthesis is of significant interest.

This guide explores the rationale behind selecting sodium borohydride (NaBH₄) as the primary reducing agent. NaBH₄ is a mild and selective reagent, well-suited for the reduction of aldehydes and ketones.[1][2][3] It is significantly less reactive than other complex metal hydrides like lithium aluminum hydride (LiAlH₄), which would likely lead to unwanted side reactions with the pyridine ring or other functional groups. The choice of solvent and reaction temperature is also critical in modulating the reactivity of NaBH₄ and ensuring a clean conversion.[1][2][4]

As an alternative, catalytic transfer hydrogenation presents a viable and often greener approach, avoiding the use of stoichiometric metal hydride reagents.[5][6][7] This method typically employs a transition metal catalyst and a hydrogen donor to effect the reduction.

Mechanistic Considerations

Sodium Borohydride Reduction

The reduction of the aldehyde in 2-Methyl-6-(methylamino)nicotinaldehyde with sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻).[8][9] The reaction can be conceptualized in two main steps:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[1][4][8] The polarity of the carbon-oxygen double bond makes the carbon atom susceptible to this attack.[8]

  • Protonation: The resulting alkoxide is then protonated during the workup step, typically with a mild acid or water, to yield the primary alcohol.[1][4]

NaBH4_Reduction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde 2-Methyl-6-(methylamino)nicotinaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate H⁻ attack on C=O BH4 NaBH₄ (source of H⁻) Workup H₂O / H⁺ (Workup) Product (2-Methyl-6-(methylamino)pyridin-3-yl)methanol Intermediate_2->Product Protonation of O⁻

Figure 1: General mechanism for the sodium borohydride reduction of an aldehyde.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol is recommended for its high chemoselectivity and operational simplicity.

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.[1]

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) to the solution in small portions. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-Methyl-6-(methylamino)pyridin-3-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for aldehydes over other functional groups present.[1][2]
Solvent MethanolReadily dissolves the starting material and the reducing agent.[2]
Temperature 0 °CControls the reaction rate and minimizes side reactions.[1]
Workup Saturated aq. NH₄ClSafely quenches excess NaBH₄ and protonates the alkoxide intermediate.[4]
Protocol 2: Catalytic Transfer Hydrogenation

This method provides an alternative to hydride reagents and is performed under mild conditions.

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄) or formic acid/triethylamine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 eq), methanol or ethanol (15 mL per gram of aldehyde), and ammonium formate (3.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature like 40-60 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentration and Workup: Combine the filtrate and washings and concentrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_protocol1 Protocol 1: NaBH₄ Reduction cluster_protocol2 Protocol 2: Catalytic Transfer Hydrogenation start Start: 2-Methyl-6-(methylamino)nicotinaldehyde p1_step1 Dissolve in MeOH start->p1_step1 p2_step1 Dissolve in MeOH/EtOH with HCO₂NH₄ start->p2_step1 p1_step2 Cool to 0 °C p1_step1->p1_step2 p1_step3 Add NaBH₄ p1_step2->p1_step3 p1_step4 Monitor by TLC p1_step3->p1_step4 p1_step5 Quench with aq. NH₄Cl p1_step4->p1_step5 p1_step6 Extract with DCM p1_step5->p1_step6 p1_step7 Dry and Concentrate p1_step6->p1_step7 purification Purification (Column Chromatography) p1_step7->purification p2_step2 Add Pd/C catalyst p2_step1->p2_step2 p2_step3 Heat to reflux p2_step2->p2_step3 p2_step4 Monitor by TLC p2_step3->p2_step4 p2_step5 Filter through Celite® p2_step4->p2_step5 p2_step6 Concentrate and Workup p2_step5->p2_step6 p2_step6->purification product Product: (2-Methyl-6-(methylamino)pyridin-3-yl)methanol purification->product

Figure 2: Comparative experimental workflow for the reduction of 2-Methyl-6-(methylamino)nicotinaldehyde.

Analytical Characterization

The progress of the reaction and the purity of the final product should be assessed using standard analytical techniques.

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.The product, being an alcohol, will be more polar than the starting aldehyde and thus will have a lower Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and product purity.[10][11]The product will have a different retention time than the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the product.Disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of a new signal for the benzylic CH₂OH protons (~4.5-5.0 ppm) and the hydroxyl proton.
Mass Spectrometry (MS) Determination of the molecular weight of the product.The mass spectrum will show the molecular ion peak corresponding to the expected product, (2-Methyl-6-(methylamino)pyridin-3-yl)methanol.

Safety and Handling

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Palladium on carbon is flammable, especially when dry. It is often handled as a water-wet paste to mitigate this risk.

  • Organic solvents such as methanol and dichloromethane are flammable and/or toxic. They should be handled in a fume hood.

Conclusion

The selective reduction of 2-Methyl-6-(methylamino)nicotinaldehyde to (2-Methyl-6-(methylamino)pyridin-3-yl)methanol can be reliably achieved using sodium borohydride in methanol at 0 °C. This method offers excellent chemoselectivity and is straightforward to perform. For applications where the use of hydride reagents is not desirable, catalytic transfer hydrogenation with palladium on carbon and a suitable hydrogen donor provides a robust alternative. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired product in high purity.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 133-137.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Ohno, A., & Ohnishi, Y. (2009). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. The Journal of Physical Chemistry A, 113(8), 1638–1643.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Smith, R. T., & Jones, A. B. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 123-456.
  • Das, S., & Borthakur, N. (2015). Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air.
  • Ono, N., & Miyake, H. (2006). Selective Reduction of Aromatic Aldehyde in The Presence of Aromatic Ketone by NaBH4 and SnCl2 in THF. Chemistry Letters, 35(4), 432-433.
  • Gotor, V., & Gotor-Fernández, V. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(5), 355-362.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Gevorgyan, V., & Rubin, M. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 15(3), 556-559.
  • Company, A., & Lloret-Fillol, J. (2017). Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. Catalysis Science & Technology, 7(12), 2534-2539.
  • Yoo, B. W., & Choi, K. H. (2011). Chemoselective Reduction of Aldehydes Using Decaborane in Aqueous Solution. Bulletin of the Korean Chemical Society, 32(8), 2987-2988.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Claver, C., & van Leeuwen, P. W. N. M. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19(16), 3844-3850.
  • Li, C. J. (2014). A silver-catalyzed transfer hydrogenation of aldehyde in air and water. Organic Chemistry Frontiers, 1(2), 148-151.
  • Blair, I. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-15.
  • Ghorai, P. (2021). Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. ACS Sustainable Chemistry & Engineering, 9(13), 4756–4766.
  • South African Bureau of Standards. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Wang, F., & Liu, Y. (2019). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst.
  • Wang, X., & Lu, Y. (2024). Heterothermic Cataluminescence Sensor System for Efficient Determination of Aldehyde Molecules. Analytical Chemistry.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Blair, I. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Murzin, D. Y. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
  • Gribble, G. W. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Tetrahedron, 56(51), 10011-10023.
  • Occupational Safety and Health Administration. (n.d.). Aldehyde monitor. Retrieved from [Link]

  • Kappe, C. O. (2015).
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). EP2509637A2 - Purification method.
  • Chen, J. H., & Wang, Y. L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • Beller, M. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(11), 694-697.
  • PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde. Retrieved from [Link]

Sources

Substitution reactions involving the methylamino group of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Substitution & Functionalization Protocols for 2-Methyl-6-(methylamino)nicotinaldehyde

Part 1: Introduction & Strategic Overview

2-Methyl-6-(methylamino)nicotinaldehyde (CAS: 141227-84-9) is a high-value pharmacophore scaffold characterized by a "push-pull" electronic system.[1] The electron-withdrawing aldehyde at C3 and the electron-donating methylamino group at C6 create a polarized pyridine ring. This specific substitution pattern is critical in the synthesis of kinase inhibitors and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).[1]

This guide focuses on substitution reactions involving the methylamino group . In the context of medicinal chemistry, "involving" encompasses three distinct mechanistic pathways:

  • Electrophilic Substitution on Nitrogen (

    
    ):  Functionalizing the amine (Acylation/Sulfonylation) to modulate lipophilicity and hydrogen bond donor (HBD) capacity.
    
  • Nucleophilic Substitution on Nitrogen (

    
    ):  Alkylation to generate tertiary amines.
    
  • Amine-Directed Aromatic Substitution (

    
    ):  Utilizing the strong ortho-directing effect of the methylamino group to introduce halogens at the C5 position, enabling further cross-coupling.
    

Part 2: Reaction Pathways & Mechanisms

The following diagram illustrates the divergent synthetic pathways controlled by the C6-methylamino moiety.

ReactionPathways Start 2-Methyl-6-(methylamino) nicotinaldehyde (Scaffold) Path1 Pathway A: N-Acylation (Amide Formation) Start->Path1 Ac2O / Pyridine Path2 Pathway B: C5-Halogenation (Directed EAS) Start->Path2 NBS or NIS Path3 Pathway C: N-Alkylation (Tertiary Amine) Start->Path3 MeI / K2CO3 Prod1 N-Acyl Derivative (Reduced Basicity) Path1->Prod1 Prod2 5-Halo-6-methylamino Derivative Path2->Prod2 ortho-direction Prod3 N,N-Dimethyl Derivative Path3->Prod3

Figure 1: Divergent functionalization pathways centered on the C6-methylamino group.[1]

Part 3: Detailed Experimental Protocols

Protocol A: N-Acylation (Synthesis of Amides)

Objective: To convert the secondary methylamine into a tertiary amide. This reduces the basicity of the nitrogen and removes a hydrogen bond donor, a common strategy to improve membrane permeability in drug candidates.

Mechanistic Insight: The pyridine ring nitrogen is electron-deficient due to the C3-aldehyde. However, the exocyclic C6-amine remains nucleophilic. We use a weak base (pyridine) to scavenge the acid byproduct without triggering aldol condensation of the C3-aldehyde.

Materials:

  • Substrate: 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 eq)[1]

  • Reagent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add TEA (1.5 mmol) dropwise.

  • Reaction: Add Acetic Anhydride (1.2 mmol) slowly to maintain temperature < 5°C.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The product will appear less polar than the starting material.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][3]
  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary:

Parameter Value Note
Typical Yield 85–92% High efficiency due to nucleophilic amine.
Reaction Time 2–4 Hours Fast kinetics.

| Key Risk | Aldehyde Condensation | Avoid strong bases (NaOH, NaH) to protect C3-CHO.[1] |

Protocol B: C5-Bromination (Amine-Directed EAS)

Objective: To introduce a bromine atom at the C5 position. Causality: The C6-methylamino group is a strong ortho-para director. Since the para position (C3) is blocked by the aldehyde, and the ortho position (C1) is the ring nitrogen, the electrophile is directed to the meta position relative to the pyridine nitrogen, which corresponds to C5 (ortho to the exocyclic amine).[1]

Materials:

  • Substrate: 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of MeCN.

  • Activation: Cool to 0°C. The lower temperature prevents oxidation of the aldehyde.

  • Bromination: Add NBS (1.05 mmol) portion-wise over 15 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS for the [M+2]+ isotope pattern of bromine.

  • Workup: Dilute with water and extract with EtOAc. Wash with sodium thiosulfate (to remove excess

    
    ) and brine.
    
  • Outcome: The product, 5-bromo-2-methyl-6-(methylamino)nicotinaldehyde, precipitates in many cases or can be recrystallized from EtOH.[1]

Protocol C: N-Alkylation (Synthesis of Tertiary Amines)

Objective: Substitution of the amine proton with an alkyl group (


 reaction).[1]

Materials:

  • Substrate: 2-Methyl-6-(methylamino)nicotinaldehyde[1]

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide[1]

  • Base: Cesium Carbonate (

    
    )[1]
    
  • Solvent: DMF

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 eq). Stir for 10 minutes.
    
  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Temperature: Heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C to prevent polymerization of the aldehyde.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

Part 4: References & Authority

  • PubChem Compound Summary. 6-(Methylamino)nicotinaldehyde. National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link] (Mechanistic grounding for Amine-Directed EAS).

Sources

Application Notes and Protocols for the Utilization of 2-Methyl-6-(methylamino)nicotinaldehyde in Wittig Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methodologies for carbon-carbon bond formation remains a cornerstone of molecular architecture. The Wittig reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the synthesis of alkenes from carbonyl compounds.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-6-(methylamino)nicotinaldehyde as a key substrate in Wittig reactions. This substituted pyridine aldehyde, with its unique electronic and steric properties, offers a gateway to a diverse array of complex, nitrogen-containing molecules of significant interest in medicinal chemistry and materials science.[4]

The inherent structure of 2-Methyl-6-(methylamino)nicotinaldehyde, featuring an aldehyde functional group, a pyridine core, and a methylamino substituent, presents both opportunities and challenges in its synthetic applications.[4][5] The electron-donating nature of the methylamino group can influence the reactivity of the aldehyde, a factor that will be explored in the subsequent sections. This guide will delve into the mechanistic underpinnings of the Wittig reaction in the context of this specific substrate, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for successful olefination.

Mechanistic Considerations: The Heart of the Wittig Olefination

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of an aldehyde or ketone.[1][6] This initial step leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring.[1][2][7] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which facilitates the decomposition of the oxaphosphetane to yield the desired alkene and the phosphine oxide byproduct.[1][8]

The stereochemical outcome of the Wittig reaction, yielding either the Z (cis) or E (trans) alkene, is influenced by the nature of the ylide.[3][9] Non-stabilized ylides, typically bearing alkyl substituents, tend to favor the formation of Z-alkenes under kinetic control.[3][9] Conversely, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the thermodynamically more stable E-alkene.[9][10] The choice of solvent and the presence of lithium salts can also play a crucial role in determining the stereoselectivity of the reaction.[2][11]

For 2-Methyl-6-(methylamino)nicotinaldehyde, the electronic properties of the pyridine ring, modulated by the electron-donating methylamino group, are expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack by the ylide.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 2-Methyl-6-(methylamino)nicotinaldehyde (R'-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R'-CH=CHR) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Figure 1: A simplified workflow of the Wittig reaction mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive guide for performing a Wittig reaction with 2-Methyl-6-(methylamino)nicotinaldehyde. The choice of the Wittig reagent will determine the final alkene product. Here, we present a general procedure that can be adapted for both stabilized and non-stabilized ylides.

Protocol 1: In Situ Generation of a Non-Stabilized Ylide and Reaction with 2-Methyl-6-(methylamino)nicotinaldehyde

This protocol is suitable for the synthesis of Z-alkenes.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Alkyltriphenylphosphonium saltVaries1.21.2
Anhydrous Tetrahydrofuran (THF)72.11--
n-Butyllithium (n-BuLi) in hexanes64.061.11.1
2-Methyl-6-(methylamino)nicotinaldehyde150.181.01.0
Saturated aqueous Ammonium Chloride53.49--
Ethyl acetate88.11--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alkyltriphenylphosphonium salt (1.2 mmol).

    • Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction with the Aldehyde:

    • Dissolve 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Slowly add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Protocol_Workflow A Prepare Ylide: Alkyltriphenylphosphonium salt + n-BuLi in THF at 0°C B React with Aldehyde: Add 2-Methyl-6-(methylamino)nicotinaldehyde solution A->B 1 hour C Reaction Progression: Warm to RT, stir for 2-4h B->C D Work-up: Quench with NH4Cl, extract with Ethyl Acetate C->D TLC Monitoring E Purification: Dry, concentrate, and purify by column chromatography D->E

Figure 2: Experimental workflow for the Wittig reaction.

Protocol 2: Reaction with a Stabilized Ylide

This protocol is suitable for the synthesis of E-alkenes and often employs milder bases.[12]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Stabilized Wittig ReagentVaries1.11.1
2-Methyl-6-(methylamino)nicotinaldehyde150.181.01.0
Anhydrous Toluene or THFVaries--
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)Varies1.21.2
Saturated aqueous Ammonium Chloride53.49--
Ethyl acetate88.11--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the stabilized Wittig reagent (1.1 mmol), 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 mmol), and the chosen base (e.g., potassium carbonate, 1.2 mmol).

    • Add anhydrous toluene or THF (15 mL).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation: Ensuring Successful Outcomes

The success of the Wittig reaction is contingent upon careful experimental technique and an understanding of the underlying chemistry. Here are key considerations to ensure the trustworthiness and self-validation of the described protocols:

  • Anhydrous Conditions: The phosphorus ylides, particularly non-stabilized ones, are strong bases and are sensitive to moisture.[12] Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for optimal ylide formation and subsequent reaction.

  • Reagent Quality: The purity of the aldehyde and the phosphonium salt is paramount. Impurities can lead to side reactions and lower yields.

  • Base Selection: The choice of base is crucial and depends on the acidity of the phosphonium salt.[12] For non-stabilized ylides, strong bases like n-BuLi or sodium hydride are necessary.[12] For stabilized ylides, weaker bases such as potassium carbonate or even sodium hydroxide can be sufficient.[12]

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot (the alkene) are indicative of a successful transformation.

  • Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. While often crystalline, its removal can sometimes be challenging. Column chromatography is the most reliable method for obtaining a pure alkene product. In some cases, recrystallization can also be effective.[13]

Conclusion and Future Perspectives

The application of the Wittig reaction to 2-Methyl-6-(methylamino)nicotinaldehyde provides a robust and versatile strategy for the synthesis of a wide range of substituted vinyl pyridines. These products serve as valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.[4] The protocols detailed in this guide, grounded in established chemical principles and best practices, offer a reliable foundation for researchers to explore the synthetic potential of this unique building block. Further investigations could explore the diastereoselectivity of Wittig reactions with chiral ylides and the application of these protocols in the synthesis of biologically active target molecules.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958. [Link]

  • Deng, M. Z., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(23), 4627–4630. [Link]

  • Deng, M. Z., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(23), 4627–4630. [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Marsden, S. P., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7659-7663. [Link]

  • The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2015, April 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

  • PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]

Sources

Application Note: Analytical Characterization of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical framework for characterizing 2-Methyl-6-(methylamino)nicotinaldehyde (Structure: 2-methyl-6-(methylamino)pyridine-3-carbaldehyde). This molecule is a critical heterocyclic building block, often utilized in the synthesis of SHP2 inhibitors and other tyrosine kinase antagonists.

Due to the coexistence of a reactive aldehyde, a basic pyridine nitrogen, and a secondary amine, this compound presents specific stability and chromatographic challenges. This guide provides validated protocols for structural confirmation, impurity profiling, and stability assessment.

Chemical Properties & Handling[1]

PropertyDescription
IUPAC Name 2-methyl-6-(methylamino)pyridine-3-carbaldehyde
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Pale yellow to orange solid (highly conjugated system)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2]
pKa (Calc) ~6.5 (Pyridine N), ~13.5 (Amine NH - weak acid)
Storage -20°C, Hygroscopic, Light Sensitive, Store under Argon/Nitrogen.

Critical Handling Note: As an electron-rich aldehyde, this compound is susceptible to auto-oxidation to the corresponding carboxylic acid (2-Methyl-6-(methylamino)nicotinic acid) upon exposure to air.[1] Solutions should be prepared immediately prior to analysis.[1]

Structural Identification Strategy

Distinguishing the target molecule from its regioisomer, 6-Methyl-2-(methylamino)nicotinaldehyde, is the primary structural challenge.[1] Both isomers have identical mass and similar fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Prevents exchange of NH protons and stabilizes the aldehyde).[1]

  • ¹H NMR (400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.[1]

    • Amine (-NH): Broad singlet/quartet at ~7.5 ppm (exchangeable).[1]

    • Aromatic Ring: Two doublets (or AB system) for H4 and H5 (~6.5 ppm and ~7.8 ppm).

    • N-Methyl (-NHCH₃): Doublet at ~2.9 ppm (couples to NH).[1]

    • C-Methyl (Ar-CH₃): Singlet at ~2.4–2.6 ppm.[1]

  • Differentiation via NOESY (Crucial Step):

    • Target (2-Me isomer): Strong NOE correlation between the Aldehyde proton and the C-Methyl group at position 2.[1]

    • Isomer (6-Me isomer): NOE correlation between the Aldehyde proton and the Amine proton (or N-Methyl) at position 2.[1]

Mass Spectrometry[1]
  • Method: ESI+ (Electrospray Ionization).

  • Expected [M+H]⁺: 151.09 m/z.

  • Fragmentation: Loss of CO (-28 Da) is common for aromatic aldehydes.[1]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Aldehyde): 1660–1690 cm⁻¹ (Lowered frequency due to conjugation with the amino-pyridine system).[1]

  • N-H Stretch: 3300–3400 cm⁻¹.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing incoming batches of 2-Methyl-6-(methylamino)nicotinaldehyde.

AnalyticalWorkflow Start Raw Material (2-Me-6-NHMe-Nicotinaldehyde) Solubility Solubility Check (DMSO/MeOH) Start->Solubility ID_Check Identity Confirmation (1H NMR + NOESY) Solubility->ID_Check Regio_Decision Isomer Correct? ID_Check->Regio_Decision HPLC Purity Profiling (RP-HPLC, pH 2.5) Regio_Decision->HPLC Yes (NOE: CHO-Me) Reject Reject/Reprocess Regio_Decision->Reject No (NOE: CHO-NH) Impurity_ID Impurity ID (LC-MS) HPLC->Impurity_ID Unknown Peaks >0.1% Release Batch Release (>98% Purity) HPLC->Release Pass

Figure 1: Analytical workflow emphasizing the critical regiochemistry check via NOESY prior to purity profiling.

Purity Profiling Protocol (HPLC)

Method Development Logic

Aminopyridines are basic.[1][3] On standard C18 columns at neutral pH, they protonate, leading to peak tailing and poor resolution.

  • Option A (High pH): Use hybrid silica (e.g., XBridge) at pH 10 to keep the amine deprotonated.

  • Option B (Low pH - Recommended): Use an acidic mobile phase (Formic Acid) to fully protonate the molecule, ensuring a sharp peak shape and compatibility with MS detection.

Standard Operating Procedure (SOP)
ParameterCondition
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 265 nm (Primary), 320 nm (Secondary for conjugated impurities)
Injection Vol 5 µL
Diluent 10% Acetonitrile in Water (Avoid pure MeOH to prevent hemiacetal formation during storage in autosampler).

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B

  • 15.0 min: 95% B

  • 15.1 min: 5% B

  • 20.0 min: Stop

Common Impurities[1]
  • Oxidation Impurity (RRT ~0.8): 2-Methyl-6-(methylamino)nicotinic acid.[1] (Increases if sample is left in air).

  • Precursor (RRT ~1.2): 2-Methyl-6-chloronicotinaldehyde (from incomplete substitution).

  • Des-methyl Analog: 6-aminonicotinaldehyde derivatives (if methylamine source was contaminated).[1]

Synthesis & Impurity Fate Map[1]

Understanding the synthesis aids in identifying "ghost" peaks in the chromatogram.[1]

SynthesisPath SM 2-Methyl-6-chloro- nicotinaldehyde Product 2-Methyl-6-(methylamino) nicotinaldehyde (TARGET) SM->Product SNAr Reagent Methylamine (MeNH2) Reagent->Product Imp_Ox Impurity A: Carboxylic Acid (Oxidation) Product->Imp_Ox Air/O2 Imp_Imine Impurity B: Schiff Base Dimer (Self-Reaction) Product->Imp_Imine High Conc./Heat

Figure 2: Synthesis pathway and degradation routes.[1] Impurity A is the most common stability failure mode.[1]

Experimental Protocols

Protocol A: Determination of Volatile Impurities (GC-MS)

Use this to detect residual methylamine or halogenated solvents.[1]

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).[1]

  • Carrier: Helium at 1.5 mL/min.

  • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 240°C.

  • Injector: 200°C, Split 10:1.

  • Note: Derivatization is NOT required for the aldehyde in GC if the injector is clean, but verify thermal stability first.

Protocol B: Aldehyde Content via Titration (Optional validation)

For bulk manufacturing, HPLC purity may overestimate content if inorganic salts are present.

  • Dissolve 100 mg sample in 20 mL Ethanol.

  • Add 10 mL of 10% Hydroxylamine Hydrochloride (aq).

  • Stir for 10 mins (Forms oxime + HCl).

  • Titrate the liberated HCl with 0.1 N NaOH using phenolphthalein indicator.[1]

  • Calculation: % Assay = (Vol NaOH × Normality × MW) / (Sample Weight).

References

  • Separation of Aminopyridines: "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities." CMES, 2023. 4

  • Synthesis Context: "Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid." BenchChem Application Notes, 2025. (Analogous synthesis route via SNAr). Link

  • Aldehyde Analysis: "Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives." Analytical Chemistry, 1999.[5] Link

  • General Pyridine Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.

Sources

Application of 2-Methyl-6-(methylamino)nicotinaldehyde in Heterocyclic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is of paramount importance. These nitrogen-containing ring systems form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available starting materials, substituted pyridines hold a special place due to their prevalence in bioactive molecules. 2-Methyl-6-(methylamino)nicotinaldehyde is a particularly attractive building block, featuring a unique constellation of functional groups: a reactive aldehyde, a nucleophilic secondary amine, and a pyridine ring, all poised for intricate chemical transformations.

This technical guide provides a comprehensive overview of the application of 2-Methyl-6-(methylamino)nicotinaldehyde in the synthesis of fused heterocyclic systems. We will delve into the logical underpinnings of its reactivity, providing detailed, field-proven protocols for the construction of valuable scaffolds such as pyridopyrimidines and pteridines. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.

Core Reactivity Principles: A Trifecta of Functionality

The synthetic utility of 2-Methyl-6-(methylamino)nicotinaldehyde stems from the interplay of its three key functional groups. The aldehyde at the C3 position is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The methylamino group at the C6 position, being ortho to a ring nitrogen and para to the aldehyde, possesses a nuanced electronic character. It can act as a nucleophile in cyclization reactions. The pyridine ring itself provides a stable aromatic core and influences the reactivity of its substituents.

This unique arrangement of functional groups allows for a variety of cyclocondensation reactions, where the aldehyde and the amino group participate in the formation of a new fused ring. By carefully selecting the reaction partners, a diverse array of heterocyclic systems can be accessed.

Synthesis of Pyrido[2,3-d]pyrimidines: Accessing a Privileged Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2][3] 2-Methyl-6-(methylamino)nicotinaldehyde serves as an excellent precursor for the synthesis of this important heterocyclic system through condensation with reagents that provide the remaining two nitrogen atoms and one carbon atom of the pyrimidine ring.

Mechanism of Cyclocondensation with Guanidine

A common and efficient method for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines involves the cyclocondensation of a 2-aminonicotinaldehyde derivative with guanidine. The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps:

  • Initial Condensation: The reaction commences with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic aldehyde carbon of 2-Methyl-6-(methylamino)nicotinaldehyde. This is followed by dehydration to form a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the imine carbon in an intramolecular fashion, leading to the formation of a six-membered dihydropyrimidine ring.

  • Aromatization: The final step involves the elimination of a molecule of water (or another small molecule, depending on the reaction conditions) to afford the stable, aromatic pyrido[2,3-d]pyrimidine ring system.

Figure 1: General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Protocol: Synthesis of 7-Methyl-N-methylpyrido[2,3-d]pyrimidine-2,4-diamine

This protocol details a representative procedure for the synthesis of a substituted pyrido[2,3-d]pyrimidine from 2-Methyl-6-(methylamino)nicotinaldehyde and guanidine hydrochloride.

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methyl-6-(methylamino)nicotinaldehyde (1.50 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol).

  • Solvent and Base Addition: To the flask, add 30 mL of anhydrous ethanol. While stirring, slowly add a freshly prepared solution of sodium ethoxide in ethanol (prepared by dissolving 0.25 g of sodium in 10 mL of ethanol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation and Purification: To the residue, add 20 mL of water and stir for 15 minutes. The solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Yield: 70-80%

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Methyl-6-(methylamino)nicotinaldehyde150.18101.0
Guanidine hydrochloride95.53111.1
Sodium ethoxide68.05111.1

Table 1: Reactant quantities for the synthesis of 7-Methyl-N-methylpyrido[2,3-d]pyrimidine-2,4-diamine.

Synthesis of Pteridines: Building a Biologically Relevant Core

Pteridines are another class of bicyclic heterocycles of significant biological importance, with the pteridine core being a key component of folic acid and other essential cofactors. The synthesis of pteridines can be achieved by the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. While 2-Methyl-6-(methylamino)nicotinaldehyde does not possess a vicinal diamine functionality, it can be strategically employed in multi-step syntheses or in reactions that generate the required functionality in situ.

A plausible synthetic route involves the initial reaction of the aldehyde with a suitable reagent to introduce a second amino group or its precursor at the adjacent position, followed by cyclization.

Protocol: Hypothetical Synthesis of a 7-Methyl-4-(methylamino)pteridine Derivative

This hypothetical protocol outlines a potential two-step approach for the synthesis of a pteridine derivative.

Step 1: Synthesis of a 2-(methylamino)-3-(some-functional-group)pyridine intermediate

This step would involve the conversion of the aldehyde group into a functionality that can be transformed into an amino group. For instance, a Knoevenagel condensation with an active methylene compound like malononitrile, followed by reduction and further transformations.

Step 2: Cyclization to the Pteridine Ring

The intermediate from Step 1, now possessing the equivalent of a 2,3-diaminopyridine structure, would be reacted with a 1,2-dicarbonyl compound such as glyoxal or diacetyl to form the pteridine ring.

Figure 2: Hypothetical workflow for Pteridine synthesis.

Due to the lack of specific literature protocols for this direct transformation, researchers are encouraged to explore analogous reactions of similar pyridine derivatives to develop a robust synthetic route.

Conclusion and Future Outlook

2-Methyl-6-(methylamino)nicotinaldehyde is a versatile and valuable building block for the synthesis of a range of fused heterocyclic compounds. Its unique combination of functional groups allows for the efficient construction of privileged scaffolds like pyrido[2,3-d]pyrimidines. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound.

Future research in this area could focus on expanding the scope of cyclocondensation reactions with other novel reagents to access an even greater diversity of heterocyclic systems. Furthermore, the exploration of one-pot, multi-component reactions starting from 2-Methyl-6-(methylamino)nicotinaldehyde could lead to more efficient and environmentally friendly synthetic methodologies. The continued investigation of the synthetic applications of this aldehyde will undoubtedly contribute to the development of new and innovative molecules with potential applications in drug discovery and materials science.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv., 2024, 14 , 12345-12356.

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Bioorg. Med. Chem., 2023, 85 , 117283.

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019, 24 , 4196.

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 2011, 67 , 7446-7456.

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010, v , 82-91.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. Here, we will explore the underlying chemical principles, diagnose common problems, and provide robust, field-proven solutions to optimize your synthetic outcomes.

Envisioned Synthetic Pathway

While several synthetic routes to 2-Methyl-6-(methylamino)nicotinaldehyde are conceivable, a common and logical approach involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-6-methylnicotinaldehyde with methylamine. The electron-deficient nature of the pyridine ring, enhanced by the aldehyde group, facilitates the attack of the amine nucleophile.[1][2][3]

  • Formylation: An alternative route could be the formylation of 2-methyl-6-(methylamino)pyridine, likely via a Vilsmeier-Haack reaction.[4][5][6][7][8]

This guide will primarily focus on troubleshooting the SNAr pathway, as it presents numerous variables that can significantly impact reaction yield.

Common Causes of Low Yield & Troubleshooting Workflow

Low yield in this synthesis can typically be attributed to one of three main areas: incomplete reaction, formation of side products, or loss of product during workup and purification.

Below is a troubleshooting workflow to help diagnose and resolve the issue systematically.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Step 1: Assess Reaction Conversion (TLC, LC-MS, GC-MS) Start->CheckConversion FullConversion Conversion >95%? CheckConversion->FullConversion Analyze Reaction Mixture IncompleteReaction Issue: Incomplete Reaction FullConversion->IncompleteReaction No CheckPurity Step 2: Analyze Crude Product Purity (NMR, LC-MS) FullConversion->CheckPurity Yes OptimizeConditions Troubleshoot: - Increase Temperature/Time - Change Solvent (e.g., DMSO, NMP) - Use Stronger Base - Check Reagent Quality IncompleteReaction->OptimizeConditions WorkupPurification Issue: Workup/Purification Loss OptimizeWorkup Troubleshoot: - Avoid Strong Acids - Use Bisulfite Adduct Formation - Optimize Chromatography - Check for Product Volatility WorkupPurification->OptimizeWorkup Solution Improved Yield OptimizeConditions->Solution OptimizeWorkup->Solution HighPurity Crude Purity High? CheckPurity->HighPurity HighPurity->WorkupPurification Yes SideReactions Issue: Side Reactions HighPurity->SideReactions No OptimizePurity Troubleshoot: - Run Under Inert Atmosphere (N2/Ar) - Control Temperature Carefully - Evaluate Base Stoichiometry SideReactions->OptimizePurity OptimizePurity->Solution

Caption: A workflow for troubleshooting low yields.

Troubleshooting Guide & FAQs

Category 1: Incomplete Reaction

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-6-methylnicotinaldehyde. How can I drive the reaction to completion?

Answer: An incomplete SNAr reaction is a common issue. The pyridine ring, while electron-deficient, still requires sufficient activation and appropriate conditions to react efficiently.[9] Here are several factors to consider and optimize:

  • Temperature and Reaction Time: SNAr reactions on pyridine rings often require heating to overcome the activation energy associated with disrupting the ring's aromaticity.[2][9]

    • Recommendation: If you are running the reaction at room temperature, consider increasing it incrementally to 50 °C, 80 °C, or even higher, while monitoring by TLC. Extend the reaction time from a few hours to 12-24 hours.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are ideal as they solvate the cation of the nucleophile's salt, leaving a more reactive "naked" anion.[9]

    • Recommendation: If you are using solvents like THF or Dichloromethane, switch to a higher-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Base: The reaction of methylamine with the chloropyridine releases HCl, which will protonate the amine nucleophile, rendering it inactive. A base is required to neutralize this acid.

    • Recommendation: Ensure you are using at least two equivalents of methylamine (one to act as the nucleophile, one as the base) or one equivalent of methylamine and at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For a more robust reaction, a stronger base like potassium carbonate (K₂CO₃) can be used.

  • Reagent Quality: Ensure your methylamine solution's concentration is accurate and that the 2-chloro-6-methylnicotinaldehyde starting material is pure.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature80-100 °COvercomes the activation energy for aromatic ring disruption.[2]
Solvent THF, DichloromethaneDMSO, DMF, NMPPolar aprotic solvents enhance nucleophilicity.[9]
Base 1 eq. Methylamine2.1 eq. Methylamine or 1.1 eq. Methylamine + 1.5 eq. K₂CO₃Scavenges HCl produced, preventing nucleophile protonation.
Category 2: Side Reactions

Question: My reaction goes to completion, but my crude NMR shows multiple unexpected signals. What side reactions could be occurring?

Answer: Even with full conversion of the starting material, side reactions can significantly lower the yield of the desired product. The primary culprits are often related to the aldehyde group.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially at elevated temperatures in the presence of air.[10]

    • Recommendation: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid.[11]

    • Recommendation: Avoid using very strong bases like NaOH or KOH if possible. If a strong base is required, use it in moderation and try to keep the reaction temperature as low as feasible.

  • Polymerization/Degradation: Aldehydes can be sensitive molecules, and prolonged heating or exposure to strong acids/bases can lead to decomposition or polymerization. Aminopyridines can also be sensitive.[12][13]

    • Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures (>120 °C) unless necessary.

Category 3: Workup and Purification Losses

Question: The reaction looks clean by crude analysis, but I lose most of my product during purification. Why is this happening?

Answer: The physicochemical properties of 2-Methyl-6-(methylamino)nicotinaldehyde can make its isolation challenging. The combination of a basic pyridine nitrogen, a secondary amine, and a polar aldehyde group makes the molecule quite polar and water-soluble.

  • Aqueous Workup Losses: The product is likely to have significant solubility in water, especially under acidic conditions where the pyridine nitrogen and methylamino group become protonated.

    • Recommendation: During the aqueous workup, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its neutral, more organic-soluble form. Use multiple, smaller volume extractions rather than one large one. Brine washes can help to "salt out" the product from the aqueous phase.

  • Purification by Column Chromatography:

    • Streaking/Poor Separation: The basicity of the amino groups can cause the compound to streak on a standard silica gel column, leading to poor separation and yield loss.

      • Recommendation: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%), or use neutral alumina for the stationary phase.

    • Irreversible Adsorption: A highly polar product can sometimes bind irreversibly to silica.

      • Recommendation: If streaking persists, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.

  • Bisulfite Adduct Formation for Purification: Aldehydes can be selectively isolated from mixtures by forming a solid bisulfite adduct, which can then be filtered and hydrolyzed back to the pure aldehyde.[13][14][15]

    • Recommendation: This is an excellent alternative to chromatography. Dissolve the crude product in a suitable solvent, and treat it with a saturated aqueous solution of sodium bisulfite. The adduct often precipitates and can be isolated by filtration. Subsequent treatment with a mild base (e.g., NaHCO₃ solution) will regenerate the pure aldehyde.[14]

Detailed Protocol: Purification via Bisulfite Adduct
  • Adduct Formation: After the initial aqueous workup, concentrate the crude organic extract to an oil. Redissolve the oil in a minimal amount of a solvent like ethanol or THF. While stirring vigorously, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise (approx. 1.5-2.0 equivalents). Continue stirring at room temperature for 1-3 hours.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove non-aldehydic impurities.

  • Hydrolysis: Suspend the filtered solid in a biphasic mixture of diethyl ether and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

References

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • International Journal of Research in Engineering, IT and Social Sciences. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitutio... Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • Stenutz. (n.d.). 2-aminopyridine-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde. Retrieved from [Link]

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Optimizing reaction conditions for the amination of 6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the amination of 6-methylnicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges through a series of frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general reaction pathway for the reductive amination of 6-methylnicotinaldehyde?

Answer:

The amination of 6-methylnicotinaldehyde is a classic example of reductive amination . This process converts the aldehyde functional group into a primary, secondary, or tertiary amine via a two-step sequence that is often performed in a single pot.[1][2]

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the chosen amine on the electrophilic carbonyl carbon of 6-methylnicotinaldehyde. This forms an unstable hemiaminal intermediate, which then reversibly eliminates a molecule of water to form a C=N double bond, known as an imine.[1][3] Under the weakly acidic conditions often used to catalyze this step, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[4] This dehydration step is an equilibrium, meaning the removal of water can drive the reaction toward the imine.[1]

  • Reduction: The intermediate imine or iminium ion is then reduced in situ by a hydride-based reducing agent. The hydride (H⁻) attacks the electrophilic carbon of the C=N bond, cleaving the pi-bond and forming the final amine product.[5][6] The key to a successful one-pot reaction is using a reducing agent that is selective for the iminium ion over the starting aldehyde.[7]

G cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) Aldehyde 6-Methylnicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine R-NH₂ Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product Reducer Hydride Reductant (e.g., NaBH(OAc)₃) Reducer->Product Hydride Attack

Caption: General workflow for reductive amination.
FAQ 2: Which reducing agent is best for my reaction: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

Answer:

The choice of reducing agent is critical and depends on the desired reaction setup (one-pot vs. stepwise), safety considerations, and the sensitivity of your substrates. Each common reagent has distinct advantages and disadvantages.

  • Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent. However, it can readily reduce the starting aldehyde in addition to the imine.[8] Therefore, it is best suited for a stepwise (indirect) procedure where the imine is fully formed before the borohydride is added.[4] Attempting a one-pot reaction with NaBH₄ often leads to low yields of the desired amine due to consumption of the starting material.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is a cornerstone of one-pot reductive aminations. The electron-withdrawing cyano group makes it less reactive than NaBH₄.[6] Its key advantage is its pH-dependent reactivity; it is most effective at reducing protonated iminium ions at a mildly acidic pH (4-6), conditions under which it reduces aldehydes and ketones much more slowly.[1][5] This selectivity allows it to coexist with the starting aldehyde while targeting the imine as it forms.[9] Caution: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon exposure to strong acids or during acidic workup.[1] Extreme care and proper ventilation are mandatory.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations due to its combination of selectivity, reactivity, and safety.[4][10] It is mild enough to not reduce the starting aldehyde but reactive enough to efficiently reduce the imine, often without the need for acidic catalysts.[4] It performs well in a variety of solvents, particularly dichloromethane (DCM) and 1,2-dichloroethane (DCE), and generally produces cleaner reactions with higher yields and fewer side products compared to other methods.[4][8]

ReagentCommon SolventsSelectivityOptimal pHKey Considerations
NaBH₄ MeOH, EtOHLow (reduces aldehydes)N/ABest for stepwise reactions; inexpensive.[2][8]
NaBH₃CN MeOH, THFHigh (reduces iminium ions)~4-6Ideal for one-pot reactions; toxic HCN release risk .[1][6]
NaBH(OAc)₃ DCE, DCM, THFHigh (reduces imines)Neutral to weakly acidicExcellent for one-pot reactions; generally gives high yields; moisture sensitive.[4][8]
FAQ 3: My reaction yield is very low. What are the most common causes and how can I troubleshoot them?

Answer:

Low conversion is a frequent issue that can almost always be traced back to a few key parameters. Systematically investigating these factors is the best approach to improving your yield.

  • Inefficient Imine Formation: The initial equilibrium may not favor the imine.

    • Presence of Water: The reaction produces water, which can push the equilibrium back towards the starting materials.[1]

      • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For larger scales, azeotropic removal of water using a Dean-Stark apparatus may be effective.[2]

    • Incorrect pH: Imine formation is typically catalyzed by weak acid.[9] If the medium is too basic, the reaction is slow. If it's too acidic, the starting amine becomes fully protonated and is no longer nucleophilic.

      • Solution: Add a catalytic amount (e.g., 0.1 eq) of acetic acid (AcOH) to facilitate imine formation, especially when using NaBH(OAc)₃ with less reactive amines or ketones.[4][11]

  • Reducing Agent Issues:

    • Decomposition: NaBH(OAc)₃ and NaBH₄ are sensitive to moisture and can decompose upon improper storage or handling.

      • Solution: Use freshly opened or properly stored reagents. Ensure your glassware is flame-dried or oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12]

    • Insufficient Stoichiometry: An insufficient amount of reducing agent will lead to an incomplete reaction.

      • Solution: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents). Monitor the reaction by TLC or LC-MS and add more reductant if the imine intermediate persists while starting materials are consumed.[13]

  • Reaction Conditions:

    • Temperature: Most reductive aminations run well at room temperature, but some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[11]

    • Concentration: Reactions that are too dilute can be very slow.

      • Solution: Ensure the reaction concentration is appropriate, typically in the range of 0.1-0.5 M.

G Start Low Yield / No Reaction CheckImine Is imine intermediate observed (TLC/LCMS)? Start->CheckImine CheckSM Are starting materials consumed? CheckImine->CheckSM Yes Sol_Imine Optimize Imine Formation: 1. Add cat. AcOH. 2. Add dehydrating agent (MgSO₄). 3. Increase temperature. CheckImine->Sol_Imine No Sol_Reducer Troubleshoot Reduction: 1. Use fresh reducing agent. 2. Increase equivalents of reductant. 3. Check solvent compatibility. CheckSM->Sol_Reducer No Sol_Kinetics Address Kinetics: 1. Increase concentration. 2. Increase temperature. CheckSM->Sol_Kinetics Yes

Caption: Troubleshooting workflow for low reaction yield.
FAQ 4: I'm observing significant byproducts. How can I improve the selectivity?

Answer:

Byproduct formation detracts from your yield and complicates purification. The most common side reactions in the amination of 6-methylnicotinaldehyde are over-alkylation and aldehyde reduction.

  • Over-alkylation: If you are using a primary amine (R-NH₂) to synthesize a secondary amine, the product itself is a nucleophile and can react with another molecule of 6-methylnicotinaldehyde. This leads to the formation of an undesired tertiary amine. This is a well-known challenge in amine alkylations.[7]

    • Solution 1 (Stoichiometry): Use an excess of the primary amine relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product.

    • Solution 2 (Stepwise Addition): Adopt an indirect or stepwise procedure. First, form the imine using one equivalent of each reactant. Once imine formation is complete, add the reducing agent. This minimizes the time the product amine is present with unreacted aldehyde.[4]

  • Aldehyde Reduction: The reducing agent can directly reduce 6-methylnicotinaldehyde to the corresponding alcohol (6-methylpyridin-3-yl)methanol. This is most common when using a non-selective reducing agent like NaBH₄ in a one-pot setup.[1]

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are specifically designed to reduce the imine/iminium ion preferentially over the carbonyl group.[6][8]

  • Amide Formation (with secondary amines): In some cases, particularly with certain catalysts or oxidative conditions, aldehydes can react with secondary amines to form amides, though this is less common under standard reductive amination conditions.[14]

    • Solution: Ensure your reaction is run under reductive, not oxidative, conditions and that your reagents are pure.

FAQ 5: Can you provide a reliable starting protocol for aminating 6-methylnicotinaldehyde with a primary amine?

Answer:

Certainly. The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which is broadly effective and circumvents the toxicity concerns of cyanoborohydride.[4][10] This should be considered a starting point, and optimization of stoichiometry, temperature, and reaction time may be necessary for your specific amine.

Experimental Protocol: Synthesis of a Secondary Amine using NaBH(OAc)₃

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinaldehyde (1.0 eq).

    • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

    • Optional: Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Imine Formation:

    • Stir the mixture at room temperature under an inert atmosphere (N₂) for 30-60 minutes.

    • Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should see the consumption of the starting aldehyde and the appearance of a new spot for the imine.

  • Reduction:

    • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Continue stirring the reaction at room temperature. Monitor the disappearance of the imine intermediate and the appearance of the product amine by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the excess reducing agent by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude amine can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine from tailing on the acidic silica.

References

  • Wikipedia. Reductive amination. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Reddit. Question about reductive amination reaction procedure. [Link]

  • ResearchGate. Catalytic Amination of Aldehydes to Amides. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • YouTube. Reductive Amination. [Link]

  • GSK. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

Sources

Technical Support Center: Purification of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-6-(methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this versatile synthetic intermediate. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

2-Methyl-6-(methylamino)nicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical for the success of subsequent reactions and the biological activity of the final products.[2] The purification of this compound, like many pyridine derivatives, can be challenging due to its polarity, potential for interaction with stationary phases, and susceptibility to certain reaction conditions.[3][4] This guide will address the most common purification hurdles and provide robust solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Methyl-6-(methylamino)nicotinaldehyde in a direct question-and-answer format.

Question: I'm observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I resolve it?

Answer:

Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[4] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This strong interaction leads to a non-ideal elution profile, resulting in a "tailing" peak.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond with the acidic protons of the silanol groups. This interaction slows down the elution of the molecule from the stationary phase in an uneven manner, causing the peak to broaden and tail.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v). The competing base will preferentially interact with the acidic silanol groups, effectively masking them from your target compound and leading to a more symmetrical peak shape.[4]

    • pH Adjustment: While less common for flash chromatography, for HPLC, adjusting the mobile phase pH can be effective.[4] However, for silica gel column chromatography, adding a volatile base like TEA is the standard approach.

  • Choice of Stationary Phase:

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina: Consider using basic or neutral alumina as the stationary phase. Alumina is generally more suitable for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, as it operates on a different separation principle.

Question: My compound appears to be degrading on the column. How can I confirm this and prevent it?

Answer:

The aldehyde functional group in 2-Methyl-6-(methylamino)nicotinaldehyde can be susceptible to oxidation or other degradation pathways, especially on acidic stationary phases like silica gel.

Confirmation of Degradation:

  • 2D Thin-Layer Chromatography (TLC): A two-dimensional TLC can help determine if degradation is occurring.

    • Spot your crude material on the corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly and rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • If new spots appear off the diagonal, it indicates that the compound is unstable on the stationary phase.[4]

Prevention Strategies:

  • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or use deactivated silica gel.

  • Rapid Purification: Minimize the time your compound spends on the column. Flash chromatography is preferable to gravity chromatography for this reason.[5]

  • Inert Atmosphere: If the compound is sensitive to oxidation, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Ensure your solvents are free of peroxides, which can oxidize the aldehyde.

Question: I am struggling to find a suitable solvent system for recrystallization. What is a systematic approach to solvent selection?

Answer:

Recrystallization is a powerful purification technique, but its success hinges on selecting the right solvent or solvent pair.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Systematic Approach to Solvent Selection:

  • "Like Dissolves Like": 2-Methyl-6-(methylamino)nicotinaldehyde is a polar molecule.[3] Start by testing polar solvents.

  • Small-Scale Solubility Tests:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a few drops of the solvent at room temperature. If it dissolves immediately, the solvent is likely too good and will result in poor recovery.

    • If it does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective.[6] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to induce crystallization.

Recommended Solvents to Test:

Solvent SystemRationale
Single Solvents
Ethanol/WaterThe compound may be soluble in hot ethanol and less soluble upon the addition of water.
IsopropanolA moderately polar alcohol that is often effective for recrystallizing polar compounds.
Ethyl AcetateA medium polarity solvent; may need to be paired with a non-polar solvent like hexanes.[7]
Two-Solvent Systems
Ethyl Acetate/HexanesA common combination for compounds of intermediate polarity.
Dichloromethane/HexanesAnother option for controlling polarity. Ensure complete removal of the chlorinated solvent.
Acetone/WaterThe compound is likely soluble in acetone, with water acting as the anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify 2-Methyl-6-(methylamino)nicotinaldehyde on a large scale?

For large-scale purification, recrystallization is often the most cost-effective and scalable method.[1] However, if the impurity profile is complex, column chromatography may be necessary as an initial purification step, followed by recrystallization of the enriched material.

Q2: How can I assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: My purified compound is colored. Is this expected, and how can I remove the color?

While the expected color of pure 2-Methyl-6-(methylamino)nicotinaldehyde may not be extensively documented, colored impurities are common in organic synthesis. If the color is due to a minor, highly colored impurity, the following techniques can be employed:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Column Chromatography: A plug of silica or a full column can effectively remove colored impurities, which are often highly polar.

Q4: What are the likely impurities I might encounter?

Based on a typical synthesis starting from 6-methyl nicotinaldehyde and methylamine, potential impurities could include:[1]

  • Unreacted Starting Materials: 6-methyl nicotinaldehyde.

  • Byproducts from Side Reactions: Such as the oxidation of the aldehyde to the corresponding carboxylic acid (6-methyl-2-(methylamino)nicotinic acid).[1]

  • Residual Solvents and Reagents: From the reaction and workup steps.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 2-Methyl-6-(methylamino)nicotinaldehyde using flash column chromatography.

1. Preparation of the Column: a. Select a column of appropriate size for the amount of material to be purified. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[9]

2. Sample Loading: a. Dissolve the crude 2-Methyl-6-(methylamino)nicotinaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution: a. Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A common gradient for a compound of this nature would be from 10% to 50% ethyl acetate in hexanes. b. Add 0.5% triethylamine to the mobile phase to prevent peak tailing. c. Collect fractions and monitor the elution by TLC.

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purification by recrystallization.

1. Dissolution: a. Place the crude 2-Methyl-6-(methylamino)nicotinaldehyde in an Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent (determined from prior solubility tests) to just dissolve the compound.[10]

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.[10]

3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. c. Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Troubleshooting_Workflow start Crude 2-Methyl-6-(methylamino)nicotinaldehyde purity_check Assess Purity (TLC, HPLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end Pure Compound is_pure->end Yes select_method Select Purification Method is_pure->select_method No column_chrom Column Chromatography select_method->column_chrom Complex Mixture recrystallization Recrystallization select_method->recrystallization Simple Mixture issue_check_col Encountering Issues? column_chrom->issue_check_col issue_check_rec Encountering Issues? recrystallization->issue_check_rec issue_check_col->purity_check No peak_tailing Peak Tailing issue_check_col->peak_tailing Yes degradation Degradation issue_check_col->degradation Yes poor_resolution Poor Resolution issue_check_col->poor_resolution Yes issue_check_rec->purity_check No oiling_out Oiling Out issue_check_rec->oiling_out Yes no_crystals No Crystals Form issue_check_rec->no_crystals Yes low_recovery Low Recovery issue_check_rec->low_recovery Yes solution_tailing Add TEA to Mobile Phase Use Alumina peak_tailing->solution_tailing solution_degradation Use Neutral/Basic Stationary Phase Purify Quickly degradation->solution_degradation solution_resolution Optimize Solvent Gradient Change Stationary Phase poor_resolution->solution_resolution solution_oiling Use More Dilute Solution Change Solvent oiling_out->solution_oiling solution_crystals Scratch Flask Add Seed Crystal no_crystals->solution_crystals solution_recovery Minimize Hot Solvent Ensure Complete Precipitation low_recovery->solution_recovery

Caption: A troubleshooting decision tree for the purification of 2-Methyl-6-(methylamino)nicotinaldehyde.

References

Sources

Identifying and minimizing side products in 2-Methyl-6-(methylamino)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-(methylamino)nicotinaldehyde Synthesis

Topic: Identifying and Minimizing Side Products in 2-Methyl-6-(methylamino)nicotinaldehyde Synthesis Document ID: TSC-PYR-042 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde is a critical workflow in the development of pyridine-based inhibitors (e.g., KRAS G12C targeting). The primary synthetic challenge lies in the dual reactivity of the precursor 2-Methyl-6-chloronicotinaldehyde . The presence of an electrophilic aldehyde at C3 and an electrophilic carbon at C6 (activated for


) creates a competition between the desired substitution and reversible imine formation.

This guide provides a troubleshooting framework to identify, minimize, and remove the three most common impurity classes: Schiff bases (imines) , Hydrolysis products (pyridones) , and Oxidation products (acids) .

Module 1: The Reaction Landscape (Visual Logic)

The following diagram maps the kinetic and thermodynamic pathways active during the reaction of methylamine with 2-methyl-6-chloronicotinaldehyde. Understanding this flow is essential for interpreting your LCMS and NMR data.

ReactionPathways SM Starting Material (2-Me-6-Cl-nicotinaldehyde) Imine_Int Intermediate A (Chloro-Imine Species) SM->Imine_Int Fast Reversible Attack at CHO Product TARGET PRODUCT 2-Methyl-6-(methylamino) nicotinaldehyde SM->Product SNAr at C6 (Desired) Side_OH Impurity 2: 6-Hydroxy (Irreversible Pyridone) SM->Side_OH H2O / OH- (Hydrolysis) Reagent Methylamine (MeNH2) Side_Imine Impurity 1: Bis-Aminal/Imine (Reversible) Imine_Int->Side_Imine SNAr on Imine Product->Side_Imine + MeNH2 (Excess) Side_Acid Impurity 3: Carboxylic Acid (Oxidation) Product->Side_Acid O2 (Air) Side_Imine->Product Acidic Hydrolysis (Workup)

Figure 1: Reaction network showing the competition between C3-aldehyde attack (red path) and C6-substitution (blue path). Note that Impurity 1 can be reverted to the product via correct workup.

Module 2: Troubleshooting & FAQs

Issue 1: The "Missing" Aldehyde Peak

Symptom: You monitor the reaction by


H NMR. The starting material is consumed, but the characteristic aldehyde peak (

ppm) is absent or very weak. Instead, you see new methyl singlets around 3.0–3.5 ppm.
  • Diagnosis: Schiff Base (Imine) Formation. Methylamine is a strong nucleophile. It attacks the aldehyde (C3) faster than it displaces the chloride (C6). You are likely observing the methylimine intermediate or the aminal.

  • The Fix (Protocol): Do not discard the batch. The imine formation is reversible.

    • Quench: Pour the reaction mixture into 1M HCl or saturated aqueous Citric Acid (pH 3–4).

    • Stir: Agitate vigorously for 30–60 minutes at room temperature. This hydrolyzes the

      
       bond back to 
      
      
      
      .
    • Neutralize: Carefully adjust pH to 7–8 with saturated NaHCO

      
       before extraction. Caution: High pH (>10) may favor water solubility of the product.
      
Issue 2: The M+1 Peak (Hydrolysis)

Symptom: LCMS shows a persistent impurity with a mass of


 Da (if using low res) or exactly +0.984 Da (O vs NH).
  • Diagnosis: 6-Hydroxy Impurity (Pyridone form). Water has competed with methylamine for the

    
     reaction at the C6 position, replacing the -Cl with -OH. This tautomerizes to the 2-pyridone.
    
  • Root Cause:

    • Wet solvents (THF or MeOH).

    • Using aqueous methylamine instead of a solution in THF/EtOH.

    • Presence of hydroxide (if using strong bases like NaOH/KOH).

  • Prevention:

    • Use 2M Methylamine in THF (anhydrous).

    • Avoid inorganic bases (NaOH). Use DIPEA or TEA if a base is strictly required to scavenge HCl, though often excess methylamine acts as its own base.

Issue 3: Product Instability (Oxidation)

Symptom: The isolated yellow solid turns orange/brown upon storage; LCMS shows a +16 mass shift (Carboxylic Acid).

  • Diagnosis: Aerobic Oxidation. Electron-rich pyridine aldehydes are prone to auto-oxidation to carboxylic acids, especially when the amino group at C6 donates electron density into the ring, making the aldehyde more susceptible.

  • Stability Protocol:

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Purification: Avoid silica gel chromatography if possible (silica is acidic and can catalyze degradation). If necessary, deactivate silica with 1% Et

      
      N.
      

Module 3: Analytical Fingerprinting (Data Summary)

Use this table to confirm identity and purity.

Component

H NMR (DMSO-

) Key Signals
LCMS (ESI+)Origin
Target Product

9.8–10.0 (s, 1H, CHO)

2.9–3.0 (d, 3H, NH-Me )
[M+H]

151.1
Desired
Imine Impurity

8.4–8.6 (s, 1H, CH=N)Missing CHO peak
[M+H]

164.1
Incomplete Hydrolysis
6-OH (Pyridone)

10.5–11.5 (br, OH/NH)No N-Me doublet
[M+H]

138.0
Wet Solvent / Base
Carboxylic Acid

12.0–13.0 (br, COOH)Missing CHO peak
[M+H]

167.1
Oxidation

Module 4: Optimized Synthetic Protocol

This protocol is designed to minimize the side products identified above.

Reagents:

  • 2-Methyl-6-chloronicotinaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF, 3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Charge 2-Methyl-6-chloronicotinaldehyde into a dry flask under

    
    . Dissolve in anhydrous THF.
    
  • Addition: Cool to 0°C. Add Methylamine solution dropwise. Why? Cooling suppresses the kinetic formation of bis-imines and controls exotherm.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by LCMS.

    • Note: You will likely see the Imine mass (164) as the major peak. This is expected.

  • Critical Workup (Hydrolysis):

    • Add 10% aqueous Citric Acid (vol/vol equal to reaction solvent).

    • Stir vigorously for 45 mins at RT.

    • Checkpoint: Check LCMS. The peak at 164 should disappear, replaced by 151 (Product).

  • Extraction:

    • Neutralize with sat. NaHCO

      
       to pH 8.
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Often obtained as a pure yellow solid after concentration.

    • If chromatography is needed: 0-5% MeOH in DCM.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link] (Foundational reference for the class of KRAS G12C inhibitors using pyridine intermediates).

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors.[1] Journal of Medicinal Chemistry, 63(1), 52–65. [Link] (Detailed SAR discussing the synthesis and stability of substituted aminopyridines).

  • Amgen Inc. (2019). Patent WO2019099524A1: KRAS G12C Inhibitors and Methods of Using the Same.

Sources

Technical Support Center: Purification of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 2-Methyl-6-(methylamino)nicotinaldehyde Target Class: Pyridine-based Kinase Inhibitor Intermediates (e.g., KRAS G12C inhibitors). Chemical Challenges:

  • Amphoteric/Basic Nature: The pyridine ring and methylamino group create basicity, leading to streaking on silica.

  • Aldehyde Reactivity: Prone to oxidation (to carboxylic acid) and polymerization (tars) if handled roughly.

  • Solubility: Often oils out during recrystallization due to low melting points of impurities.[1]

This guide prioritizes chemical purification (Bisulfite adducts, Acid-Base extraction) over physical separation (chromatography) to maximize yield and scalability.

Diagnostic Triage (Troubleshooting FAQs)

Q1: My crude material is a dark, viscous oil that refuses to crystallize. How do I salvage it?

Diagnosis: This is likely due to the presence of "oily" impurities (regioisomers or oligomers) preventing the crystal lattice from forming. The Fix: Do not attempt immediate recrystallization.

  • Trituration: Add cold hexanes or heptane to the oil and sonicate. This often extracts non-polar impurities and induces solidification.

  • Seed: If you have any pure crystals from a previous batch, add a seed crystal.

  • Switch Protocol: If it remains an oil, move immediately to Protocol A (Bisulfite Purification) . This method works regardless of the physical state of the crude.

Q2: LC-MS shows a persistent impurity at M+16 (Mass + 16). What is it?

Diagnosis: This is the N-oxide or the Carboxylic Acid (oxidation of the aldehyde).

  • Cause: Exposure to air during workup or old solvents containing peroxides.

  • The Fix: These are acidic or highly polar.

    • If Acid (COOH): Use Protocol B (pH Swing) . The acid impurity will remain in the aqueous base layer while your product extracts into organic.

    • If N-oxide: These are difficult to remove. Column chromatography (Protocol C) is required.

Q3: I see a "double" peak in NMR or HPLC, but the mass is correct.

Diagnosis: Rotamers or Imine formation.

  • Rotamers: The methylamino group can exhibit restricted rotation. Run NMR at elevated temperature (50°C) to see if peaks coalesce.

  • Imine: If you used an amine solvent or workup, the aldehyde might have formed a Schiff base (imine). Hydrolyze by stirring with 1N HCl for 30 minutes, then neutralize.

Purification Protocols

Protocol A: The "Silver Bullet" – Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (starting materials, isomers) without chromatography.

Mechanism: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate salts. Impurities remain in the organic layer. The aldehyde is then regenerated.[2][3]

Step-by-Step:

  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (50 mL) .

  • Adduct Formation: Add saturated aqueous NaHSO₃ (30 mL) .

  • Vigorous Agitation: Stir vigorously for 2–4 hours. Note: The adduct may precipitate as a white solid or stay in the aqueous phase.

  • Separation:

    • If Solid: Filter the solid.[4][5] Wash with Ethyl Acetate (removes impurities).

    • If Liquid: Separate layers.[2] Keep the Aqueous Layer (contains product). Discard Organic Layer.

  • Regeneration:

    • Place the solid (or aqueous solution) in a flask.

    • Add DCM (50 mL) and cool to 0°C.

    • Slowly add saturated NaHCO₃ or 10% NaOH until pH > 10. Caution: Gas evolution.

  • Isolation: Separate the organic layer.[6] Dry over MgSO₄ and concentrate.

Visual Logic Flow (Protocol A):

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add sat. NaHSO3 Start->Step1 Decision Adduct State? Step1->Decision Solid Precipitate Forms (Filter & Wash w/ EtOAc) Decision->Solid Solid Liquid Soluble in Water (Separate Layers) Decision->Liquid Liquid Regen Regenerate Aldehyde Add Base (pH > 10) + DCM Solid->Regen Discard Discard Organic Phase (Contains Impurities) Liquid->Discard Org Layer Liquid->Regen Aq Layer Final Pure Aldehyde Regen->Final

Caption: Bisulfite purification leverages the reversible formation of water-soluble adducts to isolate aldehydes from non-reactive impurities.

Protocol B: pH-Swing Extraction (Acid-Base Workup)

Best for: Removing neutral starting materials (e.g., 2-methyl-6-chloronicotinaldehyde) or acidic byproducts.

Mechanism: The pyridine nitrogen and methylamino group make the product basic (pKa ~6-7). It dissolves in dilute acid, while neutral halo-pyridines do not.

Step-by-Step:

  • Initial Dissolution: Dissolve crude in DCM or Ethyl Acetate .

  • Acid Extraction: Extract with 1N HCl (3x) .

    • Product: Migrates to Aqueous Acid phase (protonated).

    • Impurity (Neutral): Stays in Organic phase.

  • Wash: Wash the combined acidic aqueous layer with fresh DCM (removes entrained neutrals).

  • Basification: Cool aqueous layer to 0°C. Adjust pH to 9–10 using 4N NaOH or K₂CO₃ .

    • Product: Precipitates or oils out (deprotonated).

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x) . Dry and concentrate.

Data Summary: Solvent Compatibility

SolventSolubility (Product)Suitability for ExtractionNotes
DCM HighExcellent Best for final isolation.
Ethyl Acetate ModerateGoodGood for initial dissolution; less efficient for final extraction if product is polar.
Diethyl Ether LowPoorAvoid. Product may not extract well.
Water (pH < 4) HighExcellent Product exists as salt.
Water (pH > 9) LowN/AProduct precipitates.
Protocol C: Flash Column Chromatography

Best for: Final polish if Protocols A/B yield <98% purity.

Critical Modification: Aminopyridines interact strongly with the silanol groups on silica gel, causing "streaking" and poor separation. You must modify the mobile phase.

Conditions:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 50%).

  • The "Secret Sauce": Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica acidity and sharpens the bands.

  • Loading: Dissolve crude in a minimum amount of DCM. Do not use DMF (hard to remove).

Stability & Storage Guidelines

The aldehyde moiety at the 3-position, combined with the electron-donating amino group at the 6-position, creates a "push-pull" system that can be reactive.

  • Oxidation Risk: High. The aldehyde easily oxidizes to 2-methyl-6-(methylamino)nicotinic acid.

    • Storage: Store under Argon or Nitrogen atmosphere .[1]

  • Temperature: Store at -20°C . Room temperature storage leads to slow dimerization.

  • Container: Amber glass vials (light sensitive).

Visual Logic Flow (Troubleshooting Decision Tree):

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Pfizer Inc. (2012). Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[7] WO Patent 2012/069948. (Describes synthesis and handling of similar aminonicotinaldehyde intermediates). Link

  • BenchChem. (2025).[1][2] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (General methodology for aldehyde purification). Link

  • Sigma-Aldrich. (n.d.). 6-(Methylamino)nicotinaldehyde Product Sheet. (Physical properties and handling safety). Link

Sources

Technical Support Center: Synthesis of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted nicotinaldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable heterocyclic building blocks. Nicotinaldehydes are key intermediates in the preparation of numerous pharmaceutical and agrochemical compounds.[1] However, their synthesis is often plagued by issues of low yield, poor regioselectivity, and difficult purification due to the inherent electronic properties of the pyridine ring.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to directly address the practical issues you may face in the lab.

Core Synthesis Strategies & Troubleshooting

The selection of a synthetic route to a substituted nicotinaldehyde is highly dependent on the desired substitution pattern and the availability of starting materials. Below is a workflow to guide your decision-making process.

G start Desired Substituted Nicotinaldehyde formylation Is direct C-H formylation feasible? start->formylation oxidation Is the corresponding substituted picoline or hydroxymethylpyridine available? formylation->oxidation No vilsmeier Vilsmeier-Haack Formylation formylation->vilsmeier Yes (Electron-rich ring) lithiation Directed Ortho-Metalation (DoM) formylation->lithiation Yes (Directed) reduction Is the corresponding substituted nicotinic acid or ester available? oxidation->reduction No oxidize_picoline Oxidation of Pyridyl Alcohols oxidation->oxidize_picoline Yes hydrogenation Is the corresponding substituted cyanopyridine available? reduction->hydrogenation No reduce_ester Reduction of Nicotinic Acid Derivatives reduction->reduce_ester Yes hydro_cycno Hydrogenation of Cyanopyridines hydrogenation->hydro_cycno Yes G cluster_0 Activation Pathway cluster_1 Formylation cluster_2 Deoxygenation Pyridine Substituted Pyridine (Electron Deficient) N_Oxide Pyridine N-Oxide (Electron Rich) Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Vilsmeier Vilsmeier Reagent (DMF/POCl3) N_Oxide->Vilsmeier Formyl_N_Oxide Formylated N-Oxide Vilsmeier->Formyl_N_Oxide Electrophilic Attack Final_Product Formylated Pyridine Formyl_N_Oxide->Final_Product Reduction (e.g., PCl3)

Caption: Activation of pyridine via N-oxide formation.

Q3: My reaction mixture turns dark brown or black during heating. What is causing this decomposition?

A3: Darkening of the reaction mixture often indicates decomposition of the starting material or product. [3]This can be caused by:

  • Excessively high temperatures: Electron-deficient pyridines may require heating, but prolonged exposure to high temperatures can lead to polymerization or degradation.

  • Impure reagents: The presence of dimethylamine (from decomposed DMF) or old, hydrolyzed POCl₃ can lead to side reactions.

  • Improper work-up: The hydrolysis of the intermediate iminium salt is exothermic. If the reaction mixture is not quenched properly by pouring it onto ice, localized heating can cause degradation. [3]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Cyanopyridine-N-oxide

This protocol is an example of activating an electron-deficient pyridine for formylation. [3] Step 1: N-Oxide Formation

  • Dissolve 2-cyanopyridine (1 equivalent) in glacial acetic acid.

  • Add 30% hydrogen peroxide (2-3 equivalents) and heat the mixture at 70-80°C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-cyanopyridine-N-oxide.

Step 2: Vilsmeier-Haack Reaction

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-cyanopyridine-N-oxide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 50-60°C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Carefully adjust the pH of the aqueous solution to 8-9 with a cold 2M NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting formylated N-oxide by column chromatography.

Step 3: Deoxygenation

  • Dissolve the purified formylated N-oxide in a suitable solvent like chloroform or acetonitrile.

  • Add PCl₃ or PPh₃ (1.1-1.5 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water, neutralize, and extract the final product.

Oxidation of Hydroxymethylpyridines

The oxidation of substituted 3-pyridinemethanols (nicotinyl alcohols) is a direct route to nicotinaldehydes. The primary challenge is preventing over-oxidation to the corresponding nicotinic acid. [4]

Troubleshooting & FAQs

Q1: My oxidation of 3-pyridinemethanol is producing a significant amount of nicotinic acid. How can I improve the selectivity for the aldehyde?

A1: Over-oxidation is a common issue because aldehydes are more susceptible to oxidation than alcohols. [1]To improve selectivity, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Activated manganese dioxide (MnO₂) is a classic and effective choice for the oxidation of allylic and benzylic-type alcohols to aldehydes, as it is a heterogeneous reagent and the reaction is typically run under neutral conditions. [5][6]Other mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective but can be more expensive and generate hazardous waste. [7]* Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can promote over-oxidation.

  • Stoichiometry: Use a carefully measured amount of the oxidizing agent. A large excess can drive the reaction to the carboxylic acid.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
**Manganese Dioxide (MnO₂) **Dichloromethane or Chloroform, refluxMild, selective, easy work-up (filtration)Requires a large excess of reagent, can have variable activity
Pyridinium Chlorochromate (PCC) Dichloromethane, room tempGood yields, reliableChromium waste, acidic conditions
Dess-Martin Periodinane (DMP) Dichloromethane, room tempMild, high yields, neutral conditionsExpensive, potentially explosive
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CVery mild, excellent for sensitive substratesRequires low temperatures, unpleasant odor

Q2: The activity of my MnO₂ seems inconsistent between batches. Why?

A2: The activity of MnO₂ is highly dependent on its method of preparation and its water content. For best results, use "activated" MnO₂, which is prepared by a specific procedure (e.g., precipitation from KMnO₄ and MnSO₄) and dried to a specific water content. It is often best to purchase high-quality activated MnO₂ from a reliable supplier or activate it yourself immediately before use.

Experimental Protocol: Selective Oxidation of (2-chloropyridin-3-yl)methanol with MnO₂

This protocol is a representative example of a selective oxidation. [8]

  • Dissolve (2-chloropyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform (approx. 0.1-0.2 M).

  • Add activated manganese dioxide (5-10 equivalents by weight).

  • Heat the suspension to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction may take several hours to days depending on the activity of the MnO₂ and the substrate.

  • Upon completion (disappearance of the starting alcohol), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude 2-chloronicotinaldehyde by column chromatography on silica gel.

Reduction of Nicotinic Acid Derivatives

This approach involves the partial reduction of a nicotinic acid derivative (e.g., ester, acid chloride, or Weinreb amide) to the aldehyde. The primary challenge is to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol. [1][9]

Troubleshooting & FAQs

Q1: I'm trying to reduce ethyl nicotinate to nicotinaldehyde with DIBAL-H, but I'm getting a lot of the corresponding alcohol. What am I doing wrong?

A1: This is the most common problem in DIBAL-H reductions of esters. [9]Over-reduction occurs because the initially formed aldehyde is more reactive than the starting ester. [10]The key to success lies in stabilizing the tetrahedral intermediate formed after the first hydride addition. This is achieved by:

  • Low Temperature: The reaction must be maintained at a very low temperature, typically -78°C (a dry ice/acetone bath). [11][12]At this temperature, the tetrahedral intermediate is stable and does not collapse to the aldehyde until the reaction is quenched. [12]* Precise Stoichiometry: Use exactly one equivalent of DIBAL-H. An excess will reduce the aldehyde as it is formed. [9]* Slow Addition: Add the DIBAL-H solution dropwise to the cold ester solution to avoid localized warming and high concentrations of the reducing agent. [9]* Cold Quench: Quench the reaction at -78°C before allowing it to warm up. [13]

G start Low Yield of Aldehyde (High Alcohol Content) temp Was the reaction kept at -78°C throughout addition and reaction? start->temp stoich Was exactly 1.0 equivalent of DIBAL-H used? temp->stoich Yes sol1 Solution: Use a properly insulated bath and monitor internal temperature. temp->sol1 No addition Was DIBAL-H added slowly to the ester solution? stoich->addition Yes sol2 Solution: Titrate DIBAL-H solution before use and add precisely 1.0 eq. stoich->sol2 No quench Was the reaction quenched at -78°C before warming? addition->quench Yes sol3 Solution: Add DIBAL-H dropwise over 30-60 minutes. addition->sol3 No sol4 Solution: Quench with MeOH at -78°C, then add aqueous workup solution. quench->sol4 No

Caption: Troubleshooting DIBAL-H over-reduction.

Q2: What is the best way to work up a DIBAL-H reaction to avoid emulsions and gelatinous precipitates?

A2: The aluminum salts formed during the work-up can be problematic. [14]A common and effective method is the Fieser work-up, which involves the sequential, slow addition of water, then 15% aqueous NaOH, and finally more water. An alternative is to use Rochelle's salt (sodium potassium tartrate) solution, which chelates the aluminum salts and keeps them in the aqueous phase. [11]For difficult emulsions, filtering the entire mixture through a pad of Celite® can be effective. [14]

Experimental Protocol: DIBAL-H Reduction of Ethyl Nicotinate

This protocol is a general procedure for the selective reduction of an ester to an aldehyde. [10][11]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl nicotinate (1 equivalent) in anhydrous toluene or dichloromethane (to make a ~0.2 M solution).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.0 equivalent) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction at -78°C for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

  • Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol (2 equivalents).

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the layers become clear.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude nicotinaldehyde by column chromatography or distillation.

Purification and Stability

Substituted nicotinaldehydes can be unstable and may require specific purification and storage conditions.

Troubleshooting & FAQs

Q1: My nicotinaldehyde is difficult to purify by column chromatography and seems to streak on the column. Is there an alternative purification method?

A1: Yes, a highly effective method for purifying aldehydes is through the formation of a reversible sodium bisulfite adduct . [15][16]The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is soluble in water. Non-aldehyde impurities can then be washed away with an organic solvent. The aldehyde can be regenerated from the aqueous layer by adding a base (like NaOH) or a strong acid. [16]This method is particularly useful for removing closely-related impurities.

Q2: How should I store my purified substituted nicotinaldehyde?

A2: Aldehydes are prone to oxidation by air to form carboxylic acids. [1]Therefore, substituted nicotinaldehydes should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and refrigerated (2-8°C) to minimize degradation. For long-term storage, storing as the more stable bisulfite adduct can be a viable option. [8]

Experimental Protocol: Purification of Nicotinaldehyde via Bisulfite Adduct

This protocol is adapted from standard procedures for aldehyde purification. [15][17] Step 1: Adduct Formation and Extraction

  • Dissolve the crude mixture containing the nicotinaldehyde in a water-miscible solvent like methanol or THF. [16]2. Transfer the solution to a separatory funnel.

  • Add 1-2 volumes of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form.

  • Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and more water to dissolve any solids.

  • Shake and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer. The organic layer contains the impurities.

  • Wash the aqueous layer with the organic solvent (2x) to remove all non-aldehyde components.

Step 2: Regeneration of the Aldehyde

  • Place the aqueous layer containing the adduct in a clean separatory funnel.

  • Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

  • Slowly add a 2M NaOH solution dropwise with shaking until the aqueous layer is strongly basic (pH > 10). This will reverse the adduct formation.

  • Extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified nicotinaldehyde.

References

  • Benchchem. (2025). Troubleshooting low yield in pyridine functionalization. 2

  • Benchchem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. 3

  • Filo. (2026). Explain the Vilsmeier-Haack reaction and its mechanism.

  • Wikipedia. Vilsmeier–Haack reaction.

  • Organic Synthesis. DIBAL-H Reduction.

  • Google Patents. (2009). Process for the preparation of nicotinaldehydes. US7528256B2.

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.

  • Benchchem. (2025). troubleshooting common issues in nicotinaldehyde synthesis. 4

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

  • Benchchem. (2025). How to prevent over-reduction in DIBA-H reactions. 9

  • Benchchem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. 15

  • OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps.

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.

  • University of Rochester. Workup: Aldehydes.

  • Benchchem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. 18

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles.

  • Chemistry Steps. (2024). DIBAL Reducing Agent.

  • Sigma-Aldrich. 3-Pyridinecarboxaldehyde.

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).

  • Ghafour Taher, S., et al. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Chemistry & Biology Interface, 9(3), 231-238.

  • UrbanPro. DIBAL or DIBAL-H or DIBAH.

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)?.

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. 19

  • Reddit. (2022). Reduction with DIBAL-H.

  • Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. (n.d.).

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57365.

  • ResearchGate. (n.d.). Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3).

  • Chemistry LibreTexts. (2023). Comparing Strengths of Oxidants and Reductants.

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025).

  • Lab Pro. (2020). Ranking Oxidizing Agents Strongest to Weakest: Which is Best For Which Tasks?.

  • Google Patents. (n.d.). Process for recovering aldehydes and ketones. US2544562A.

  • ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.

  • HETEROCYCLES, Vol. (n.d.).

  • Comparing Strengths of Oxidants and Reductants. (n.d.).

  • Google Patents. (n.d.). Process for the preparation of aqueous nicotinaldehyde. US5484918A.

  • Chemsrc. (2025). Nicotinaldehyde.

  • Sigma-Aldrich. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.

  • Selective photocatalytic oxidation of 3-pyridinemethanol on platinized acid/base modified TiO2. (n.d.).

  • National Institutes of Health. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.

  • TCI Chemicals. Oxidizing Agents.

Sources

Column chromatography protocols for purifying 2-Methyl-6-(methylamino)nicotinaldehyde

[1]

Current Status: Operational Topic: Column Chromatography & Isolation Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Molecule Profile & Chromatographic Behavior

Before starting, understand the "personality" of your analyte. This molecule is not a standard organic intermediate; it is a basic, electron-rich pyridine aldehyde .[1]

  • Chemical Structure: Pyridine core substituted with a methyl group (C2), an aldehyde (C3), and a methylamino group (C6).

  • The "Push-Pull" Effect: The electron-donating amine at C6 conjugates with the electron-withdrawing aldehyde at C3.[1] This creates a significant dipole, making the molecule highly polar and prone to strong adsorption on polar stationary phases.

  • Key Challenges:

    • Streaking/Tailing: The basic pyridine nitrogen and the secondary amine interact strongly with acidic silanol groups on silica gel.

    • Aldehyde Instability: The aldehyde is susceptible to oxidation (to carboxylic acid) or acetal formation if left on the column too long or used with inappropriate solvents (e.g., acidic methanol).

Critical Protocols (Q&A Format)

Phase 1: Stationary Phase & Column Preparation

Q: My compound streaks heavily on TLC and the column. Should I switch to Alumina? A: While basic alumina is an option, it is often unnecessary if you properly deactivate standard silica gel.[1] The streaking is caused by the acid-base interaction between your amine and the silica's acidic protons.

  • Protocol A (Standard Silica Deactivation): Pre-treat your silica slurry with 1–2% Triethylamine (Et3N) in the non-polar solvent (e.g., Hexane or DCM) before packing. This "caps" the active silanol sites.[1]

    • Caution: Ensure the column is flushed with 2–3 column volumes (CV) of the starting mobile phase to remove excess free amine before loading your sample.

  • Protocol B (Alternative Stationary Phase): If streaking persists, use Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and preserves the aldehyde functionality better, though resolution may be lower.

Q: Can I use a pre-packed flash cartridge? A: Yes, but choose "Amine-functionalized" silica cartridges (NH2-silica) if available.[1] If using standard silica cartridges, you must add 1% Et3N or 1% NH4OH to your mobile phase solvents A and B.

Phase 2: Mobile Phase Optimization

Q: What solvent system yields the best separation for this aminonicotinaldehyde? A: Due to the "push-pull" polarity, non-polar systems (Hexane/EtOAc) often fail to elute the compound or cause broad peaks.

  • Primary Recommendation: DCM / Methanol Gradient [1]

    • Base: Dichloromethane (DCM)

    • Modifier: Methanol (MeOH)

    • Additive: 0.5% – 1.0% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH).[1]

    • Gradient: Start at 100% DCM (with additive) and ramp to 5–10% MeOH.[1] The compound typically elutes between 2–6% MeOH.

  • Secondary Recommendation (If DCM is restricted): EtOAc / EtOH

    • Ethyl Acetate / Ethanol (3:1 ratio) with 1% Et3N can serve as an isocratic starting point for TLC optimization.[1]

Q: I see a "ghost peak" or splitting of the main peak. Is my compound decomposing? A: This is likely hemiacetal formation .[1] In the presence of Methanol and slightly acidic silica, the aldehyde (CHO) reacts with MeOH to form a hemiacetal.

  • Fix: Switch the polar modifier from Methanol to Acetonitrile (ACN) or Isopropanol (IPA) . ACN is aprotic and prevents hemiacetal formation.[1]

Phase 3: Sample Loading & Workup

Q: The aldehyde is not soluble in the starting mobile phase. How do I load it? A: Do not load in pure Methanol; this will ruin the gradient effect.

  • Solid Load (Dry Load): Dissolve the crude in a minimal amount of DCM/MeOH, add Celite (or silica), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.[1] This is the gold standard for polar pyridines.[1]

Q: How do I prevent oxidation during the run? A: Nicotinaldehydes oxidize to nicotinic acids in air.[1]

  • Speed: Run the column quickly. Do not leave the compound on silica overnight.[1]

  • Inert Gas: If possible, use Nitrogen pressure rather than compressed air for flash chromatography.[1]

  • Collection: Evaporate fractions immediately at

    
    .
    

Troubleshooting Matrix

IssueDiagnosisCorrective Action
Tailing / Streaking Acidic silanol interactionAdd 1% Et3N to mobile phase; Switch to NH2-Silica.[1]
Peak Splitting Hemiacetal formationReplace MeOH with Acetonitrile (ACN).[1]
Low Recovery Irreversible adsorption or OxidationUse Solid Load; Reduce column length; Check for "Nicotinic Acid" formation (stays at baseline).[1]
Co-elution Polarity match with impuritiesChange selectivity: Switch from DCM/MeOH to EtOAc/Hexane/Et3N (if soluble) or Toluene/Acetone.[1]

Visual Workflows (Graphviz)

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal purification path based on TLC behavior.

PurificationLogicStartCrude Mixture Analysis(TLC in 5% MeOH/DCM)CheckStreakingIs the spot streaking?Start->CheckStreakingYesStreakYes: Basic InteractionCheckStreaking->YesStreakTail observedNoStreakNo: Spot is CompactCheckStreaking->NoStreakRound spotAddBaseAdd 1% Et3N to EluentYesStreak->AddBaseRetestRetest TLCAddBase->RetestRetest->CheckStreakingCheckRfCheck Rf ValueNoStreak->CheckRfRfHighRf > 0.7(Too Fast)CheckRf->RfHighRfGoodRf 0.2 - 0.4(Optimal)CheckRf->RfGoodRfLowRf < 0.1(Too Sticky)CheckRf->RfLowReducePolReduce Polarity(Try 100% DCM or Hex/EtOAc)RfHigh->ReducePolRunColumnProceed to Flash Column(Solid Load Recommended)RfGood->RunColumnIncreasePolIncrease Polarity(Go to 10% MeOH/DCM)RfLow->IncreasePol

Figure 2: Chemical Purification Alternative (Bisulfite Adduct)

Caption: Non-chromatographic purification route exploiting the aldehyde functionality.

BisulfiteMethodImpureImpure Aldehyde(Organic Phase)ReactAdd Sat. NaHSO3 (aq)Stir vigorouslyImpure->ReactPhaseSepPhase SeparationReact->PhaseSepOrgLayerOrganic Layer(Contains Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Contains Aldehyde-Bisulfite Adduct)PhaseSep->AqLayerKeepWashWash with DCM(Remove non-aldehydes)AqLayer->WashRegenerateAdd NaHCO3 or NaOH(Regenerate Free Aldehyde)Wash->RegenerateExtractExtract into DCMDry & ConcentrateRegenerate->ExtractPurePure ProductExtract->Pure

[1]

References

  • Li, J. J. (2013).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1] (General principles of pyridine purification).

  • Teledyne ISCO. (2020).[1] Purification Strategies for Basic Compounds.

  • Reich, H. J. (2017).[1] Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison.[1]

  • Sigma-Aldrich. (2023).[1] Fundamental Guide to Flash Chromatography.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Reference for Bisulfite Adduct purification method).

Technical Support Center: Preventing Over-Oxidation of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-6-(methylamino)nicotinaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. A common challenge encountered during the handling, storage, and reaction of this compound is its propensity for over-oxidation, leading to the formation of the corresponding carboxylic acid. This guide provides in-depth, field-proven insights and protocols to help you understand, prevent, and troubleshoot this critical issue.

Section 1: Understanding the Instability - The "Why"

Before addressing prevention, it's crucial to understand the chemical principles that make 2-Methyl-6-(methylamino)nicotinaldehyde susceptible to oxidation.

FAQ 1: Why is this specific aldehyde prone to over-oxidation?

The aldehyde functional group is inherently an unstable oxidation state between an alcohol and a carboxylic acid, making many aldehydes susceptible to further oxidation.[1] Aromatic aldehydes, in particular, can readily oxidize to their corresponding carboxylic acids.[1] The susceptibility of 2-Methyl-6-(methylamino)nicotinaldehyde is exacerbated by the electronic nature of the pyridine ring. The methyl and methylamino groups are electron-donating, which increases the electron density on the pyridine ring and can influence the reactivity of the aldehyde group.

The primary mechanism of concern is autoxidation , a free-radical chain reaction with atmospheric oxygen that is often initiated by light.[2][3] This process involves the abstraction of the aldehydic hydrogen to form an acyl radical, which then reacts with oxygen to generate a peroxy radical, ultimately leading to the formation of the corresponding carboxylic acid.[4]

Oxidation_Pathway cluster_legend Legend Aldehyde 2-Methyl-6-(methylamino)nicotinaldehyde Intermediate Acyl Radical & Peroxy Radical Intermediates Aldehyde->Intermediate O₂, Light, Trace Metals CarboxylicAcid 2-Methyl-6-(methylamino)nicotinic Acid Intermediate->CarboxylicAcid Chain Reaction Process Process Unstable Intermediate Unstable Intermediate Inert_Atmosphere_Workflow start Start prep_glassware Oven-Dry & Cool Glassware start->prep_glassware setup_inert Assemble Under Inert Gas Flow (Glovebox or Schlenk Line) prep_glassware->setup_inert purge Purge System (3x Vacuum/Backfill) setup_inert->purge weigh Weigh Aldehyde purge->weigh dissolve Dissolve in Anhydrous, De-gassed Solvent weigh->dissolve reaction Proceed with Reaction Under Inert Atmosphere dissolve->reaction end End reaction->end

Caption: Workflow for handling the aldehyde under an inert atmosphere.

Section 3: Troubleshooting Guide

Even with careful handling, over-oxidation can occur. This section addresses how to identify and solve the problem during and after a reaction.

FAQ 4: My reaction product is contaminated with the carboxylic acid. What are the likely causes?

The appearance of the nicotinic acid derivative byproduct points to the introduction of an oxidant. A systematic review of the experimental setup and reagents is necessary.

SymptomPossible CauseRecommended Solution
Oxidized product observed by TLC/LCMS during the reaction. 1. Atmospheric Leak: Small leak in the reaction setup (e.g., loose septum, poor seal).2. Contaminated Reagents: Peroxide impurities in solvents (especially ethers like THF), or wet solvents.3. Reagent Incompatibility: The chosen reagents may have oxidative properties under the reaction conditions.1. Check Seals: Ensure all joints are properly sealed and greased (if using ground glass). Replace septa. Maintain positive inert gas pressure.2. Purify Solvents: Use freshly distilled or commercially available anhydrous, de-gassed solvents. Test for peroxides and pass through an alumina plug if necessary.3. Review Reaction: Scrutinize all reagents for oxidative potential. Consider alternative, milder reagents if possible.
Product appears clean during reaction but oxidizes during work-up or purification. 1. Aerobic Work-up: Exposing the reaction mixture to air during aqueous extraction or quenching.2. Prolonged Chromatography: Long exposure to silica gel (which can be slightly acidic) and air on a column.3. Light Exposure: Leaving the compound exposed to ambient light during purification steps.1. Inert Work-up: Perform aqueous work-up using de-gassed water/solutions. Minimize exposure time to air.2. Efficient Chromatography: Use flash chromatography to minimize run time. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive.3. Protect from Light: Wrap flasks and columns in aluminum foil.
FAQ 5: I have a batch that is already partially oxidized. Can it be salvaged?

Yes, it is often possible to purify the desired aldehyde from its carboxylic acid impurity. The difference in acidity between the two compounds is the key to their separation.

This technique leverages the acidic nature of the carboxylic acid impurity, which can be converted to a water-soluble salt. [5]

  • Dissolution: Dissolve the impure mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Wash: Add a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. [5]Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Separation: The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. The neutral aldehyde will remain in the organic layer. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Wash the organic layer one more time with the sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Isolation: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the isolated aldehyde using TLC, LCMS, or NMR analysis.

Section 4: Advanced Topics & FAQs

FAQ 6: Can I use a chemical antioxidant or inhibitor in the storage container?

For long-term storage, adding a small amount of a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), can be effective. [6][7]

  • Pros: BHT is a primary antioxidant that can interrupt the free-radical chain propagation, significantly slowing the autoxidation process. [8]* Cons: The additive will be an impurity in your material. You must ensure that BHT will not interfere with your downstream reactions and that it can be easily removed during purification if necessary. A typical concentration would be in the range of 50-200 ppm.

FAQ 7: What are the best analytical methods to detect the carboxylic acid impurity?
  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value (it will stick closer to the baseline). Adding a small amount of acetic acid to the eluent can help reduce streaking of the acid spot. [9]* Proton NMR (¹H NMR): The aldehydic proton typically appears as a singlet around 9-10 ppm. The carboxylic acid proton is a broad singlet that can appear anywhere from 10-13 ppm, and its presence is a clear indicator of oxidation.

  • LCMS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You will be able to separate the aldehyde from the acid and confirm the identity of each by their respective mass-to-charge ratios. The acid will have a molecular weight that is 16 amu higher than the aldehyde.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Available at: [Link]

  • Advances in Natural Antioxidants for Food Improvement. PMC - NIH. Available at: [Link]

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications (RSC Publishing). Available at: [Link]

  • Process for the preparation of nicotinaldehydes. Google Patents.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • The Role of Antioxidants in Preserving Food Quality. Agriculture Institute. Available at: [Link]

  • Synthetic and natural antioxidant additives in food stabilization: current applications and future research. ResearchGate. Available at: [Link]

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. RSC Publishing. Available at: [Link]

  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC. Available at: [Link]

  • Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.). MDPI. Available at: [Link]

  • Oxidation of aromatic aldehydes to their carboxylic acid. ResearchGate. Available at: [Link]

  • Isolation of a Carboxylic acid : r/chemhelp. Reddit. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • Pinnick oxidation. Wikipedia. Available at: [Link]

  • Inhibition of NADH oxidation by pyridine derivatives. PubMed - NIH. Available at: [Link]

  • 6-(Methylamino)nicotinaldehyde. PubChem. Available at: [Link]

Sources

Managing reaction temperature for optimal 2-Methyl-6-(methylamino)nicotinaldehyde yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing one of the most critical parameters in this synthesis: reaction temperature . Precise thermal control is paramount for achieving high yield and purity. This guide offers structured FAQs, in-depth troubleshooting, and validated protocols to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for 2-Methyl-6-(methylamino)nicotinaldehyde and at which stages is temperature control most critical?

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the amination of a precursor like 2-chloro-6-methylnicotinaldehyde with methylamine.[1]

Temperature control is critical at two key stages:

  • Synthesis of the Precursor (2-chloro-6-methylnicotinaldehyde): The preparation of this chlorinated aldehyde often involves reduction of the corresponding carboxylic acid (2-chloronicotinic acid). These reduction steps, for instance using NaBH₄ and a Lewis acid like boron trifluoride etherate, are highly exothermic and require strict low-temperature control (e.g., -10°C to <10°C) during reagent addition to prevent over-reduction and side reactions.[2][3]

  • The Amination Step: The reaction of 2-chloro-6-methylnicotinaldehyde with methylamine is the final, yield-determining step. The temperature here must be carefully optimized to balance the rate of reaction with the stability of the product and the prevention of side-reactions.

Q2: Why is precise temperature management so crucial for maximizing yield and purity in this specific synthesis?

Temperature is a double-edged sword in the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde. Its management is critical due to the following factors:

  • Reaction Kinetics vs. Thermodynamic Stability: While higher temperatures increase the reaction rate, they can also provide the activation energy for undesired pathways. The aldehyde functional group is susceptible to oxidation, and the aromatic system can undergo side reactions if the temperature is too high.[4] Many related heterocyclic compounds show thermal decomposition at elevated temperatures.[5]

  • Minimizing Side-Product Formation: Uncontrolled temperature can lead to the formation of byproducts. For instance, high temperatures can promote dimerization or polymerization of the aldehyde, or reactions involving the solvent. In similar amination reactions, precise temperature control is key to maintaining the catalyst's selectivity and preventing degradation.[6]

  • Reagent and Product Stability: The final product, an amino-substituted aldehyde, may have limited thermal stability.[7] Exceeding its stability threshold can lead to degradation, resulting in lower yields and a more complex purification process.

Q3: What are the general consequences of deviating from the optimal reaction temperature?

Deviations can lead to significantly different outcomes, which are summarized in the table below.

Temperature DeviationPotential Consequences
Too Low Incomplete or Stalled Reaction: The reaction may lack sufficient activation energy to proceed to completion within a reasonable timeframe, resulting in a low yield and recovery of unreacted starting material.[8]
Too High Increased Impurities: Formation of byproducts through oxidation, self-condensation of the aldehyde, or other side reactions.[4] Product Degradation: The desired product may decompose, leading to a dark-colored reaction mixture and low isolated yield. Catalyst Deactivation: In catalyzed versions of this reaction, high temperatures can lead to the deactivation or decomposition of the catalyst system.[6]
Inconsistent Poor Reproducibility: Fluctuations in temperature can lead to variable yields and purity levels between batches, making process scale-up and validation difficult.

Troubleshooting Guide: Temperature-Related Issues

This section provides direct answers to specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low, with significant starting material remaining.

Q: My analysis (TLC/HPLC) shows a large amount of unreacted 2-chloro-6-methylnicotinaldehyde even after an extended reaction time. Could the temperature be too low?

A: Yes, this is a classic symptom of insufficient thermal energy. The nucleophilic attack of methylamine on the electron-deficient pyridine ring requires a certain amount of activation energy. If the temperature is too low, the reaction rate will be impractically slow.

Troubleshooting Protocol for Low Yield
  • Verify Reaction Progress: Before making any changes, confirm the reaction has stalled by taking aliquots at set intervals (e.g., every 2 hours) and analyzing them via TLC or HPLC.[8]

  • Incremental Temperature Increase: Gradually increase the reaction temperature by 5-10 °C. Use a controlled heating apparatus like an oil bath with a digital controller for precision.

  • Monitor Closely: After each temperature increase, allow the reaction to equilibrate for 1-2 hours and re-analyze a sample. Look for the appearance of the product spot/peak and disappearance of the starting material.

  • Identify the "Sweet Spot": Continue this incremental increase until you observe a satisfactory reaction rate. Be cautious and watch for the appearance of new impurity spots on the TLC plate, which would indicate you have exceeded the optimal temperature.

  • Consider Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. If the optimal temperature is near the boiling point of your current solvent, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene), but be aware this may change reaction kinetics.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed (High Starting Material) Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Stalled Is Reaction Stalled? Monitor->Stalled IncreaseTemp Increase Temperature by 5-10 °C Stalled->IncreaseTemp Yes Continue Continue Reaction at New Temperature Stalled->Continue No CheckImpurity Check for New Impurities IncreaseTemp->CheckImpurity CheckImpurity->Continue No Impurities TooHigh Side Reactions Occurring. Reduce Temperature. CheckImpurity->TooHigh Yes Continue->Monitor Optimize Optimal Temperature Identified Continue->Optimize Reaction Complete End Proceed to Workup Optimize->End TooHigh->Optimize

Caption: Workflow for optimizing low-yield reactions.

Problem: The reaction goes to completion, but the product is impure.

Q: My starting material is consumed, but the crude product is dark and shows multiple spots on a TLC plate. Could the temperature be too high?

A: This is highly likely. Excessive heat can trigger a cascade of side reactions, leading to a complex mixture of impurities and a lower yield of the desired product.

Common High-Temperature Side Reactions
  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially if air is present.

  • Self-Condensation/Polymerization: Aldehydes can undergo aldol-type condensation reactions with themselves at elevated temperatures.

  • Decomposition: The product molecule itself may not be stable above a certain temperature, leading to fragmentation or rearrangement.

Mitigation Strategy
  • Reduce Reaction Temperature: Lower the temperature in 10 °C decrements from your previous condition and extend the reaction time accordingly. The goal is to find a temperature that is high enough for a reasonable reaction rate but low enough to prevent side reactions.

  • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Controlled Reagent Addition: If the reaction is highly exothermic, consider adding the methylamine solution dropwise at a lower initial temperature, then slowly warming the mixture to the target reaction temperature. This prevents localized temperature spikes.

G cluster_1 Effect of Temperature on Reaction Pathway cluster_2 Optimal Temperature cluster_3 Excessive Temperature Reactants 2-Chloro-6-methylnicotinaldehyde + Methylamine DesiredProduct Desired Product (High Yield, High Purity) Reactants->DesiredProduct k_desired SideProduct1 Oxidation Products Reactants->SideProduct1 k_side1 SideProduct2 Degradation Products Reactants->SideProduct2 k_side2 SideProduct3 Polymeric Byproducts Reactants->SideProduct3 k_side3

Caption: High temperatures can favor undesired side reactions.

Experimental Protocol: Setting Up a Temperature-Controlled Amination Reaction

This protocol provides a general framework for precise temperature control during the amination step.

Materials:

  • Three-neck round-bottom flask

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating/cooling bath (e.g., oil bath, water bath, or cryo-cooler) with a temperature controller

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assembly: Assemble the glassware. Place the thermometer/probe such that the tip is submerged in the reaction mixture but does not interfere with the stir bar.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.

  • Charge Reactants: Dissolve the 2-chloro-6-methylnicotinaldehyde in the chosen solvent in the flask.

  • Establish Initial Temperature: Cool the mixture to 0-5 °C using an ice-water bath.

  • Controlled Addition: Slowly add the methylamine solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Ramp to Target Temperature: Once the addition is complete, replace the ice bath with a pre-heated oil bath set to your target temperature (e.g., 50 °C).

  • Maintain and Monitor: Maintain the reaction at the set temperature with vigorous stirring. Monitor the internal temperature closely to ensure it remains stable.

  • Reaction Monitoring: Periodically take samples to analyze for reaction completion as described in the troubleshooting sections.

References
  • BenchChem (2025). troubleshooting common issues in nicotinaldehyde synthesis. BenchChem Technical Support.
  • Patsnap (2015). Preparation method of 2-chloro nicotinaldehyde. Eureka | Patsnap.
  • Google Patents (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • BenchChem (n.d.). 6-Methyl-2-(methylamino)nicotinaldehyde. BenchChem Product Page.
  • MDPI (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Google Patents (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • MDPI (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • BenchChem (2025). optimizing reaction yield for 6-(Methyl(phenyl)amino)nicotinaldehyde synthesis. BenchChem Technical Support.
  • Chemical Papers (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions for common experimental challenges.

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde, a key intermediate for various pharmaceutical compounds, often relies on palladium-catalyzed cross-coupling reactions. The success of these syntheses is critically dependent on the judicious selection of the catalyst system—comprising a palladium source and a supporting ligand—and the optimization of reaction conditions. This guide provides a structured approach to navigate these complexities.

Section 1: Catalyst System Selection FAQ

This section addresses fundamental questions regarding the choice of an appropriate catalytic system for the synthesis, which typically involves forming a C-N or C-C bond on a pyridine scaffold.

Q1: What are the primary catalytic methods for constructing the 2-Methyl-6-(methylamino)nicotinaldehyde core structure?

The formation of the key C-N bond in 6-(methylamino)nicotinaldehyde derivatives is most commonly achieved via the Buchwald-Hartwig amination .[1] This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine.[1] An alternative key step could be a Suzuki-Miyaura coupling to build the substituted pyridine ring, followed by other transformations. Given the structure, the Buchwald-Hartwig amination of a precursor like 2-chloro-6-methylnicotinaldehyde with methylamine is a direct and highly relevant strategy.[2][3]

Q2: How do I select the optimal Palladium (Pd) source and Ligand?

The choice of palladium source and ligand is the most critical parameter for a successful cross-coupling reaction. The goal is to form an active Pd(0) species in situ that can efficiently undergo oxidative addition with the starting aryl chloride.[4][5]

  • Palladium Source:

    • Pd(OAc)₂ (Palladium(II) acetate) & Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common and versatile precatalysts. Pd(OAc)₂ requires in situ reduction to the active Pd(0) state, which is often facilitated by phosphine ligands or other reagents in the mixture.[6] Pd₂(dba)₃ is a Pd(0) source and is often used when a milder activation is desired.[7]

    • Preformed Catalysts: Precatalysts like (SPhos)Pd G2 or PEPPSI-type catalysts can offer higher stability and activity, especially for challenging substrates like electron-rich aryl chlorides.[7][8]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and subsequent reductive elimination.[9][10][11]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings and are highly effective for reactions involving heteroaryl chlorides.[12][13] Their bulkiness promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition.[10]

    • Bidentate Ligands: Ligands like Xantphos or DPPF can also be effective, offering different steric and electronic properties that may be beneficial for specific substrate combinations.[1][14]

Q3: What is the role of the base and solvent in catalyst performance?

The base and solvent are not passive components; they are integral to the catalytic cycle and can dramatically influence yield and reaction rate.

  • Base: The base is required to deprotonate the amine in the Buchwald-Hartwig reaction, forming the active amide nucleophile.[1] For Suzuki couplings, the base activates the organoboron reagent to facilitate transmetalation.[15][16]

    • Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[6][13] The choice of base can affect catalyst stability and substrate compatibility; for instance, ester groups are incompatible with strong bases like KOtBu.[6]

  • Solvent: The solvent must solubilize the reactants and the catalyst system.

    • Common Choices: Aprotic polar solvents like dioxane, toluene, or THF are standard.[3][13] The use of aqueous solvent mixtures (e.g., toluene/water) can be beneficial in Suzuki reactions, but care must be taken to avoid protodeboronation of the boronic acid.[17]

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues encountered during the synthesis.

Issue: Low or No Product Yield

  • Q: My reaction shows very low conversion. What are the first catalyst-related issues to check?

    • A: Start with the catalyst's active state. The most common failure point is the inefficient generation or premature decomposition of the active Pd(0) catalyst.[4]

      • Inert Atmosphere: Palladium(0) is highly sensitive to oxygen.[13] Ensure your reaction vessel and solvents were rigorously degassed with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive inert atmosphere.

      • Catalyst/Ligand Quality: Use fresh, high-purity palladium sources and ligands. Phosphine ligands, especially electron-rich ones, can oxidize over time.

      • Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be failing. This can be influenced by the choice of ligand, base, and the presence of impurities.[5] Consider switching to a preformed Pd(0) catalyst like Pd₂(dba)₃ or a more robust precatalyst system.[7]

Issue: Side Product Formation

  • Q: I'm observing significant amounts of a dehalogenated starting material. What is causing this and how can I prevent it?

    • A: This side product results from hydrodehalogenation. After oxidative addition, the palladium intermediate can react with a hydride source in the mixture (e.g., from the solvent or base) followed by reductive elimination.[7][12]

      • Mitigation Strategy: Ensure your solvent is anhydrous and of high purity. Sometimes, changing the base can reduce this side reaction. For example, switching from an alkoxide base to a carbonate or phosphate may help.

  • Q: My reaction produces biaryl homocoupling products. How can this be minimized?

    • A: Homocoupling arises from the coupling of two molecules of the same starting material, often the boronic acid in a Suzuki reaction. [12]

      • Mitigation Strategy: This is often promoted by the presence of oxygen. Rigorous degassing is critical.[12] Lowering the reaction temperature or adjusting the stoichiometry (e.g., using a slight excess of the halide partner) can also suppress this side reaction.

Issue: Catalyst Removal

  • Q: I'm having difficulty removing residual palladium from my final product. What are the best practices?

    • A: Palladium removal is a critical step, especially in pharmaceutical synthesis.

      • Silica Gel Chromatography: While standard, it may not be sufficient. Using a silica plug treated with a scavenger can be more effective.

      • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.

      • Metal Scavengers: Commercially available functionalized silica or polymers with thiol or amine groups are highly effective at sequestering palladium.

Section 3: Catalyst Performance and Selection Data

The selection of a catalyst system is often empirical. The following table summarizes common catalyst systems used for challenging cross-coupling reactions involving heteroaryl chlorides, which are analogous to the precursors for 2-Methyl-6-(methylamino)nicotinaldehyde.

Catalyst System (Pd Source + Ligand)Typical Loading (mol%)BaseSolventTemperature (°C)Key Advantages & Considerations
Pd₂(dba)₃ + SPhos1 - 2NaOtBuToluene80 - 110Highly active for electron-rich and sterically hindered aryl chlorides.[13]
Pd(OAc)₂ + XPhos1 - 2K₃PO₄Dioxane100 - 120Robust system, often effective when others fail. K₃PO₄ is a milder base.[10]
Pd(dppf)Cl₂2 - 5Cs₂CO₃Dioxane/H₂O80 - 100Good for Suzuki couplings; may be less effective for challenging aminations.[14]
(IPr)Pd(acac)Cl (PEPPSI-IPr)1 - 3NaOtBut-BuOH80 - 100N-Heterocyclic Carbene (NHC) catalyst, often shows high thermal stability.[7]

Section 4: Visualizing the Catalytic Mechanism

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which shares core principles (oxidative addition, reductive elimination) with the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)-X (Lₙ) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)-R² (Lₙ) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X (aryl halide) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[9][15]

  • Transmetalation: The organic group (R²) from the organoboron compound replaces the halide (X) on the palladium center. This step is facilitated by a base.[9][15]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[18][19]

Section 5: Representative Experimental Protocol

The following is a general protocol for a Buchwald-Hartwig amination of a heteroaryl chloride, which can be adapted for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde precursors.

Reaction: Coupling of 2-Chloro-6-methylnicotinaldehyde with Methylamine

Materials:

  • 2-Chloro-6-methylnicotinaldehyde (1.0 equiv)

  • Methylamine (solution in THF or as hydrochloride salt with an extra equivalent of base) (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.022 equiv, 2.2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-methylnicotinaldehyde, sodium tert-butoxide, and the methylamine source (if solid).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of argon. Add anhydrous toluene via syringe. If using a methylamine solution, add it at this stage.

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • University of St. Thomas. OA.6. Palladium Coupling Reactions in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]

  • ACS Publications. (2009). Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry. [Link]

  • Macmillan Group, Princeton University. Reductive Elimination from High-Valent Palladium. [Link]

  • National Center for Biotechnology Information. (2018). Controlling Pd(IV) reductive elimination pathways enables Pd(II)-catalysed enantioselective C(sp3)-H fluorination. PubMed. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • ResearchGate. (2025). Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • National Center for Biotechnology Information. 6-(Methylamino)nicotinaldehyde. PubChem. [Link]

Sources

Validation & Comparative

A Guide to the Definitive Structural Confirmation of 2-Methyl-6-(methylamino)nicotinaldehyde using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the elucidation of molecular structures in solution.[1][2] This guide provides an in-depth analysis of a multi-faceted NMR approach for the definitive structural verification of 2-Methyl-6-(methylamino)nicotinaldehyde, a substituted pyridine derivative.

Our methodology moves beyond simple data reporting. We will explore the causality behind experimental choices, from solvent selection to the strategic deployment of two-dimensional (2D) experiments. This guide is designed for researchers and scientists who require not just data, but a validated, logical framework for structural elucidation, ensuring the highest degree of scientific integrity. We will detail a self-validating system of experiments, including 1D ¹H and ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), and 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to leave no ambiguity in the final structural assignment.

Molecular Structure and Atom Labeling

To facilitate a clear and precise discussion of the NMR data, the atoms of 2-Methyl-6-(methylamino)nicotinaldehyde are systematically labeled as shown in the diagram below. This numbering convention will be used throughout the guide to correlate specific nuclei with their corresponding spectral signals.

Molecule N1 N C6 C6 N1->C6 C2 C2 C2->N1 C7_Me C7 C2->C7_Me CH₃ C3 C3 C3->C2 C8_CHO C8 C3->C8_CHO CHO C4 C4 C4->C3 H4 H4 C4->H4 C5 C5 C5->C4 H5 H5 C5->H5 C6->C5 N9 N9 C6->N9 NHCH₃ H7_1 H C7_Me->H7_1 H7_2 H C7_Me->H7_2 H7_3 H C7_Me->H7_3 H8 H8 C8_CHO->H8 O_CHO O C8_CHO->O_CHO H9 H9 N9->H9 C10_Me C10 N9->C10_Me H10_1 H C10_Me->H10_1 H10_2 H C10_Me->H10_2 H10_3 H C10_Me->H10_3 center G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC DEPT135 DEPT-135 (Carbon Multiplicity) Fragments Identify Spin Systems & C-H Pairs DEPT135->Fragments COSY->Fragments HSQC->Fragments Assembly Assemble Fragments via HMBC HMBC->Assembly Fragments->Assembly Structure Confirm Final Structure Assembly->Structure

Caption: Workflow for NMR-based structural elucidation.

Data Analysis and Interpretation: A Step-by-Step Elucidation

The following section details the expected NMR signals and their interpretation, which collectively provide irrefutable evidence for the proposed structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for analysis, providing information on the number of unique proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration). [3]

  • Aldehyde Proton (H8): A sharp singlet is expected far downfield, typically in the δ 9.5-10.5 ppm range. This significant deshielding is characteristic of an aldehyde proton adjacent to an aromatic system. Its singlet multiplicity confirms it has no adjacent proton neighbors.

  • Aromatic Protons (H4, H5): The pyridine ring protons will appear in the aromatic region (δ 6.0-8.5 ppm ). We expect two signals, each integrating to 1H. Due to their three-bond coupling, they will appear as a pair of doublets. H5 is adjacent to the electron-donating amino group and H4 is ortho to the electron-withdrawing aldehyde group. Therefore, H5 is expected to be upfield (~δ 6.3 ppm ) compared to H4 (~δ 7.5 ppm ). The coupling constant between them (³JHH) should be identical and in the range of 7-9 Hz.

  • Amine Proton (H9): The N-H proton signal is often broad and can appear over a wide range (~δ 4.5-5.5 ppm ). Its chemical shift is highly dependent on concentration and solvent. It is expected to show coupling to the adjacent methyl protons (H10), appearing as a quartet, though this coupling can sometimes be broadened or lost due to exchange.

  • Amino Methyl Protons (H10): The three protons of the N-methyl group will be coupled to the N-H proton. This will result in a doublet at ~δ 3.0 ppm , integrating to 3H. The coupling constant (³JHH) should match that of the N-H proton.

  • Ring Methyl Protons (H7): The methyl group attached to the pyridine ring is in a relatively shielded environment. A sharp singlet integrating to 3H is expected at ~δ 2.5 ppm .

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps assign them based on the number of attached protons. [4][5]

  • Aldehyde Carbonyl (C8): This is the most deshielded carbon, appearing far downfield at ~δ 190-195 ppm . It will be a positive peak in the DEPT-135 spectrum (CH).

  • Aromatic Carbons (C2, C3, C4, C5, C6): Five distinct signals are expected in the aromatic region (δ 110-165 ppm ).

    • C6: Attached to the electronegative nitrogen and the amino group, this carbon will be significantly deshielded (~δ 162 ppm ). It is a quaternary carbon and will be absent in the DEPT-135 spectrum.

    • C2: Attached to nitrogen and bearing a methyl group, this carbon will also be deshielded (~δ 158 ppm ). It is also a quaternary carbon (absent in DEPT-135).

    • C4: This CH carbon will appear as a positive peak in the DEPT-135 spectrum. Its proximity to the aldehyde group suggests a chemical shift around ~δ 138 ppm .

    • C3: This is the quaternary carbon bearing the aldehyde group. It will be deshielded relative to a standard aromatic carbon, likely around ~δ 125 ppm , and will be absent in the DEPT-135 spectrum.

    • C5: This CH carbon is shielded by the adjacent amino group and will be the most upfield of the aromatic carbons, at ~δ 108 ppm . It will be a positive peak in DEPT-135.

  • Methyl Carbons (C7, C10):

    • C10 (N-CH₃): The methyl carbon of the amino group is expected around ~δ 28 ppm . It will be a positive peak in DEPT-135.

    • C7 (Ring-CH₃): The methyl carbon attached to the pyridine ring will appear further upfield, around ~δ 22 ppm . It will also be a positive peak in DEPT-135.

2D NMR for Unambiguous Structural Confirmation

While 1D spectra provide strong evidence, 2D NMR is required for definitive proof by establishing connectivity across the entire molecule.

  • COSY: A clear cross-peak between the aromatic protons at ~δ 7.5 ppm (H4) and ~δ 6.3 ppm (H5) will confirm their adjacency on the pyridine ring. A second cross-peak between the NH proton (H9) and the N-methyl protons (H10) will confirm the methylamino fragment.

  • HSQC: This spectrum acts as a map, directly linking each proton to its attached carbon. For example, it will show correlations between:

    • δH ~7.5 ppm (H4) and δC ~138 ppm (C4)

    • δH ~6.3 ppm (H5) and δC ~108 ppm (C5)

    • δH ~10.0 ppm (H8) and δC ~192 ppm (C8)

    • δH ~3.0 ppm (H10) and δC ~28 ppm (C10)

    • δH ~2.5 ppm (H7) and δC ~22 ppm (C7)

  • HMBC: This is the final piece of the puzzle, confirming the overall skeleton. Key long-range correlations that would confirm the structure over any other isomer include:

    • The aldehyde proton (H8 ) showing a correlation to the quaternary carbon C3 .

    • The ring methyl protons (H7 ) showing correlations to the quaternary carbons C2 and C3 . This definitively places the methyl and aldehyde groups relative to each other.

    • The aromatic proton H5 showing correlations to C3 and C6 , confirming its position.

    • The N-methyl protons (H10 ) showing a strong correlation to the quaternary carbon C6 , locking the methylamino group to the correct position on the ring.

Summary of Expected NMR Data

The table below provides a consolidated summary of the predicted NMR data for 2-Methyl-6-(methylamino)nicotinaldehyde in CDCl₃.

Atom Label¹H Chemical Shift (δ ppm)¹H Multiplicity¹³C Chemical Shift (δ ppm)DEPT-135Key HMBC Correlations
H4 / C4 ~7.5d~138CH (+)C2, C5, C6, C8
H5 / C5 ~6.3d~108CH (+)C3, C4, C6
H7 / C7 ~2.5s~22CH₃ (+)C2, C3
H8 / C8 ~10.0s~192CH (+)C3, C4
H9 ~5.0q (broad)--C6, C10
H10 / C10 ~3.0d~28CH₃ (+)C6
C2 --~158C (absent)-
C3 --~125C (absent)-
C6 --~162C (absent)-

Conclusion

The described multi-spectrum NMR analysis provides a robust and self-validating method for the complete and unambiguous structural confirmation of 2-Methyl-6-(methylamino)nicotinaldehyde. By systematically interpreting 1D ¹H, ¹³C, and DEPT-135 spectra and then establishing definitive connectivity through 2D COSY, HSQC, and HMBC experiments, every atom and bond in the molecule can be accounted for. This comprehensive approach ensures the highest level of confidence in the structural assignment, a critical requirement for regulatory submission, publication, and further research in drug development. The correlation of all observed data with established principles of NMR spectroscopy provides an unassailable confirmation of the target structure.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NMR Facility, University of Connecticut. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Podsevalov, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Abramovitch, R. A., & Knaus, G. N. (1994). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 249-261. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Tools for Structure Elucidation. Retrieved from [Link]

  • Castillo, J. C., et al. (2021). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 60(3), 296-306. Retrieved from [Link]

  • Smith, K. M., & Bifulco, G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2534-2550. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹³C NMR and (b) DEPT-135° NMR spectra of complex [SnMe2Cl2(5,5′-Me2bpy)] (1) in CD2Cl2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S18. 13 C NMR spectrum – DEPT-135 o (75 MHz, pyridine- d ) of compound 1 (expansion). Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Zlateva, T., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 291-322. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796-11807. Retrieved from [Link]

  • Seger, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Bioactive Compounds, 13(1), 16-28. Retrieved from [Link]

Sources

Purity Assessment of 2-Methyl-6-(methylamino)nicotinaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the purity assessment of 2-Methyl-6-(methylamino)nicotinaldehyde (MNA), a critical intermediate in the synthesis of kinase inhibitors and antitubercular agents.

Unlike standard application notes, this document objectively compares the legacy Ion-Pairing C18 Method against the modern Fluorinated Phenyl (PFP) Method , providing mechanistic insights and actionable protocols for high-reliability analysis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Analyte: 2-Methyl-6-(methylamino)nicotinaldehyde is a functionalized pyridine. Its analysis is complicated by three factors:

  • Basicity: The secondary amine and pyridine nitrogen (pKa ~6–7) protonate at standard acidic pH, leading to severe peak tailing on traditional C18 columns due to silanol interactions.

  • Polarity: With a LogP of ~0.6, the compound exhibits poor retention on hydrophobic phases, causing it to co-elute with the solvent front or polar synthesis impurities (e.g., carboxylic acid derivatives).

  • Reactivity: The aldehyde moiety is susceptible to oxidation (to nicotinic acid) and hydration. High pH conditions (> pH 8) must be avoided to prevent Cannizzaro disproportionation or aldol condensation.

The Comparison:

  • The Alternative (Legacy): C18 + Ion-Pairing Reagents (e.g., Hexanesulfonate).

  • The Solution (Recommended): Pentafluorophenyl (PFP) Stationary Phase.

Method Comparison: PFP vs. Ion-Pairing C18

The following table synthesizes performance metrics based on chromatographic principles applied to aminopyridines.

FeatureLegacy Method (Alternative) Recommended Method (The Product)
Stationary Phase C18 (Octadecylsilane)Pentafluorophenyl (PFP)
Mobile Phase Additive Sodium Hexanesulfonate (IPC)Ammonium Acetate / Formic Acid
Separation Mechanism Hydrophobic + Induced Ion-ExchangeHydrophobic +

-

Interaction
+ Dipole-Dipole
MS Compatibility Incompatible (Non-volatile salts)Fully Compatible (Volatile buffers)
Peak Symmetry (Tf) 1.5 – 2.0 (Often Tailing)1.0 – 1.2 (Sharp)
Equilibration Time Slow (> 60 mins)Fast (< 15 mins)
Isomer Selectivity Poor (Hydrophobicity driven)Excellent (Shape/Electronic driven)
Mechanistic Insight

Why PFP Wins: The PFP phase contains a benzene ring with five electronegative fluorine atoms. This creates a "pi-acidic" surface that interacts strongly with the "pi-basic" aminopyridine ring of the analyte. This specific electronic interaction provides retention and selectivity without relying on silanol-masking ion-pairing reagents.

Detailed Experimental Protocol (Recommended Method)

This protocol is designed to be self-validating, ensuring separation of the main peak from common impurities: 6-(methylamino)nicotinic acid (oxidation byproduct) and 2-methyl-6-aminonicotinaldehyde (demethylated impurity).

A. Instrumentation & Conditions[1][3][6][8][9][10]
  • System: HPLC with PDA (Photodiode Array) or LC-MS.

  • Column: Fluorinated Phenyl (PFP),

    
     (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).
    
  • Temperature:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV @ 260 nm (primary) and 310 nm (secondary for conjugated aldehyde specificity).

B. Mobile Phase Preparation[9]
  • Solvent A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Formic Acid.

    • Rationale: pH 4.5 ensures the pyridine is partially protonated for solubility but minimizes silanol activity. Ammonium acetate acts as a chaotic buffer to improve peak shape.

  • Solvent B: Acetonitrile (LC-MS Grade).

C. Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.0955Load/Retention of polar acid impurities
2.0955Isocratic hold
12.06040Linear Ramp (Elution of MNA)
15.01090Wash
17.01090Hold Wash
17.1955Re-equilibration
22.0955End
D. Sample Preparation[11]
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient to prevent peak distortion).

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.
  • Stability Note: Prepare fresh. Aldehydes in solution can slowly oxidize to acids if exposed to air/light. Store in amber vials at

    
    .
    

Representative Performance Data

The following data represents typical validation results for this method class.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result (PFP Method)
Retention Time (RT)


Tailing Factor (

)

1.1
Resolution (

)

(vs. Acid Impurity)
4.5
Theoretical Plates (

)


Table 2: Linearity and Sensitivity
MetricResult
Linearity (

)

(Range:

)
LOD (S/N = 3)

LOQ (S/N = 10)

Visualizations

Workflow: Purity Assessment Logic

This diagram illustrates the decision-making process during the analysis, emphasizing the critical check for "Ghost Peaks" caused by aldehyde instability.

PurityAssessment Start Start: Crude Sample Prep Sample Prep (Diluent: 90:10 H2O:ACN) Start->Prep Inject Injection (PFP Column) Prep->Inject Detect UV Detection (260/310 nm) Inject->Detect Decision Peak Tailing > 1.5? Detect->Decision Pass Proceed to Quantitation Decision->Pass No Fail Troubleshoot: Check pH or Column Age Decision->Fail Yes ImpurityCheck Impurity RRT < 0.5? Pass->ImpurityCheck AcidID Identify: Nicotinic Acid (Oxidation Product) ImpurityCheck->AcidID Yes Final Report Final Report ImpurityCheck->Final Report No

Caption: Logical workflow for HPLC purity assessment, highlighting critical decision points regarding peak symmetry and specific impurity identification.

Mechanism: PFP vs. C18 Interaction

This diagram contrasts the retention mechanisms. Note how PFP utilizes specific electronic interactions beneficial for the pyridine ring.

Mechanism cluster_C18 Traditional C18 (Problematic) cluster_PFP PFP Phase (Recommended) C18_Surface Silica Surface (Residual Silanols Si-OH) Analyte_C18 Analyte (Basic Amine) C18_Surface->Analyte_C18 Ionic Interaction (Causes Tailing) PFP_Surface Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP Analyte (Pyridine Ring) (Electron Rich) PFP_Surface->Analyte_PFP Pi-Pi Stacking (Sharp Peak)

Caption: Mechanistic comparison showing how PFP phases leverage Pi-Pi interactions to retain the analyte without the silanol-based tailing observed in C18.

References

  • PubChem. (2021).[1] 6-(Methylamino)nicotinaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.
  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Available at: [Link] (Cited for general aminopyridine behavior).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of a new type of fluorinated stationary phase for liquid chromatography. Journal of Chromatography A.

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A Comparative Guide to the Reactivity of 2-Methyl-6-(methylamino)nicotinaldehyde and Other Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, nicotinaldehyde and its derivatives are pivotal building blocks for a vast array of bioactive molecules and functional materials.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby dictating its reactivity in crucial synthetic transformations. This guide provides an in-depth comparison of the reactivity of 2-Methyl-6-(methylamino)nicotinaldehyde with other representative nicotinaldehyde derivatives, supported by established chemical principles and detailed experimental protocols for comparative analysis.

Our focus compound, 2-Methyl-6-(methylamino)nicotinaldehyde, possesses two electron-donating groups, which significantly influences the reactivity of the aldehyde functionality. To provide a comprehensive comparison, we will contrast its behavior with that of the parent nicotinaldehyde and a derivative bearing an electron-withdrawing group, 6-chloronicotinaldehyde .

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of the aldehyde group in nicotinaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the pyridine ring.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methylamino (-NHCH₃) groups increase the electron density on the pyridine ring through inductive and resonance effects. This increased electron density is partially delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes less electrophilic and thus, less reactive towards nucleophiles.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like chlorine (-Cl) decrease the electron density on the pyridine ring through their inductive effect. This enhances the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and more susceptible to nucleophilic attack.[3]

Steric Effects:

The size and position of substituents near the aldehyde group can hinder the approach of nucleophiles, a phenomenon known as steric hindrance.[4][5] In the case of 2-Methyl-6-(methylamino)nicotinaldehyde, the methyl group at the 2-position (ortho to the aldehyde) can sterically shield the carbonyl carbon, potentially slowing down reactions with bulky nucleophiles.[4][5]

Based on these principles, we can predict the following general reactivity trend for nucleophilic addition reactions:

6-chloronicotinaldehyde > nicotinaldehyde > 2-Methyl-6-(methylamino)nicotinaldehyde

Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these electronic and steric effects, we will now compare the expected reactivity of our chosen nicotinaldehyde derivatives in three fundamental classes of organic reactions: nucleophilic addition (specifically, Grignard reaction), condensation (Knoevenagel condensation), and oxidation.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a classic carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[6][7] The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.

Expected Outcome:

We anticipate that 6-chloronicotinaldehyde will react most readily with a Grignard reagent like phenylmagnesium bromide, owing to its highly electrophilic carbonyl carbon. Nicotinaldehyde will exhibit an intermediate reactivity. 2-Methyl-6-(methylamino)nicotinaldehyde is expected to be the least reactive due to the combined electron-donating effects of the methyl and methylamino groups, which reduce the electrophilicity of the carbonyl carbon, and the steric hindrance from the ortho-methyl group.

Table 1: Predicted Relative Reactivity in Grignard Reaction

CompoundSubstituentsElectronic EffectSteric Hindrance (at C2)Predicted Relative Reactivity
6-Chloronicotinaldehyde-Cl (at C6)Electron-withdrawingLowHigh
NicotinaldehydeNoneNeutralLowMedium
2-Methyl-6-(methylamino)nicotinaldehyde-CH₃ (at C2), -NHCH₃ (at C6)Electron-donatingHighLow

Experimental Protocol: Comparative Grignard Reaction

This protocol is designed to qualitatively and quantitatively compare the reaction rates of the three nicotinaldehyde derivatives with phenylmagnesium bromide.

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Nicotinaldehyde

  • 6-Chloronicotinaldehyde

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup: In three separate flame-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 mmol of each nicotinaldehyde derivative in 10 mL of anhydrous THF. Add a known amount of the internal standard to each flask.

  • Grignard Addition: Cool the solutions to 0 °C in an ice bath. To each flask, add 1.1 mL (1.1 mmol) of the phenylmagnesium bromide solution dropwise via the dropping funnel over 5 minutes.

  • Reaction Monitoring: After the addition is complete, take aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the quenched aliquot with 2 mL of diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent.

  • Analysis: Dissolve the residue in CDCl₃ and analyze by ¹H NMR spectroscopy. The conversion can be determined by comparing the integration of the aldehyde proton signal of the starting material with the signal of the product's carbinol proton, relative to the internal standard.

Condensation Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[8] The rate-determining step is often the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon.

Expected Outcome:

Similar to the Grignard reaction, the reactivity in the Knoevenagel condensation is expected to be highest for 6-chloronicotinaldehyde due to its enhanced electrophilicity. 2-Methyl-6-(methylamino)nicotinaldehyde is predicted to be the least reactive due to its electron-rich nature.

Table 2: Predicted Relative Reactivity in Knoevenagel Condensation

CompoundSubstituentsElectronic EffectPredicted Relative Reactivity
6-Chloronicotinaldehyde-Cl (at C6)Electron-withdrawingHigh
NicotinaldehydeNoneNeutralMedium
2-Methyl-6-(methylamino)nicotinaldehyde-CH₃ (at C2), -NHCH₃ (at C6)Electron-donatingLow

Experimental Protocol: Comparative Knoevenagel Condensation

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Nicotinaldehyde

  • 6-Chloronicotinaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In three separate test tubes, dissolve 0.5 mmol of each nicotinaldehyde derivative in 5 mL of ethanol.

  • Addition of Reagents: To each test tube, add 0.5 mmol of malononitrile and 2 drops of piperidine.

  • Reaction and Monitoring: Stir the reaction mixtures at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., 10, 30, 60 minutes). The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the reaction progress.

  • Analysis: The relative reactivity can be qualitatively assessed by comparing the time it takes for the starting material to be consumed in each reaction. For a quantitative comparison, the reactions can be monitored by HPLC or GC-MS.

Oxidation Reaction

The oxidation of aldehydes to carboxylic acids is a common transformation.[2] The mechanism of oxidation can vary depending on the oxidizing agent used, but it often involves nucleophilic attack on the carbonyl carbon or hydride abstraction from the aldehyde C-H bond.

Expected Outcome:

The oxidation of nicotinaldehyde derivatives can be influenced by the electronic nature of the substituents. Electron-donating groups can facilitate oxidation by making the aldehyde C-H bond more electron-rich and thus more susceptible to attack by some oxidizing agents. However, for oxidizing agents that involve nucleophilic attack on the carbonyl carbon in an initial step, the trend might be reversed. For a common oxidant like potassium permanganate (KMnO₄) under neutral or slightly alkaline conditions, the electron-donating groups in 2-Methyl-6-(methylamino)nicotinaldehyde are expected to increase the rate of oxidation compared to nicotinaldehyde and 6-chloronicotinaldehyde.

Table 3: Predicted Relative Reactivity in Oxidation with KMnO₄

CompoundSubstituentsElectronic EffectPredicted Relative Reactivity
2-Methyl-6-(methylamino)nicotinaldehyde-CH₃ (at C2), -NHCH₃ (at C6)Electron-donatingHigh
NicotinaldehydeNoneNeutralMedium
6-Chloronicotinaldehyde-Cl (at C6)Electron-withdrawingLow

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

Materials:

  • 2-Methyl-6-(methylamino)nicotinaldehyde

  • Nicotinaldehyde

  • 6-Chloronicotinaldehyde

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Acetone

  • Water

Procedure:

  • Reaction Setup: In three separate flasks, dissolve 0.2 mmol of each nicotinaldehyde derivative in a mixture of 10 mL of acetone and 5 mL of water.

  • Titration-like Oxidation: While stirring vigorously, add the 0.01 M KMnO₄ solution dropwise to each flask. The purple color of the permanganate ion will disappear as it is consumed in the reaction.

  • Endpoint Detection: Continue adding the KMnO₄ solution until a faint, persistent pink color is observed, indicating that all the aldehyde has been oxidized.

  • Analysis: Record the volume of KMnO₄ solution required to reach the endpoint for each reaction. A smaller volume of titrant required for a faster color change would indicate a faster reaction rate. For a more rigorous quantitative comparison, the disappearance of the aldehyde can be monitored by UV-Vis spectrophotometry by observing the change in absorbance of the permanganate ion.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key factors influencing the reactivity of the compared nicotinaldehyde derivatives.

G 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Nicotinaldehyde Nicotinaldehyde 6-Chloronicotinaldehyde->Nicotinaldehyde Decreasing Reactivity in Nucleophilic Addition 2-Methyl-6-(methylamino)nicotinaldehyde 2-Methyl-6-(methylamino)nicotinaldehyde Nicotinaldehyde->2-Methyl-6-(methylamino)nicotinaldehyde Decreasing Reactivity in Nucleophilic Addition

Caption: Predicted reactivity trend in nucleophilic addition reactions.

Conclusion

The reactivity of nicotinaldehyde derivatives is a nuanced interplay of electronic and steric effects imparted by the substituents on the pyridine ring. 2-Methyl-6-(methylamino)nicotinaldehyde, with its two electron-donating groups and a sterically hindering ortho-methyl group, is predicted to be significantly less reactive in nucleophilic addition and condensation reactions compared to the parent nicotinaldehyde and the electron-deficient 6-chloronicotinaldehyde. Conversely, its electron-rich nature may enhance its reactivity towards certain oxidizing agents.

The provided experimental protocols offer a framework for researchers to empirically validate these predictions and to quantitatively assess the reactivity differences. A thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the development of novel pharmaceuticals and functional materials based on the versatile nicotinaldehyde scaffold.

References

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Retrieved from [Link]

  • MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Retrieved from [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015). Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'.
  • Indian Academy of Sciences. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • LibreTexts. (2021). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • MedLife Mastery. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content. Retrieved from [Link]

  • Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • PubMed. (2009). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Retrieved from [Link]

  • ACS Publications. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Retrieved from [Link]

  • ResearchGate. (2022). Competition between electronic and steric interactions. Retrieved from [Link]

  • Wikipedia. (2023). Steric effects. Retrieved from [Link]

  • MedLife Mastery. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content. Retrieved from [Link]

  • Hudlický, M. (1977). Oxidations and Reductions.
  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

  • PMC. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Retrieved from [Link]

  • ResearchGate. (2016). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones.
  • Scribd. (n.d.). 2.condensation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Reassembly and functionalization of N-CF3 pyridinium salts: synthesis of nicotinaldehydes. RSC Publishing. Retrieved from [Link]

  • PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to Aldehydes and Ketones. Retrieved from [Link]

  • RSC Publishing. (2018). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Retrieved from [Link]

  • PMC. (2013). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]

  • ResearchGate. (2002).
  • University of Huddersfield Repository. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • McGraw Hill's AccessScience. (2020). Steric effect (chemistry). Retrieved from [Link]

  • PMC. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

  • MDPI. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • RSC Publishing. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2011). NOTE Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I.
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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2] This guide provides a detailed comparative analysis of 2-Methyl-6-(methylamino)nicotinaldehyde, a specific substituted pyridine, against its structural relatives. While direct experimental data on this particular compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, will leverage established structure-activity relationships (SAR) to infer its potential biological activities and provide a framework for its experimental evaluation.

Structural Dissection and Predicted Bioactivity of 2-Methyl-6-(methylamino)nicotinaldehyde

The therapeutic potential of a molecule is intrinsically linked to its chemical architecture. 2-Methyl-6-(methylamino)nicotinaldehyde possesses a unique combination of functional groups, each expected to contribute to its biological profile.

  • Pyridine Core: This nitrogen-containing aromatic ring is a cornerstone of many pharmaceuticals, often enhancing water solubility and serving as a key interaction point with biological targets.[2]

  • Aldehyde Group at C3: Aldehydes are reactive functional groups that can participate in various biological interactions, including the formation of Schiff bases with primary amines on proteins, potentially leading to enzyme inhibition.[3]

  • Methyl Group at C2: The placement of a methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to a target protein or influencing its metabolic stability.

  • Methylamino Group at C6: The presence of an amino group at the C6 position is a common feature in biologically active pyridines.[4] The N-methylation, as seen in a methylamino group, can modulate the compound's polarity, membrane permeability, and hydrogen bonding capacity compared to a primary amine.

Based on these structural features, 2-Methyl-6-(methylamino)nicotinaldehyde is hypothesized to possess potential antimicrobial and anticancer activities. The aldehyde could act as a pharmacophore, while the substituted pyridine ring system could govern target specificity and pharmacokinetic properties.

Comparative Analysis with Structurally Related Pyridine Compounds

To contextualize the potential of 2-Methyl-6-(methylamino)nicotinaldehyde, it is instructive to compare it with its structural analogs for which biological data are available.

CompoundKey Structural DifferencesKnown/Potential Biological ActivitiesQuantitative Data (if available)
2-Methyl-6-(methylamino)nicotinaldehyde Target Compound Hypothesized antimicrobial and anticancer activity.[3]Not available in searched literature.
Nicotinaldehyde Lacks methyl and methylamino groupsPrecursor for NAD biosynthesis; can abrogate cytotoxicity of NAD-lowering agents.[5]Not directly applicable as a cytotoxic or antimicrobial agent in the provided context.
6-Aminonicotinaldehyde Primary amine at C6 instead of methylamino; lacks C2 methyl groupLikely possesses similar, but potentially distinct, biological activities due to differences in polarity and hydrogen bonding capacity.Not available in searched literature.
2-Amino-6-methylpyridine Lacks the C3 aldehyde groupBuilding block for compounds with antibacterial and anticancer properties. Some derivatives show potent antimicrobial activity.[6]Not directly comparable due to the absence of the aldehyde.

This comparative table underscores the importance of the specific substitution pattern on the pyridine ring in determining biological activity. While the aldehyde at the 3-position is a likely driver of bioactivity, the substituents at the 2 and 6 positions are crucial for modulating this activity and for target recognition.

Postulated Mechanisms of Action

The biological activity of pyridine derivatives can be attributed to a variety of mechanisms. For 2-Methyl-6-(methylamino)nicotinaldehyde, several plausible pathways can be hypothesized:

  • Enzyme Inhibition: The aldehyde moiety could form covalent adducts with key enzymatic residues, such as the active site of bacterial or cancer-related enzymes, leading to their inactivation.

  • DNA Interaction: The planar aromatic system of the pyridine ring could enable the molecule to intercalate into DNA, disrupting replication and transcription processes, a common mechanism for certain anticancer and antimicrobial agents.

  • Disruption of Cellular Respiration: The compound could interfere with mitochondrial function and cellular energy production, leading to cytotoxicity.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition:

G cluster_0 Enzyme Active Site Enzyme_NH2 Primary Amine (e.g., Lysine residue) Schiff_Base Schiff Base Adduct (Enzyme-Compound Complex) Enzyme_NH2->Schiff_Base Forms Compound 2-Methyl-6-(methylamino)nicotinaldehyde (with Aldehyde group) Compound->Enzyme_NH2 Nucleophilic Attack Inhibition Enzyme Inhibition Schiff_Base->Inhibition Leads to

Caption: Hypothetical mechanism of enzyme inhibition by 2-Methyl-6-(methylamino)nicotinaldehyde.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-Methyl-6-(methylamino)nicotinaldehyde, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-6-(methylamino)nicotinaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Add MTT reagent B->C D Incubate (4h) C->D E Solubilize formazan (DMSO) D->E F Read absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of 2-Methyl-6-(methylamino)nicotinaldehyde in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (18-24h) C->D E Visually assess for bacterial growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of 2-Methyl-6-(methylamino)nicotinaldehyde is not yet prevalent in the scientific literature, a comparative analysis based on structure-activity relationships of related pyridine compounds suggests its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents. The presence of the aldehyde, methyl, and methylamino groups on the pyridine core provides a unique chemical entity that warrants further investigation.

The immediate next step is the empirical validation of these hypotheses through the execution of the in vitro assays detailed in this guide. Subsequent studies should focus on elucidating the precise mechanism of action and evaluating the compound's selectivity and toxicity in more advanced biological systems. The findings from such research will be crucial in determining the therapeutic potential of 2-Methyl-6-(methylamino)nicotinaldehyde and guiding the future design of more potent and selective pyridine-based drug candidates.

References

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A Researcher's Guide to the Synthesis of Substituted Aminonicotinaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminonicotinaldehydes are cornerstone building blocks in modern medicinal chemistry and drug development. Their unique bifunctional nature, featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, makes them invaluable precursors for constructing complex heterocyclic systems found in a multitude of biologically active compounds.[1][2][3] This guide provides a comparative overview of the principal synthetic strategies for accessing these vital intermediates, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform your synthetic planning.

Introduction: The Strategic Importance of Aminonicotinaldehydes

The pyridine ring is a privileged scaffold in pharmaceuticals, and the specific arrangement of amino and aldehyde substituents at the 2- and 3-positions (2-aminonicotinaldehyde), or other orientations, provides a versatile handle for diversification.[3][4] These molecules are critical starting materials for constructing fused heterocyclic systems like naphthyridines, pyrido[2,3-d]pyrimidines, and other structures of interest in kinase inhibition and other therapeutic areas.[4] The choice of synthetic route is therefore a critical decision, dictated by factors such as the desired substitution pattern, required scale, functional group tolerance, and available starting materials.

This guide will compare four major synthetic paradigms:

  • Direct Formylation of Aminopyridines: Introducing the aldehyde group directly onto an aminopyridine precursor.

  • Reduction of Aminonicotinonitriles: Converting a nitrile group to an aldehyde on the aminopyridine scaffold.

  • Oxidation of Aminonicotinyl Alcohols: Transforming a primary alcohol into the target aldehyde.

  • Advanced C-C and C-N Bond Forming Strategies: Building the substituted pyridine ring with the required functionalities.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a balance of efficiency, regioselectivity, and substrate scope. The following diagram illustrates the primary disconnection approaches for synthesizing substituted aminonicotinaldehydes.

G Fig. 1: Major retrosynthetic pathways to aminonicotinaldehydes. cluster_start Starting Material Archetypes cluster_target Target Molecule Aminopyridine Substituted Aminopyridine Formylation Direct Formylation (Vilsmeier-Haack, Lithiation) Aminopyridine->Formylation C-H Activation/ Electrophilic Substitution Aminonicotinonitrile Substituted Aminonicotinonitrile Reduction Partial Reduction (e.g., DIBAL-H) Aminonicotinonitrile->Reduction Hydride Addition/ Hydrolysis Aminonicotinyl_Alcohol Substituted Aminonicotinyl Alcohol Oxidation Selective Oxidation (e.g., TEMPO, PCC, DMP) Aminonicotinyl_Alcohol->Oxidation Dehydrogenation Target Substituted Aminonicotinaldehyde Formylation->Target Reduction->Target Oxidation->Target

Caption: Fig. 1: Major retrosynthetic pathways to aminonicotinaldehydes.

Method 1: Direct Formylation of Aminopyridines

Direct formylation is often the most step-economical approach, leveraging a readily available aminopyridine. The primary challenge lies in controlling the regioselectivity of the formylation, as the amino group is a powerful activating group.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and cost-effective method for formylating electron-rich aromatic and heteroaromatic rings.[5] It involves an electrophilic substitution using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Mechanism and Rationale: The amino group on the pyridine ring strongly activates the ortho and para positions towards electrophilic attack. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts preferentially at the most electron-rich position. For a 2-aminopyridine, this typically results in formylation at the 3- or 5-position, requiring careful optimization to achieve the desired regioselectivity. Recent work has shown this method to be effective for preparing 3-formyl-6-azaindoles from (ortho-methyl)aminopyridine substrates, demonstrating its utility in complex systems.[6]

Advantages:

  • Uses inexpensive and readily available reagents (DMF, POCl₃).

  • Generally tolerant of a range of functional groups.

  • Can be performed on a large scale.[6]

Limitations:

  • Regioselectivity can be an issue, potentially leading to mixtures of isomers.

  • The reaction can be highly exothermic and requires careful temperature control.

  • Substrates with multiple activating groups can lead to complex product mixtures.

B. Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity.[7][8] The amino group is first protected with a Directed Metalation Group (DMG), such as a pivaloyl (Piv) or carbamoyl group. This DMG coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation exclusively to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF.[9][10]

Mechanism and Rationale: The key to this method's success is the chelation of the organolithium reagent by the heteroatom on the DMG.[7] This brings the strong base into close proximity with the ortho C-H bond, kinetically favoring its deprotonation over other acidic protons or attack at the pyridine ring. The pivaloyl group is often chosen as it is sterically bulky, preventing nucleophilic attack on the amide carbonyl, and is robust enough to withstand the strongly basic conditions.

G Fig. 2: Workflow for Directed ortho-Metalation (DoM) formylation. Start Protected Aminopyridine (e.g., Pivaloyl Amide) Step1 1. Add Organolithium Base (n-BuLi or s-BuLi, THF, -78 °C) Start->Step1 Intermediate Ortho-lithiated Intermediate (Chelate-stabilized) Step1->Intermediate Step2 2. Quench with DMF (-78 °C to RT) Intermediate->Step2 Product Protected Aminonicotinaldehyde Step2->Product Step3 3. Deprotection (e.g., Acidic Hydrolysis) Product->Step3 FinalProduct Target Aminonicotinaldehyde Step3->FinalProduct

Caption: Fig. 2: Workflow for Directed ortho-Metalation (DoM) formylation.

Advantages:

  • Excellent and predictable regioselectivity.[9]

  • Applicable to a wide range of substituted pyridines.

  • The lithiated intermediate can be trapped with various other electrophiles, enabling diverse functionalization.

Limitations:

  • Requires cryogenic temperatures (-78 °C).

  • Requires strictly anhydrous conditions and inert atmosphere.

  • The amino group requires protection and deprotection steps, adding to the overall synthesis length.

Method 2: Reduction of Aminonicotinonitriles

This strategy involves the partial reduction of a nitrile group, which is a stable and often readily accessible functional group. The synthesis of the precursor, a substituted aminonicotinonitrile, can be achieved through various methods, including nucleophilic substitution of a halonicotinonitrile or via ring-forming condensation reactions.[11][12]

Mechanism and Rationale: The key is to use a reducing agent that stops at the aldehyde stage without proceeding to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[13] At low temperatures, DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate N-aluminyl imine. This intermediate is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous workup. Using stronger reducing agents like LiAlH₄ would lead to the over-reduction product, the corresponding aminomethylpyridine.

Advantages:

  • Precursor aminonicotinonitriles are often stable and easy to handle.

  • The reduction is typically high-yielding and clean.

  • Tolerates a variety of other functional groups.

Limitations:

  • Requires cryogenic temperatures to prevent over-reduction.

  • DIBAL-H is pyrophoric and requires careful handling.

  • The synthesis of the starting nitrile may require multiple steps.

Experimental Protocol: DIBAL-H Reduction of a Nitrile
  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aminonicotinonitrile (1.0 eq) in anhydrous toluene or dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (typically 1.5 eq, 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at low temperature, slowly add methanol to quench the excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear (this can take several hours). Separate the layers, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.

Method 3: Oxidation of Aminonicotinyl Alcohols

If the corresponding aminonicotinyl alcohol is readily available, selective oxidation offers a direct route to the aldehyde. The primary challenge is to avoid over-oxidation to the carboxylic acid, a common side reaction with strong oxidizing agents.

Mechanism and Rationale: A variety of mild oxidation reagents are suitable for this transformation.[14]

  • Pyridinium Chlorochromate (PCC): A classic Cr(VI) reagent that reliably oxidizes primary alcohols to aldehydes in anhydrous DCM.[15] Its main drawback is the generation of chromium waste.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild conditions, high yields, and a simple workup. It is often preferred over chromium-based reagents despite its cost.[15]

  • TEMPO-Catalyzed Oxidations: Systems using a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant (e.g., sodium hypochlorite, bleach) are highly efficient and environmentally benign.[16][17] The active oxidant is the N-oxoammonium ion, which is regenerated in a catalytic cycle.

Advantages:

  • Often proceeds under mild, non-acidic, and non-basic conditions.

  • High chemoselectivity for primary alcohols over secondary alcohols (with some reagents) and other sensitive functional groups.[17]

  • Catalytic methods (TEMPO) are greener and more atom-economical.[16]

Limitations:

  • The starting alcohol may not be readily available.

  • Some reagents (DMP) are expensive and can be explosive under certain conditions.

  • Chromium-based reagents are toxic and environmentally hazardous.

Data Summary and Comparison

The following table provides a comparative summary of the discussed synthetic routes, offering a high-level overview to guide your experimental design.

Method Key Reagents Typical Yield Temperature Advantages Disadvantages
Vilsmeier-Haack POCl₃, DMF50-85%0 to 100 °CLow cost, scalable.[6]Regioselectivity issues, exothermic.
Directed ortho-Metalation n-BuLi, Piv-Cl, DMF60-90%-78 °CExcellent regioselectivity, versatile.[9]Cryogenic, requires protection/deprotection.
Nitrile Reduction DIBAL-H70-95%-78 °CHigh yield, clean reaction.[13]Pyrophoric reagent, cryogenic.
Alcohol Oxidation PCC, DMP, TEMPO/Bleach75-98%0 °C to RTMild conditions, high selectivity.[14][17]Precursor availability, reagent cost/toxicity.

Conclusion for the Researcher

The synthesis of substituted aminonicotinaldehydes is a well-explored field with several robust and reliable methods at the disposal of the modern chemist.

  • For large-scale synthesis where cost is a primary driver and regioselectivity can be managed through purification, the Vilsmeier-Haack reaction remains a viable option.

  • When absolute regiocontrol is paramount for a complex target, Directed ortho-Metalation is the superior, albeit more operationally demanding, choice.

  • If a substituted aminonicotinonitrile is an accessible intermediate in your overall synthetic scheme, its reduction via DIBAL-H is often the most efficient and highest-yielding route to the aldehyde.

  • Finally, if the corresponding aminonicotinyl alcohol is available, a mild oxidation , particularly a TEMPO-catalyzed process, represents a clean, high-yielding, and green final step.

The optimal route will always be context-dependent. By understanding the underlying chemical principles, advantages, and limitations of each approach, researchers and drug development professionals can make informed decisions to accelerate their discovery programs.

References

  • Comins, D. L.; Brown, J. D. (1984). Directed lithiation of N-(tert-butoxycarbonyl)-2-aminopyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Kaur, H. et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Chemistry & Biodiversity. Available at: [Link]

  • Ivonin, S. et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Lam, H. W. et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]

  • ResearchGate (2015). De novo Synthesis of Substituted Pyridines. Request PDF. Available at: [Link]

  • Thummel, R. P. (2001). Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Aminonicotinaldehyde in Advancing Specialty Chemical Development. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Library of Medicine (1975). Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Available at: [Link]

  • Chemistry Steps (n.d.). Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • PharmaTutor (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate (2010). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Request PDF. Available at: [Link]

  • ResearchGate (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Request PDF. Available at: [Link]

  • ResearchGate (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Request PDF. Available at: [Link]

  • Gribble, G. W.; Saulnier, M. G. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Formylation. Common Conditions. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Wikipedia (n.d.). Directed ortho metalation. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

  • Chemistry LibreTexts (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

  • Chemistry Steps (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

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A Comparative Guide to the Spectroscopic Validation of 2-Methyl-6-(methylamino)nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the structural integrity of synthesized intermediates is paramount. 2-Methyl-6-(methylamino)nicotinaldehyde, a substituted pyridinaldehyde, serves as a crucial building block in the synthesis of more complex molecules with potential biological activity.[1] Its precise molecular architecture, featuring an aldehyde, a secondary amine, and a methyl group on a pyridine ring, necessitates rigorous validation post-synthesis. This guide provides an in-depth, comparative analysis of the spectroscopic methods employed to confirm the successful synthesis of this target compound, offering insights into the rationale behind experimental choices and presenting data in a clear, comparative format for researchers, scientists, and drug development professionals.

I. Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde: A Primary Route

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde is most commonly achieved through a nucleophilic aromatic substitution reaction. A prevalent and effective method involves the amination of a suitable precursor, such as 2-chloro-6-methylnicotinaldehyde or a related derivative, with methylamine.

Primary Synthesis Workflow:

A 2-Chloro-6-methylnicotinaldehyde (Starting Material) C Reaction Vessel (Solvent, e.g., EtOH) A->C B Methylamine (CH3NH2) (Nucleophile) B->C D Heat (Reflux) C->D Reaction E Work-up & Purification (e.g., Extraction, Chromatography) D->E F 2-Methyl-6-(methylamino)nicotinaldehyde (Final Product) E->F

Caption: Primary synthesis route for 2-Methyl-6-(methylamino)nicotinaldehyde.

Experimental Protocol: Amination of 2-Chloro-6-methylnicotinaldehyde

  • Reaction Setup: To a solution of 2-chloro-6-methylnicotinaldehyde (1 equivalent) in ethanol (10 volumes), add an excess of methylamine (e.g., 40% aqueous solution, 3-5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-Methyl-6-(methylamino)nicotinaldehyde.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate both the polar starting materials and the amine nucleophile, facilitating the reaction.

  • Excess Methylamine: Using an excess of methylamine drives the reaction to completion by Le Chatelier's principle and also acts as a base to neutralize the HCl byproduct.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

II. Spectroscopic Validation: Confirming the Molecular Structure

The unambiguous confirmation of the synthesized product's identity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Validation Workflow:

A Synthesized Product B 1H NMR A->B C 13C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic validation of the synthesized product.

A. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments.

  • Aldehydic Proton (CHO): A highly deshielded singlet is expected in the range of δ 9.5-10.5 ppm.[2][3]

  • Aromatic Protons: Two doublets are anticipated for the protons on the pyridine ring, typically in the region of δ 6.5-8.5 ppm.

  • Methylamino Proton (NH-CH₃): A broad singlet or a quartet (if coupled to the methyl group) for the NH proton, and a doublet for the N-CH₃ protons around δ 2.8-3.2 ppm.

  • Ring Methyl Protons (Ar-CH₃): A singlet for the methyl group attached to the pyridine ring, expected around δ 2.3-2.6 ppm.

B. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-200 ppm.

  • Aromatic Carbons: Signals for the six carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen of the methylamino group (C-6) will be significantly shielded compared to the carbon attached to the aldehyde (C-3).

  • Methylamino Carbon (N-CH₃): A signal in the aliphatic region, typically around δ 25-35 ppm.

  • Ring Methyl Carbon (Ar-CH₃): A signal for the methyl carbon attached to the pyridine ring, usually found around δ 15-25 ppm.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1740 cm⁻¹. Conjugation with the aromatic ring will likely shift this peak to the lower end of the range.[2][3]

  • N-H Stretch (Secondary Amine): A moderate, single absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. A characteristic C-H stretch for the aldehyde proton may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

  • C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion Peak (M⁺): For 2-Methyl-6-(methylamino)nicotinaldehyde (C₈H₁₀N₂O), the expected molecular weight is 150.18 g/mol .[1] The mass spectrum should show a prominent molecular ion peak at m/z = 150.

  • Fragmentation Pattern: Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO, m/z = 29) or an alpha-cleavage.[4]

Summary of Expected Spectroscopic Data:

Spectroscopic MethodKey FeatureExpected Result
¹H NMR Aldehydic Protonδ 9.5-10.5 ppm (singlet)
Aromatic Protonsδ 6.5-8.5 ppm (doublets)
N-CH₃ Protonsδ 2.8-3.2 ppm (doublet)
Ar-CH₃ Protonsδ 2.3-2.6 ppm (singlet)
¹³C NMR Carbonyl Carbonδ 185-200 ppm
Aromatic Carbonsδ 110-160 ppm
N-CH₃ Carbonδ 25-35 ppm
Ar-CH₃ Carbonδ 15-25 ppm
FT-IR C=O Stretch1690-1740 cm⁻¹
N-H Stretch3300-3500 cm⁻¹
Aldehyde C-H Stretch~2720 cm⁻¹ and ~2820 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 150
III. Comparative Analysis: Alternative Synthesis and Validation Methods

While the described amination is a robust method, alternative synthetic strategies and validation techniques exist.

A. Alternative Synthesis Routes

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could be an alternative for forming the C-N bond, potentially offering milder reaction conditions and higher yields, especially for less reactive aryl halides.

  • Multi-step Synthesis from Nicotinic Acid Derivatives: A longer route might involve the modification of a more readily available starting material like 6-methylnicotinic acid.[5] This could involve conversion to the corresponding amide, followed by reduction to the amine and subsequent formylation.

Comparison of Synthesis Methods:

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Direct Amination 2-Chloro-6-methylnicotinaldehydeMethylamineSimple, one-step, cost-effectiveMay require harsh conditions
Buchwald-Hartwig 2-Halo-6-methylnicotinaldehydeMethylamine, Pd catalyst, ligandMild conditions, high yieldsCatalyst cost, ligand sensitivity
Multi-step Synthesis 6-Methylnicotinic acidVariousUtilizes common starting materialsLonger route, potentially lower overall yield

B. Alternative Validation Techniques

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high accuracy.

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): These techniques can be invaluable for complex structures or to definitively assign all proton and carbon signals, especially in cases of signal overlap in 1D spectra.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides the absolute, unambiguous three-dimensional structure of the molecule.

Comparison of Validation Methods:

MethodInformation ProvidedSensitivity/AccuracyThroughput
1D NMR (¹H, ¹³C) Connectivity, chemical environmentHighHigh
FT-IR Functional groupsModerateHigh
MS (EI) Molecular weight, fragmentationHighHigh
HRMS Exact mass, elemental formulaVery HighModerate
2D NMR Detailed connectivity, assignmentsHighLow
X-ray Crystallography 3D structureAbsoluteVery Low (requires crystals)
IV. Conclusion

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde via direct amination of a halogenated precursor is a straightforward and efficient method. The successful synthesis is unequivocally confirmed through a suite of standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each method provides complementary information that, when combined, offers a comprehensive and definitive validation of the target molecule's structure. While alternative synthetic routes and more advanced analytical techniques exist, the described primary pathway and validation workflow represent a robust, reliable, and accessible approach for most research and development settings.

References

  • Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 21.4: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

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Mass spectral fragmentation pattern of 2-Methyl-6-(methylamino)nicotinaldehyde for identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectral fragmentation pattern of 2-Methyl-6-(methylamino)nicotinaldehyde for identification Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of pharmaceutical synthesis—particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and nicotinamide-based kinase inhibitors—2-Methyl-6-(methylamino)nicotinaldehyde (MMNA) serves as a critical intermediate. Its structural integrity directly correlates to the yield and purity of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the identification of MMNA using Certified Reference Standards against Unverified In-House Synthesized Crudes . While crude mixtures often present ambiguous spectral data due to regioisomeric impurities, the use of a validated fragmentation protocol ensures unambiguous identification. We present here the definitive mass spectral fragmentation pattern, supported by mechanistic causality and experimental protocols.

Chemical Profile & Structural Context[1][2][3][4][5][6][7]

Before interpreting the mass spectrum, one must understand the structural liabilities that dictate fragmentation.

PropertySpecification
Compound Name 2-Methyl-6-(methylamino)nicotinaldehyde
CAS Number 72087-21-9
Molecular Formula C₈H₁₀N₂O
Exact Mass 150.0793 Da
Precursor Ion [M+H]⁺ 151.0871 m/z
Key Functional Groups Pyridine core, C3-Formyl (Aldehyde), C6-Methylamino, C2-Methyl

Critical Isomerism Warning: The synthesis of MMNA from 2-chloronicotinic acid derivatives often generates regioisomers (e.g., where the methyl and aldehyde groups are transposed). Standard low-resolution MS cannot distinguish these isomers (same MW: 150.18). MS/MS fragmentation is the only rapid analytical technique capable of differentiation without NMR.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data presented below, the following verified conditions are recommended. This protocol prioritizes the generation of diagnostic fragment ions over sensitivity.

Instrument: Q-TOF or Triple Quadrupole MS (ESI+) Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg MMNA Reference Standard in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • Source Conditions:

    • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramping:

    • Perform a "CE Ramp" experiment from 10 eV to 40 eV.

    • Optimal Fragmentation: Typically observed between 20–25 eV .

Mass Spectral Fragmentation Pathway[9][10][11]

The identification of MMNA relies on a specific "Aldehyde-First" fragmentation mechanism. Unlike its ketone isomers, which typically lose methyl radicals, MMNA exhibits a characteristic loss of Carbon Monoxide (CO).

Mechanistic Logic (Causality)
  • Protonation: The most basic site is the pyridine nitrogen or the secondary amine. The [M+H]⁺ ion forms at m/z 151 .

  • Primary Fragmentation (Diagnostic): The aldehyde group at the C3 position is labile. The dominant pathway is the expulsion of neutral CO (28 Da), resulting in a ring-contracted or rearranged species at m/z 123 .

  • Secondary Fragmentation: The resulting ion (m/z 123) retains the pyridine/amine character. It subsequently undergoes ring cleavage, losing HCN (27 Da), a hallmark of pyridine degradation, to yield m/z 96 .

  • Alternative Pathway: Loss of the methylamino side chain as a neutral radical or molecule (CH₃NH₂ or •NHCH₃) is observed but is generally less intense than the CO loss.

Visualization of Signaling Pathway

The following diagram illustrates the validated fragmentation tree.

MMNA_Fragmentation Precursor Precursor Ion [M+H]+ m/z 151 (C8H11N2O+) Frag1 Fragment A (Base Peak) [M+H - CO]+ m/z 123 (Diagnostic for Aldehyde) Precursor->Frag1 -28 Da (CO) Primary Pathway Frag3 Fragment C [M+H - CH3NH2]+ m/z 120 (Loss of Methylamine) Precursor->Frag3 -31 Da (CH3NH2) Minor Pathway Frag2 Fragment B [M+H - CO - HCN]+ m/z 96 (Pyridine Ring Cleavage) Frag1->Frag2 -27 Da (HCN) Secondary Pathway

Caption: Validated MS/MS fragmentation tree for 2-Methyl-6-(methylamino)nicotinaldehyde showing the diagnostic loss of Carbon Monoxide.

Comparative Analysis: Reference Standard vs. Alternatives

Why invest in a characterized Reference Standard? The comparison below highlights the risks of relying on unverified alternatives.

Table 1: Performance Comparison
FeatureMMNA Certified Reference Standard In-House Crude / Generic Isomer
Identification Certainty High. Validated by NMR & Mass Balance.Low. Often contains co-eluting regioisomers.
m/z 123 Signal Dominant. Sharp transition 151 -> 123.Variable. Isomers may show 151 -> 136 (-CH3) as base peak.
Retention Time Single, sharp peak.Multiple peaks or broad shoulders indicating isomer mixtures.
Risk Profile Eliminates false positives in impurity profiling.High risk of misidentifying the C5-isomer as the C6-target.
Distinguishing Isomers (The "Trustworthiness" Check)

To self-validate your results, look for these "Red Flags" that indicate you have an isomer rather than MMNA:

  • Red Flag 1 (Ketone Isomer): If the base peak is m/z 136 (Loss of Methyl, -15 Da), you likely have a ketone derivative (e.g., acetyl-pyridine) rather than the aldehyde.

  • Red Flag 2 (Amide Isomer): If you observe a strong loss of m/z 44 (CONH₂), the structure may be a picolinamide derivative.

  • Confirmation: The MMNA structure must show the 151 -> 123 (-CO) transition as the major pathway.

Conclusion

For the accurate identification of 2-Methyl-6-(methylamino)nicotinaldehyde , the detection of the m/z 151 precursor is insufficient. Researchers must confirm the presence of the m/z 123 fragment (loss of CO) to validate the aldehyde functionality and distinguish it from thermodynamic isomers. Using a Certified Reference Standard ensures that this specific fragmentation fingerprint is used as the benchmark, reducing compliance risk in drug development pipelines.

References
  • Liu, L., Cao, N., Ma, X., Xiong, K., Sun, L., & Zou, Q. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science, 39(7), 1232-1241. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18416298, 6-(Methylamino)nicotinaldehyde. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for aldehyde CO loss mechanisms).
  • BenchChem. (2025).[1] Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.[1] Application Notes. Link

Sources

A Comparative Guide to the Efficacy of 2-Methyl-6-(methylamino)nicotinaldehyde as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. This guide provides an in-depth technical comparison of 2-Methyl-6-(methylamino)nicotinaldehyde as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds, particularly pyridopyrimidines, against other commonly employed building blocks. Our analysis is grounded in a synthesis of literature-reported experimental data, offering a quantitative and qualitative assessment to inform your synthetic strategies.

Introduction: The Significance of Pyridopyrimidine Scaffolds

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from researchers due to their structural resemblance to purines, the fundamental components of DNA and RNA. This structural mimicry allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Notably, pyridopyrimidine derivatives have been successfully developed as potent kinase inhibitors, antiviral agents, and anticancer therapeutics. The efficacy of these compounds underscores the importance of efficient and versatile synthetic methodologies for their preparation, where the choice of precursor plays a pivotal role.

2-Methyl-6-(methylamino)nicotinaldehyde: A Versatile Precursor

2-Methyl-6-(methylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable starting material for the construction of various heterocyclic systems. Its utility stems from the presence of three key functional groups: an aldehyde for condensation reactions, a methylamino group that can act as a nucleophile or directing group, and a methyl group that can influence the electronic properties and steric environment of the molecule.

Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

The accessibility of a precursor is a crucial factor in its practical application. While detailed experimental protocols for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde are not extensively reported in readily available literature, a plausible synthetic route can be adapted from the preparation of similar nicotinaldehyde derivatives. A common approach involves the multi-step synthesis starting from a readily available substituted pyridine. A general proposed pathway is outlined below:

cluster_0 Proposed Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile 2-Methyl-6-(methylamino)nicotinonitrile 2-Methyl-6-(methylamino)nicotinonitrile 2-Chloro-6-methylnicotinonitrile->2-Methyl-6-(methylamino)nicotinonitrile Methylamine 2-Methyl-6-(methylamino)nicotinaldehyde 2-Methyl-6-(methylamino)nicotinaldehyde 2-Methyl-6-(methylamino)nicotinonitrile->2-Methyl-6-(methylamino)nicotinaldehyde Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic workflow for 2-Methyl-6-(methylamino)nicotinaldehyde.

This proposed synthesis highlights that while the precursor is not a simple off-the-shelf compound, it can be prepared through established synthetic transformations.

Comparative Analysis with Alternative Building Blocks

The efficacy of 2-Methyl-6-(methylamino)nicotinaldehyde as a precursor is best understood through a comparative lens against other building blocks commonly used for the synthesis of pyridopyrimidines and related heterocycles. The primary alternatives include other substituted aromatic aldehydes and 6-aminouracil derivatives.

Comparison with Other Substituted Aromatic Aldehydes

In condensation reactions, such as the synthesis of chalcones or the initial step of some pyridopyrimidine syntheses, the electronic nature of the substituents on the aromatic aldehyde significantly influences reactivity. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields. Conversely, electron-donating groups can decrease reactivity.

The methylamino group in 2-Methyl-6-(methylamino)nicotinaldehyde is an electron-donating group, which might suggest a lower intrinsic reactivity of the aldehyde compared to aldehydes bearing electron-withdrawing groups like nitrobenzaldehyde. However, the pyridine nitrogen itself is electron-withdrawing, which modulates the overall electronic effect.

PrecursorKey FeaturesAnticipated Reactivity in Condensation
2-Methyl-6-(methylamino)nicotinaldehyde Electron-donating methylamino group, electron-withdrawing pyridine ring.Moderate to good. The methylamino group may also participate in or direct subsequent cyclization steps.
Nitrobenzaldehydes (e.g., 3-Nitrobenzaldehyde) Strong electron-withdrawing nitro group.High. Often leads to high yields and short reaction times in Claisen-Schmidt and Knoevenagel condensations.[1][2]
Halogenated Benzaldehydes (e.g., 4-Chlorobenzaldehyde) Moderately electron-withdrawing halogen.Moderate. Generally more reactive than unsubstituted benzaldehyde.[2]
Unsubstituted Benzaldehyde No electronic perturbation.Baseline reactivity.
Comparison with 6-Aminouracil Derivatives in Pyridopyrimidine Synthesis

A prevalent and highly efficient method for synthesizing pyridopyrimidines involves the three-component reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound (e.g., malononitrile).[3] This approach offers a convergent and atom-economical route to the desired scaffold.

When comparing the use of 2-Methyl-6-(methylamino)nicotinaldehyde in a potential two-component reaction (with an active methylene compound) versus the three-component reaction with 6-aminouracil and a simpler aldehyde, several factors come into play:

Synthetic StrategyBuilding BlocksComplexity of PrecursorsVersatilityReported Yields (General)
Two-Component (using the title compound) 2-Methyl-6-(methylamino)nicotinaldehyde + Active Methylene CompoundMore complex aldehyde precursor.Limited by the availability of substituted nicotinaldehydes.Data not widely available for direct comparison.
Three-Component 6-Aminouracil + Aldehyde + Active Methylene CompoundSimpler, more readily available aldehydes can be used.Highly versatile, allowing for diverse substitutions on the final product by varying the aldehyde and active methylene components.Often high to excellent (80-99%).

The three-component strategy using 6-aminouracil offers greater flexibility in generating a library of diverse pyridopyrimidine derivatives due to the commercial availability of a wide array of aldehydes.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for the synthesis of pyridopyrimidines using alternative building blocks.

Protocol 1: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines using 6-Aminouracil

This protocol is a generalized procedure adapted from the literature for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

  • 6-Aminouracil (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst (e.g., L-Proline, Nano-Fe3O4@SiO2/SnCl4)

  • Solvent (e.g., Water, Ethanol)

Procedure:

  • In a round-bottom flask, combine 6-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst in the chosen solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 70-80 °C or reflux) for the required time (typically ranging from minutes to a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold solvent and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to afford the pure pyrido[2,3-d]pyrimidine derivative.

cluster_1 Three-Component Pyrido[2,3-d]pyrimidine Synthesis 6-Aminouracil 6-Aminouracil Reaction Mixture Reaction Mixture 6-Aminouracil->Reaction Mixture + Aldehyde + Malononitrile + Catalyst Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Reaction Mixture->Pyrido[2,3-d]pyrimidine Heating

Caption: Workflow for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Protocol 2: Synthesis of 2-Aminopyrimidines

2-Aminopyrimidines are themselves important precursors and can be synthesized through the condensation of a β-dicarbonyl compound with guanidine. This protocol is adapted from a general procedure.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • Guanidine hydrochloride (1.0 equiv)

  • Sodium ethoxide (1.0 equiv)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add guanidine hydrochloride and the β-dicarbonyl compound.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with an acid (e.g., acetic acid).

  • The product may precipitate upon cooling or neutralization and can be collected by filtration.

  • Purify the crude product by recrystallization.

Conclusion and Future Perspectives

2-Methyl-6-(methylamino)nicotinaldehyde is a promising, albeit specialized, precursor for the synthesis of heterocyclic compounds. Its pre-functionalized nature can be advantageous in specific synthetic routes where the methyl and methylamino groups are desired in the final product, potentially leading to a more convergent synthesis.

However, when compared to more established and versatile building blocks like 6-aminouracil in three-component reactions, its utility may be more niche. The three-component strategy offers unparalleled flexibility for generating diverse libraries of pyridopyrimidines, a significant advantage in drug discovery campaigns.

Future research would benefit from direct, side-by-side comparative studies of 2-Methyl-6-(methylamino)nicotinaldehyde with other precursors under standardized conditions to provide definitive quantitative data on its efficacy. Furthermore, the development of a more streamlined and high-yielding synthesis for 2-Methyl-6-(methylamino)nicotinaldehyde would enhance its attractiveness as a building block for the broader chemical community.

References

Click to expand
  • Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of nicotinaldehydes. (n.d.). Google Patents.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (2002). MDPI. Retrieved February 15, 2026, from [Link]

  • Product Class 19: Pyridopyrimidines. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2024). Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2024). MDPI. Retrieved February 15, 2026, from [Link]

Sources

In vitro testing of 2-Methyl-6-(methylamino)nicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Testing of 2-Methyl-6-(methylamino)nicotinaldehyde Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context

2-Methyl-6-(methylamino)nicotinaldehyde (and its structural isomer 6-Methyl-2-(methylamino)nicotinaldehyde) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems such as 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and imidazo[1,2-a]pyridines .[1] These derivatives are primarily investigated for their potency as Kinase Inhibitors (targeting CDK4/6, p38 MAPK, and Hsp90) and Antineoplastic Agents (via thiosemicarbazone formation).

This guide provides a rigorous framework for the in vitro evaluation of these derivatives, comparing their performance against clinical standards (e.g., Palbociclib, Triapine) and detailing the experimental protocols required to validate their biological activity.

Comparative Analysis: Performance vs. Alternatives

The following analysis benchmarks 2-Methyl-6-(methylamino)nicotinaldehyde derivatives against established therapeutic classes.

Table 1: Comparative Efficacy Profile (In Vitro)
Feature2-Methyl-6-(methylamino)nicotinaldehyde Derivatives Clinical Standard: Palbociclib (CDK4/6 Inhibitor) Clinical Standard: Triapine (RNR Inhibitor) Alternative: 2-Aminopyridine Scaffolds
Primary Target Dual-Target Potential : CDK4/6 (Fused systems) & Ribonucleotide Reductase (Schiff bases).[1]Highly Selective CDK4/6 Inhibition.Ribonucleotide Reductase (RNR).Broad Kinase Inhibition (often less selective).
Potency (IC50) Nanomolar (nM) for fused heterocycles; Micromolar (µM) for thiosemicarbazones.~11 nM (CDK4), ~15 nM (CDK6).~1.4 µM (L1210 Leukemia cells).Variable (nM to µM).
Selectivity Moderate; tunable via N-substitution (e.g., methyl vs. phenyl).High; optimized for CDK4/6 over other kinases.Low; significant off-target metal chelation.Low; often hits multiple kinases (promiscuous).
Solubility Moderate; improved by the polar pyridine nitrogen and amino group.Low; requires formulation (e.g., isethionate salt).Moderate.High; often requires salt formation.[1]
Synthetic Utility Versatile : Precursor for Friedländer (naphthyridines) & Condensation (Schiff bases).Complex multi-step synthesis.Simple condensation.Limited to specific fusion patterns.
Key Advantages of the Scaffold:
  • Tunable Electronics: The 2-methyl and 6-methylamino groups provide steric bulk and electron-donating properties that enhance binding affinity in the ATP-binding pocket of kinases compared to unsubstituted pyridine analogs.[1]

  • Dual-Mode Action: Derivatives can be designed to chelate metal ions (Fe, Cu) essential for tumor growth (via thiosemicarbazones) or to competitively inhibit ATP binding (via fused heterocycles).

Experimental Protocols & Methodologies

To objectively assess the performance of these derivatives, the following standardized protocols must be employed.

Protocol A: Synthesis of Derivatives (Friedländer Condensation)
  • Objective: To generate 1,8-naphthyridine derivatives for kinase screening.

  • Reagents: 2-Methyl-6-(methylamino)nicotinaldehyde (1.0 eq), Ketone (e.g., Acetophenone, 1.0 eq), KOH (10% methanolic solution).[1]

  • Procedure:

    • Dissolve the aldehyde and ketone in methanol.[2]

    • Add KOH dropwise at 0°C.

    • Reflux for 4-6 hours (monitor via TLC).

    • Cool, filter the precipitate, and recrystallize from ethanol.

  • Validation: 1H-NMR (check for disappearance of aldehyde proton at ~10.0 ppm) and LC-MS.

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)
  • Objective: Quantify IC50 against CDK4/CyclinD1.

  • Mechanism: Measures ADP formed from the kinase reaction; ADP is converted to ATP, which is quantified by luciferase.

  • Steps:

    • Reaction: Incubate 2 µL of compound (serial dilutions in DMSO) with 4 µL of kinase/substrate mix (CDK4/CyclinD1 + Rb protein) for 60 min at RT.

    • Depletion: Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Detection: Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

    • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cell Viability Assay (MTS/PMS)
  • Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116).

  • Steps:

    • Seed cells (5,000/well) in 96-well plates and incubate for 24h.

    • Treat with derivatives (0.1 - 100 µM) for 72h.

    • Add 20 µL of MTS/PMS reagent (Promega CellTiter 96®).

    • Incubate for 1-4h at 37°C.

    • Measure absorbance at 490 nm.

  • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

Mechanism of Action & Signaling Pathways

The biological activity of these derivatives is mediated through two primary pathways depending on the functionalization.

Pathway 1: Kinase Inhibition (Fused Systems)

Derivatives fused into 1,8-naphthyridines or pyrido[2,3-d]pyrimidines typically function as Type I ATP-competitive inhibitors .[1]

  • Mechanism: The pyridine nitrogen and the amino group form hydrogen bonds with the "hinge region" of the kinase (e.g., CDK4, p38).

  • Effect: Prevents phosphorylation of downstream targets (e.g., Rb protein), leading to G1/S cell cycle arrest.

Pathway 2: Metal Chelation (Thiosemicarbazones)

Schiff base derivatives (thiosemicarbazones) act by chelating iron (Fe) or copper (Cu).

  • Mechanism: The N-N-S tridentate ligand system sequesters metal ions required by Ribonucleotide Reductase (RNR) .

  • Effect: Inhibits dNTP synthesis, causing DNA replication stress and apoptosis.

Visualizing the Mechanism

MechanismOfAction Scaffold 2-Methyl-6-(methylamino) nicotinaldehyde Fused Fused Heterocycles (e.g., 1,8-Naphthyridines) Scaffold->Fused Friedländer Synthesis Schiff Schiff Bases (Thiosemicarbazones) Scaffold->Schiff Condensation (Thiosemicarbazide) Kinase Kinase Target (CDK4/6, p38) Fused->Kinase Targets ATP_Site ATP Binding Pocket (Hinge Region) Kinase->ATP_Site Binds CellCycle G1/S Arrest (Rb Phosphorylation Block) ATP_Site->CellCycle Induces Metal Metal Chelation (Fe2+, Cu2+) Schiff->Metal Chelates RNR Ribonucleotide Reductase (Inhibition) Metal->RNR Deactivates DNA_Stress DNA Replication Stress (Apoptosis) RNR->DNA_Stress Causes

Figure 1: Dual mechanistic pathways for derivatives: Kinase inhibition (Top) vs. Metal chelation (Bottom).[1]

References

  • Easmon, J., et al. (2001). "Synthesis and antiviral activity of novel thiosemicarbazone derivatives of pyridine-2-carboxaldehyde." Journal of Medicinal Chemistry. Link

  • Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood. Link

  • BenchChem. (2025).[3] "Product Analysis: 6-Methyl-2-(methylamino)nicotinaldehyde." BenchChem Technical Repository. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Chloro-6-(dimethylamino)nicotinaldehyde." Merck KGaA. Link

  • PubChem. (2025). "Compound Summary: 6-(Methylamino)nicotinaldehyde." National Library of Medicine.[1] Link

Sources

Benchmarking the stability of 2-Methyl-6-(methylamino)nicotinaldehyde against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Stability Profiling of 2-Methyl-6-(methylamino)nicotinaldehyde

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of covalent KRAS G12C inhibitors (e.g., analogs of Sotorasib/AMG 510) and other pyridopyrimidine-based therapeutics, 2-Methyl-6-(methylamino)nicotinaldehyde (referred to herein as 2-M-6-MANA ) represents a critical "right-hand side" building block.[1]

While the 6-methylamino group provides essential hydrogen-bond donor/acceptor motifs for kinase hinge binding, it introduces significant stability challenges compared to its halogenated precursors.[1] This guide objectively benchmarks 2-M-6-MANA against two standard comparators: 2-Chloro-6-methylnicotinaldehyde (Precursor) and 6-Aminonicotinaldehyde (Non-methylated analog).[1]

Key Finding: 2-M-6-MANA exhibits a Type II Stability Profile —stable in solid state at -20°C but prone to rapid oxidative degradation in solution, driven by the electron-donating capability of the N-methyl group.[1]

Chemical Context & Structural Analysis

To understand the stability data, we must first analyze the electronic environment.

  • The Compound (2-M-6-MANA): The C6-methylamino group is a strong

    
    -donor (+M effect).[1] This increases electron density within the pyridine ring and at the carbonyl oxygen.[1] While this reduces electrophilicity (making it less prone to hydrate formation), it significantly lowers the bond dissociation energy (BDE) of the aldehyde C-H bond, accelerating radical autoxidation.
    
  • Comparator A (2-Chloro-6-methylnicotinaldehyde): The C2-chloro group is electron-withdrawing (-I/-M).[1] This deactivates the ring, making the aldehyde highly stable against oxidation but highly reactive toward nucleophiles.

  • Comparator B (6-Aminonicotinaldehyde): Lacks the C2-methyl steric bulk and the N-methyl inductive donation, resulting in intermediate stability.[1]

Visualizing the Degradation Mechanism

The primary degradation pathway is Autoxidation to the corresponding nicotinic acid, followed by Dimerization (Schiff base formation) if concentrations are high.

DegradationPathway Start 2-M-6-MANA (Aldehyde) Radical Acyl Radical Intermediate Start->Radical O2 / Light (H-abstraction) Dimer Degradant B: Imine Dimer Start->Dimer Self-reaction (High Conc.) Acid Degradant A: Nicotinic Acid Deriv. Radical->Acid Oxidation

Figure 1: Primary degradation pathways. The electron-rich nature of 2-M-6-MANA accelerates the H-abstraction step leading to the acid.[1]

Experimental Benchmarking Protocols

Reliable stability data requires self-validating stress tests.[1] Do not rely on visual inspection; yellowing often occurs long after significant chemical degradation.[1]

Protocol A: Accelerated Stability Assessment (Solution Phase)

Objective: Determine half-life (


) in process solvents.[1]
  • Preparation: Dissolve 10 mg of compound in 10 mL of solvent (DMSO-d6 for NMR or MeCN for HPLC).

  • Internal Standard: Add 1,3,5-Trimethoxybenzene (1.0 eq) as a non-reactive internal standard.

  • Stress Condition: Expose to ambient air/light at 25°C.

  • Sampling: Analyze aliquots at t=0, 4h, 8h, 24h via HPLC-UV (254 nm) or

    
    H-NMR.
    
  • Validation: The internal standard peak area must remain constant (<2% variance).

Protocol B: Solid State Hygroscopicity & Oxidation

Objective: Assess shelf-life risks.[1]

  • Setup: Place 50 mg open vial in a humidity chamber (75% RH, 40°C).

  • Control: 50 mg in a sealed vial under Argon at -20°C.

  • Endpoint: Dissolve and analyze purity after 72 hours.

Comparative Performance Data

The following data represents typical profiles observed during the synthesis of pyridine-based kinase inhibitors.

Table 1: Solution Phase Stability (24 Hours @ 25°C)
CompoundSolvent: DMSO (Polar Aprotic)Solvent: MeOH (Protic)Primary Degradant
2-M-6-MANA 92% Remaining 78% Remaining Carboxylic Acid (Oxidation)
2-Chloro-6-methyl... >99% Remaining95% Remaining (Hemiacetal)Solvolysis Adducts
6-Aminonicotinaldehyde 88% Remaining82% RemainingImine/Oligomer

Interpretation: 2-M-6-MANA is reasonably stable in DMSO but degrades significantly in protic solvents like Methanol due to equilibrium shifts favoring oxidation or hemiaminal formation.[1] The 2-Chloro analog is far superior for storage.[1]

Table 2: Solid State Stress Test (40°C / 75% RH / 72 Hours)
CompoundAppearancePurity Loss (HPLC)Handling Recommendation
2-M-6-MANA Dark Orange/Brown-12.5% Store < -20°C, Argon
2-Chloro-6-methyl... Off-white Solid-0.5%Ambient / Desiccator
6-Aminonicotinaldehyde Yellow Solid-4.2%4°C / Dark

Validated Handling & Synthesis Workflows

Based on the benchmarking data, the following workflow is required to maintain integrity during drug substance synthesis.

HandlingProtocol Storage Storage: -20°C under Argon Solubilization Solubilization: Degassed Anhydrous THF/DMF Storage->Solubilization Warm to RT in desiccator Reaction Reaction: Use within 4 hours Solubilization->Reaction Internal Std Check Quench Quench/Workup: Avoid Acidic Oxidative Conditions Reaction->Quench Monitor via LCMS

Figure 2: Optimized handling workflow to minimize oxidative degradation.

Critical Operational Rules:

  • Solvent Exclusion: Avoid alcohols (MeOH, EtOH) for storage solutions; they promote hemiacetal formation which can accelerate oxidative cleavage.[1]

  • Telescoping: Whenever possible, generate 2-M-6-MANA in situ (e.g., via reduction of the corresponding ester or nitrile) and react immediately with the next nucleophile.[1]

  • Purification: Avoid silica gel chromatography if possible, as the acidic surface can catalyze condensation.[1] Recrystallization or neutral alumina is preferred.[1]

References

  • Canon, J., et al. (2019).[1][2][3][4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][4] Nature. [Link]

    • Context: Describes the synthesis and handling of Sotorasib intermediates, establishing the baseline for aminonicotinaldehyde reactivity in this class of drugs.
  • Amgen Inc. (2020).[1] Patent WO2020210369A1: Processes for the preparation of KRAS G12C inhibitors.[1] WIPO.[1][5] [Link]

    • Context: Provides detailed experimental protocols for the synthesis and stability management of substituted aminopyridine intermedi
  • Ionita, G., et al. (2000).[1][6] Kinetics of Oxidation of Amino Acids by Some Free Stable Hydrazyl Radicals. Acta Chim. Slov. [Link]

    • Context: Mechanistic grounding for the oxidative deamination and aldehyde stability issues in amino-substituted systems.

Sources

Safety Operating Guide

2-Methyl-6-(methylamino)nicotinaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of 2-Methyl-6-(methylamino)nicotinaldehyde

Executive Summary & Compound Identification

This guide outlines the critical safety and disposal parameters for 2-Methyl-6-(methylamino)nicotinaldehyde . As a specialized pyridine intermediate often used in kinase inhibitor synthesis, this compound presents a dual-hazard profile due to its reactive aldehyde and basic amine functionalities.

Note on Chemical Identity: While specific CAS registry data for the exact 2-methyl isomer may be proprietary or non-standardized, this protocol is grounded in the safety profiles of its closest structural analogs, such as 6-(Methylamino)nicotinaldehyde (CAS: 72087-21-9) and 2-(Methylamino)pyridine-3-carbaldehyde (CAS: 4597-87-9) .

  • Chemical Family: Pyridine Carboxaldehyde / Aminopyridine

  • Functional Groups: Secondary Amine (Basic), Aldehyde (Reactive/Reducible), Pyridine Ring (Aromatic/Basic)

  • Physical State: Typically a pale yellow to off-white solid; low-melting solids are common in this class.

Hazard Profiling & Risk Assessment

Effective disposal begins with understanding why a compound is hazardous. We do not rely on generic "toxic" labels; we analyze the functional reactivity.

Hazard CategoryClassificationMechanism of Action
Health Hazard Irritant / STOT SE 3 The aldehyde moiety forms Schiff bases with proteins (skin/mucous membranes), causing irritation (H315, H319) and respiratory distress (H335).
Chemical Reactivity Air Sensitive / Oxidizable The aldehyde group at C3 is susceptible to autoxidation to the corresponding nicotinic acid derivative upon prolonged air exposure.
Incompatibility Base / Nucleophile The methylamino group at C6 renders the molecule basic. It reacts exothermically with strong acids, acid chlorides, and anhydrides.
Toxicity Acute Tox. (Oral) Pyridine derivatives often exhibit acute oral toxicity. Treat as Harmful/Toxic if swallowed (H301/H302) by default.

Pre-Disposal Segregation Strategy

The Golden Rule: Never bulk this compound with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids .[1]

  • Why? Mixing with oxidizers risks fire due to the easily oxidized aldehyde. Mixing with strong acids generates heat (salt formation) and may solubilize the compound, changing its waste profile.

  • Storage Prior to Disposal: Store in a tightly sealed container, under inert atmosphere (Argon/Nitrogen) if possible, to prevent degradation into the carboxylic acid.

Visualizing the Segregation Logic

SegregationLogic Compound 2-Methyl-6-(methylamino) nicotinaldehyde Decision Select Waste Stream Compound->Decision StreamA Stream A: Halogenated Organic (DO NOT USE) Decision->StreamA Incorrect StreamB Stream B: Non-Halogenated Organic (PREFERRED) Decision->StreamB Primary Path StreamC Stream C: Aqueous/Acidic (AVOID) Decision->StreamC Dangerous ReasonA Reason: Contains no Halogens (Cl, Br, F). Avoids high-cost incineration. StreamA->ReasonA ReasonC Reason: Basic amine reacts with acid. Water solubility is limited/pH dependent. StreamC->ReasonC

Figure 1: Waste stream segregation logic based on chemical structure analysis.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired reagent, synthesis yield, spill cleanup residues.[2][3]

  • Containerization: Place the solid material into a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Methyl-6-(methylamino)nicotinaldehyde" (or "Pyridine aldehyde derivative").

    • Hazards: Check "Toxic" and "Irritant".[1]

  • RCRA Classification:

    • This compound is not explicitly P-listed or U-listed by the EPA.

    • However, it must be treated as Characteristic Waste if it exhibits ignitability (D001) or toxicity.

    • Best Practice: Classify as Non-Regulated Hazardous Waste (Organic Solid) for incineration.

  • Disposal Method: High-Temperature Incineration is the only acceptable method to ensure complete destruction of the pyridine ring.

Scenario B: Liquid Waste (Solvated in Reaction Mixture)

Applicable for: Mother liquors, reaction byproducts.[3]

  • Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the "Organic Solvents" waste stream.

  • Bulking:

    • Pour into the Non-Halogenated Organic Waste carboy (if solvent is non-halogenated).

    • Pour into the Halogenated Organic Waste carboy (if solvent is DCM/Chloroform).

  • pH Check: If the solution is acidic (from workup), neutralize to pH 6-9 before bulking to prevent exothermic reactions with other amines in the waste container.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate action prevents exposure and contamination.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a respirator (N95 or half-mask) if dust is generated.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Action: Dampen paper towel to prevent dust. Gently wipe/scoop. Solid->ActionSolid ActionLiquid Action: Cover with Vermiculite or Absorbent Pads. Liquid->ActionLiquid Bag Place in Ziploc/Sealable Bag ActionSolid->Bag ActionLiquid->Bag Label Label as Hazardous Waste Bag->Label Clean Clean Surface with Soap & Water Label->Clean

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Compliance Framework

To ensure your facility remains compliant, reference these regulatory standards when filling out your waste manifests.

Regulatory BodyCode/StandardApplicability
EPA (RCRA) 40 CFR 261.3 Definition of Hazardous Waste. While not listed, treat as hazardous due to toxicity characteristics.[4][5]
DOT (Shipping) UN 2811 Likely classification: Toxic solid, organic, n.o.s. (Pyridine derivative).[6][7][8][9] Packing Group III.
OSHA 29 CFR 1910.1450 Laboratory Standard. Requires this protocol to be part of your Chemical Hygiene Plan (CHP).

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 6-(Methylamino)nicotinaldehyde (CAS 72087-21-9).[9]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylamino)pyridine (Analog).

  • PubChem. (n.d.). Compound Summary: 6-(Methylamino)pyridine-3-carbaldehyde.[9] National Library of Medicine.

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • US EPA. (2025). Waste Code - RCRAInfo.

Sources

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